Telotristat besilate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid;benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClF3N6O3.C6H6O3S/c1-13-8-9-35(34-13)20-11-16(26)6-7-17(20)22(25(27,28)29)38-21-12-19(32-24(31)33-21)15-4-2-14(3-5-15)10-18(30)23(36)37;7-10(8,9)6-4-2-1-3-5-6/h2-9,11-12,18,22H,10,30H2,1H3,(H,36,37)(H2,31,32,33);1-5H,(H,7,8,9)/t18-,22+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZQOTLDKIRRDC-VNJAQMQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28ClF3N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
705.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374745-52-4 | |
| Record name | Telotristat besilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374745524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TELOTRISTAT BESILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NUK2IW1VH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Telotristat besilate mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Telotristat Ethyl
Introduction
Carcinoid syndrome is a rare condition that arises in patients with metastatic neuroendocrine tumors (NETs), characterized by the overproduction of various bioactive substances.[1] The most prominent of these is serotonin (5-hydroxytryptamine, 5-HT), which is responsible for the debilitating diarrhea that is a hallmark of the syndrome.[1][2] Serotonin stimulates gut motility, increases intestinal secretions, and inhibits absorption, leading to frequent and watery bowel movements.[1][2] The standard of care, somatostatin analogs (SSAs), functions by inhibiting the release of serotonin from tumor cells.[3] However, a significant number of patients experience refractory symptoms despite SSA therapy.[4]
Telotristat ethyl (brand name Xermelo®) represents a targeted therapeutic approach that addresses the root cause of serotonin overproduction.[2] It is a first-in-class inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the serotonin biosynthesis pathway.[5][6] This guide provides a detailed examination of the mechanism of action, pharmacodynamics, clinical efficacy, and the pivotal experimental protocols that established the utility of telotristat ethyl for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Inhibition of Serotonin Synthesis
The synthesis of serotonin from the essential amino acid L-tryptophan is a two-step enzymatic process. The initial and rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).[4][7] Telotristat ethyl is an orally administered prodrug that is rapidly converted to its active metabolite, telotristat.[8][9] Telotristat is a potent inhibitor of TPH, thereby blocking the synthesis of serotonin at its origin.[6][8]
There are two isoforms of TPH: TPH1, found predominantly in peripheral tissues like the enterochromaffin cells of the gastrointestinal tract, and TPH2, which is primarily expressed in the central nervous system.[7] Telotristat inhibits both TPH1 and TPH2.[7] However, its molecular structure prevents it from crossing the blood-brain barrier, effectively restricting its activity to the peripheral nervous system and preventing interference with central serotonin production.[8][10] By selectively reducing peripheral serotonin production, telotristat directly addresses the pathophysiology of carcinoid syndrome diarrhea.[8]
Pharmacodynamics and Pharmacokinetics
Telotristat ethyl is administered as a hippurate salt (telotristat etiprate) in an immediate-release tablet formulation.[7] Following oral administration, it is extensively metabolized by carboxylesterases to its active moiety, telotristat.[7][8] The systemic exposure to the active telotristat is over 300-fold higher than that of the parent prodrug.[7]
Pharmacodynamics: In Vitro Potency
In vitro studies using purified human enzymes have quantified the inhibitory potency of both telotristat ethyl and its active metabolite, telotristat, against the two TPH isoforms. As shown in Table 1, the active metabolite telotristat is approximately 28- to 34-fold more potent than the prodrug form.[7]
| Compound | Target Enzyme | IC50 Value (µM) |
| Telotristat Ethyl (Prodrug) | TPH1 | 0.8 ± 0.09[7] |
| Telotristat (Active Metabolite) | TPH1 | 0.028 ± 0.003[7] |
| Telotristat Ethyl (Prodrug) | TPH2 | 1.21 ± 0.02[7] |
| Telotristat (Active Metabolite) | TPH2 | 0.032 ± 0.003[7] |
Pharmacokinetics: ADME Profile
-
Absorption: After oral intake, peak plasma concentrations of telotristat ethyl and telotristat are achieved within 0.5 to 2 hours and 1.5 to 3 hours, respectively.[7]
-
Distribution: In preclinical animal models, distribution was limited to the hepatic and renal systems and the GI tract, with no measurable radioactivity detected in the brain, confirming its inability to cross the blood-brain barrier.[8]
-
Metabolism: The primary metabolic pathway is the hydrolysis of telotristat ethyl to telotristat via carboxylesterases.[8] In vitro data indicate that neither the prodrug nor the active metabolite are substrates for cytochrome P450 (CYP) enzymes, suggesting a low potential for drug-drug interactions via this pathway.[6][8]
-
Excretion: Elimination is predominantly through the feces, with approximately 93% of an administered dose recovered in feces and less than 1% in urine.[5][8] The elimination half-life of the active metabolite, telotristat, is approximately 5 hours.[5]
Clinical Efficacy Data from Phase 3 Trials
The clinical efficacy and safety of telotristat ethyl were primarily established in the pivotal Phase 3 TELESTAR trial. This study demonstrated that the addition of telotristat ethyl to stable-dose SSA therapy significantly reduced bowel movement (BM) frequency and levels of urinary 5-hydroxyindoleacetic acid (u5-HIAA), a key biomarker of serotonin production.[4]
| Efficacy Endpoint | Placebo + SSA (n=45) | Telotristat Ethyl 250 mg tid + SSA (n=45) | Telotristat Ethyl 500 mg tid + SSA (n=45) |
| Mean Reduction in Daily BM Frequency (from baseline to week 12) | -0.9 movements/day[4][11] | -1.7 movements/day (p<0.001 vs placebo)[4][11] | -2.1 movements/day (p<0.001 vs placebo)[4][11] |
| Responder Rate (≥30% BM reduction for ≥50% of study period) | 20%[12] | 44% (p<0.02 vs placebo)[12] | 42% (p<0.02 vs placebo) |
| Mean Change in u5-HIAA (mg/24h) (from baseline to week 12) | +11.5[4][11] | -40.1 (p<0.001 vs placebo)[4][11] | -57.7 (p<0.001 vs placebo)[4][11] |
Key Experimental Protocol: The TELESTAR Study
The design of the TELESTAR trial was crucial for demonstrating the clinical benefit of telotristat ethyl.
-
Study Title: A Phase 3, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Telotristat Etiprate in Patients with Carcinoid Syndrome.[3]
-
Objective: To assess the efficacy of telotristat ethyl in reducing the frequency of bowel movements in patients with carcinoid syndrome whose diarrhea was not adequately controlled by SSA therapy.[4]
-
Patient Population: The study enrolled 135 adult patients with well-differentiated metastatic NETs and a documented history of carcinoid syndrome. A key inclusion criterion was experiencing an average of four or more bowel movements per day despite receiving stable-dose SSA therapy for at least three months.[4][12]
-
Study Design: A 12-week, double-blind, placebo-controlled treatment period. Patients were randomized in a 1:1:1 ratio to one of three treatment arms while continuing their baseline SSA therapy. This was followed by a 36-week open-label extension period where all patients could receive telotristat ethyl.[4][13]
-
Interventions:
-
Placebo (three times daily)
-
Telotristat ethyl 250 mg (three times daily)
-
Telotristat ethyl 500 mg (three times daily)
-
-
Primary Endpoint: The primary measure of efficacy was the change from baseline in the average daily frequency of bowel movements over the 12-week treatment period.[12]
-
Secondary Endpoints: Key secondary endpoints included the proportion of patients with a durable clinical response (defined as a BM frequency reduction of ≥30% from baseline for at least 50% of the 12-week period), change from baseline in u5-HIAA levels, and changes in abdominal pain and flushing episodes.[12]
Conclusion
Telotristat ethyl offers a distinct and targeted mechanism of action for the management of carcinoid syndrome diarrhea. By acting as a prodrug for the potent tryptophan hydroxylase inhibitor, telotristat, it directly curtails the peripheral biosynthesis of serotonin, the primary mediator of symptoms. Its favorable pharmacokinetic profile, particularly its inability to cross the blood-brain barrier, ensures targeted peripheral action with a low risk of central nervous system effects. The robust clinical data from the TELESTAR trial confirms that this mechanism translates into significant reductions in bowel movement frequency and biochemical markers of serotonin production, providing a critical therapeutic option for patients inadequately controlled on somatostatin analogs alone.
References
- 1. ncoda.org [ncoda.org]
- 2. drugs.com [drugs.com]
- 3. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Efficacy of telotristat ethyl: A peripheral tryptophan hydroxylase inhibitor that blocks serotonin biosynthesis against cultured liposarcoma, colon cancer, and cholangiocarcinoma cell lines. - ASCO [asco.org]
- 11. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Spotlight on telotristat ethyl for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Telotristat ethyl vs telotristat active metabolite.
An In-depth Technical Guide to Telotristat Ethyl and its Active Metabolite, Telotristat
Introduction
Telotristat ethyl, marketed as Xermelo®, is a peripherally acting tryptophan hydroxylase (TPH) inhibitor approved for the treatment of carcinoid syndrome diarrhea.[1] Carcinoid syndrome is a rare condition caused by neuroendocrine tumors that secrete excessive amounts of serotonin, leading to severe diarrhea and other symptoms.[2][3] Telotristat ethyl is a prodrug designed to deliver its pharmacologically active metabolite, telotristat (also known as LP-778902), to the systemic circulation.[4][5] This technical guide provides a comprehensive comparison of telotristat ethyl and telotristat, focusing on their mechanism of action, pharmacokinetics, and pharmacodynamics, with detailed experimental protocols for researchers and drug development professionals.
Mechanism of Action: Inhibition of Serotonin Synthesis
The primary mechanism of action for telotristat ethyl is the inhibition of serotonin synthesis by its active metabolite, telotristat.[6] Serotonin is synthesized from the essential amino acid L-tryptophan in a two-step enzymatic process. The rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), catalyzed by the enzyme tryptophan hydroxylase (TPH).[7] There are two isoforms of TPH: TPH1, which is predominantly found in peripheral tissues like the gastrointestinal tract, and TPH2, which is primarily expressed in the central nervous system.[7][8]
Telotristat is a potent inhibitor of both TPH1 and TPH2.[9] By inhibiting TPH1 in the periphery, telotristat reduces the production of serotonin in enterochromaffin cells of the gastrointestinal tract, thereby alleviating the symptoms of carcinoid syndrome diarrhea.[10][11] Telotristat ethyl itself has some inhibitory activity, but it is significantly less potent than its active metabolite.[9] The in vitro inhibitory potency of telotristat is approximately 29 times higher than that of telotristat ethyl.[10][11][12] Due to its high molecular weight, telotristat does not readily cross the blood-brain barrier, which limits its effect on central TPH2 and central nervous system serotonin levels.[8][13]
Pharmacokinetics: From Prodrug to Active Metabolite
Telotristat ethyl is administered orally and is rapidly absorbed and metabolized to its active form, telotristat.[9] This conversion from the ethyl ester prodrug to the active carboxylic acid is mediated by carboxylesterases.[2][9] The systemic exposure to telotristat ethyl is less than 1% of that of its active metabolite, telotristat.[9] Both telotristat ethyl and telotristat are highly bound to plasma proteins (>99%).[10] Elimination occurs primarily through feces, with very little of the drug excreted in the urine.[10][11]
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for telotristat ethyl and its active metabolite, telotristat, in healthy subjects under fasted conditions following a single 500 mg oral dose of telotristat ethyl.
| Parameter | Telotristat Ethyl (Prodrug) | Telotristat (Active Metabolite) | Reference |
| Tmax (Time to Peak Plasma Concentration) | 0.5 - 2 hours | 1 - 3 hours | [10] |
| Cmax (Peak Plasma Concentration) | 4.4 ng/mL | 610 ng/mL | [10][14] |
| AUC0-inf (Area Under the Curve) | 6.23 ng•hr/mL | 2320 ng•hr/mL | [10][14] |
| Elimination Half-Life | ~0.6 hours | ~5 hours | [4][15] |
| Plasma Protein Binding | >99% | >99% | [10] |
Note: Pharmacokinetic parameters for both compounds are highly variable, with coefficients of variation often exceeding 50%.[9] Administration with a high-fat meal increases the exposure to both telotristat ethyl and telotristat.[14][16]
Inhibitory Potency and Pharmacodynamics
The significant difference in inhibitory potency between the prodrug and its active metabolite is a key aspect of telotristat ethyl's design.
In Vitro Inhibitory Concentration (IC50)
The following table presents the in vitro IC50 values of telotristat ethyl and telotristat against the two isoforms of tryptophan hydroxylase.
| Compound | TPH1 IC50 (µM) | TPH2 IC50 (µM) | Reference |
| Telotristat Ethyl | 0.8 ± 0.09 | 1.21 ± 0.02 | [9] |
| Telotristat | 0.028 ± 0.003 | 0.032 ± 0.003 | [9] |
As the data indicates, telotristat is approximately 28-fold more potent against TPH1 and 38-fold more potent against TPH2 than its prodrug, telotristat ethyl.[9][17]
Clinical Efficacy and Pharmacodynamic Effects
The clinical efficacy of telotristat ethyl is demonstrated by significant reductions in both the frequency of bowel movements and the levels of urinary 5-hydroxyindoleacetic acid (u5-HIAA), the main metabolite of serotonin.[18][19] The TELESTAR and TELECAST phase 3 clinical trials provided pivotal data on the efficacy of telotristat ethyl in patients with carcinoid syndrome diarrhea inadequately controlled by somatostatin analogs.[18][19]
| Clinical Endpoint (at Week 12) | Telotristat Ethyl (250 mg TID) | Placebo | Reference |
| Mean Reduction in Daily Bowel Movements (TELESTAR) | -1.7 | -0.9 | [20] |
| Median % Change in u5-HIAA (TELECAST) | -54.0% | N/A (vs. placebo) | [18][19] |
| Durable Response Rate (TELECAST) | 40% | 0% | [14] |
Experimental Protocols: Tryptophan Hydroxylase (TPH) Inhibition Assay
A common method for determining the inhibitory activity of compounds against TPH is a fluorescence-based assay. This type of assay is well-suited for high-throughput screening.
Principle
The TPH enzyme converts tryptophan to 5-hydroxytryptophan (5-HTP). The assay measures the activity of the enzyme, and a decrease in activity in the presence of a test compound indicates inhibition.
Materials
-
Recombinant human TPH1 or TPH2 enzyme[21]
-
L-tryptophan (substrate)[22]
-
Tetrahydrobiopterin (BH4) (cofactor)[22]
-
Assay buffer
-
Test compounds (e.g., telotristat, telotristat ethyl) dissolved in a suitable solvent (e.g., DMSO)
-
Quench solution to stop the reaction[23]
-
Fluorescence microplate reader[21]
-
Black, opaque microplates (e.g., 96- or 384-well)[23]
Methodology
-
Compound Preparation: Prepare serial dilutions of the test compounds (telotristat and telotristat ethyl) and a positive control inhibitor.
-
Assay Plate Preparation: Add the diluted compounds, positive control, and a vehicle control (e.g., DMSO) to the wells of the microplate.[23]
-
Enzyme Addition: Add the TPH enzyme solution to the wells containing the test compounds and controls.[23]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the TPH reaction solution, which contains the substrate (L-tryptophan) and cofactor (BH4).[23]
-
Incubation: Incubate the plate for a specified time (e.g., 4 hours) at a controlled temperature (e.g., 4°C).[23]
-
Quenching: Stop the reaction by adding a quench solution to each well.[23]
-
Fluorescence Reading: Measure the fluorescent intensity in a microplate reader at the appropriate excitation and emission wavelengths.[23]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
Telotristat ethyl serves as an effective prodrug for the potent TPH inhibitor, telotristat. The ethyl ester formulation allows for oral administration and subsequent rapid conversion to the active metabolite, which is responsible for the therapeutic effect. The significant difference in inhibitory potency, with telotristat being substantially more active than telotristat ethyl, underscores the importance of this bioconversion. The pharmacokinetic profile, characterized by low systemic exposure of the prodrug and higher, more sustained levels of the active metabolite, is central to its clinical utility in reducing peripheral serotonin production and managing the symptoms of carcinoid syndrome diarrhea. This detailed comparison provides a clear understanding of the distinct roles and properties of telotristat ethyl and its active metabolite, telotristat, for researchers and professionals in the field of drug development.
References
- 1. Xermelo (telotristat ethyl) FDA Approval History - Drugs.com [drugs.com]
- 2. Telotristat Ethyl | C27H26ClF3N6O3 | CID 25181577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Telotristat ethyl (Xermelo): Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 4. Telotristat ethyl - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xermelo.com [xermelo.com]
- 7. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spotlight on telotristat ethyl for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ec.europa.eu [ec.europa.eu]
- 15. scientificliterature.org [scientificliterature.org]
- 16. Telotristat Monograph for Professionals - Drugs.com [drugs.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Telotristat ethyl for carcinoid syndrome diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
- 23. bpsbioscience.com [bpsbioscience.com]
Tryptophan Hydroxylase Inhibition by Telotristat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinoid syndrome is a rare condition that arises from neuroendocrine tumors, which secrete excessive amounts of hormones, most notably serotonin.[1][2][3] This overproduction of peripheral serotonin leads to a constellation of debilitating symptoms, including severe diarrhea, flushing, abdominal pain, and, over time, potential carcinoid heart disease.[1][4][5] The standard of care for managing these symptoms has traditionally involved somatostatin analogs (SSAs), which work by inhibiting the release of hormones from the tumor.[2][6] However, a significant number of patients experience inadequate symptom control with SSAs alone.[6]
Telotristat ethyl (brand name Xermelo®) represents a targeted therapeutic approach that addresses the root cause of the symptoms by inhibiting the synthesis of serotonin.[1][2] It is the first-in-class oral inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the serotonin biosynthesis pathway.[1][7] This technical guide provides an in-depth overview of the mechanism of action, pharmacology, clinical efficacy, and the experimental methodologies underlying the development and evaluation of telotristat.
Core Mechanism of Action: TPH Inhibition
Serotonin synthesis is a two-step enzymatic process that begins with the amino acid L-tryptophan. The first and rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by tryptophan hydroxylase (TPH).[7][8][9] Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin (5-hydroxytryptamine or 5-HT).[8]
There are two isoforms of TPH: TPH1 and TPH2. TPH1 is predominantly found in peripheral tissues, such as the enterochromaffin cells of the gastrointestinal tract, and is responsible for the vast majority of peripheral serotonin production.[9] TPH2, on the other hand, is primarily expressed in the central nervous system (CNS) and is responsible for the synthesis of serotonin that functions as a neurotransmitter.[9]
Telotristat ethyl is a prodrug that is rapidly hydrolyzed by carboxylesterases to its active metabolite, telotristat.[10][11][12] Telotristat is a potent inhibitor of both TPH1 and TPH2.[7] However, due to its high molecular weight, telotristat does not cross the blood-brain barrier, which confers a "physiological" selectivity for peripheral TPH1.[5][10] By inhibiting TPH1, telotristat effectively reduces the production of serotonin in the gastrointestinal tract, thereby alleviating the symptoms of carcinoid syndrome diarrhea without affecting central serotonin levels.[1][10][13]
Pharmacological and Pharmacokinetic Profile
Telotristat ethyl is administered orally and is extensively metabolized to its active form, telotristat.[7] The systemic exposure to the active metabolite, telotristat, is significantly higher (over 300-fold) than that of the prodrug.[7]
Data Presentation: Pharmacokinetics of Telotristat Ethyl and Telotristat
| Parameter | Telotristat Ethyl (Prodrug) | Telotristat (Active Metabolite) | Reference |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | 1 - 3 hours | [7][10] |
| Elimination Half-Life | ~0.6 hours | ~5 hours | [4][12] |
| Plasma Protein Binding | >99% | >99% | [10] |
| Metabolism | Hydrolysis via carboxylesterases | Further metabolism | [10][11] |
| Excretion | Primarily in feces (~93%) | Primarily in feces (~93%) | [10][11] |
Data Presentation: In Vitro Inhibitory Potency
The inhibitory activity of telotristat and its prodrug has been quantified against both TPH isoforms. The active metabolite, telotristat, is significantly more potent than the parent drug.[7]
| Compound | TPH1 IC50 (µM) | TPH2 IC50 (µM) | Reference |
| Telotristat Ethyl | 0.8 ± 0.09 | 1.21 ± 0.02 | [7] |
| Telotristat (Active Metabolite) | 0.028 ± 0.003 | 0.032 ± 0.003 | [7] |
Clinical Efficacy in Carcinoid Syndrome
The efficacy and safety of telotristat ethyl for the treatment of carcinoid syndrome diarrhea have been established in two pivotal Phase 3 clinical trials: TELESTAR and TELECAST.[4][14][15][16] These studies evaluated telotristat in patients whose diarrhea was inadequately controlled by somatostatin analogs.
The primary efficacy endpoint in these trials was the change from baseline in the average daily frequency of bowel movements. A key secondary endpoint was the percent change from baseline in 24-hour urinary 5-hydroxyindoleacetic acid (u5-HIAA), a metabolite of serotonin that serves as a biomarker for its production.[14][15]
Data Presentation: Summary of Phase 3 Clinical Trial Efficacy (12-Week Treatment Period)
| Trial | Treatment Group | Mean Reduction in Bowel Movements/Day from Baseline | Median Reduction in u5-HIAA from Baseline vs. Placebo | Reference |
| TELESTAR | Telotristat Ethyl 250 mg TID | -1.7 | Significant reduction reported | [5][17] |
| TELESTAR | Telotristat Ethyl 500 mg TID | -2.1 | Significant reduction reported | [17] |
| TELECAST | Telotristat Ethyl 250 mg TID | Not the primary endpoint | -54.0% (p < 0.001) | [14][15][16] |
| TELECAST | Telotristat Ethyl 500 mg TID | Not the primary endpoint | -89.7% (p < 0.001) | [14][15][16] |
TID: Three times a day
These trials demonstrated that telotristat ethyl, when added to SSA therapy, provides a statistically significant and clinically meaningful reduction in bowel movement frequency and a substantial decrease in the biochemical marker of serotonin production.[4][14][17]
Experimental Protocols
The evaluation of telotristat's efficacy and mechanism of action relies on robust and validated experimental methodologies.
Protocol 1: In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay
A common method for assessing TPH inhibition is a fluorescence-based assay, suitable for high-throughput screening.[18][19]
-
Objective: To determine the in vitro potency (e.g., IC50) of a test compound (e.g., telotristat) against purified TPH1 or TPH2 enzyme.
-
Principle: The assay measures the enzymatic conversion of tryptophan to 5-hydroxytryptophan (5-HTP). The reaction is coupled to a secondary process that generates a fluorescent signal, which is quenched in the presence of an inhibitor.
-
Materials:
-
Purified recombinant human TPH1 or TPH2 enzyme.[18]
-
TPH Enzyme Solution (buffer).[18]
-
TPH Reaction Solution (containing tryptophan and cofactors like tetrahydrobiopterin).[18][20]
-
Test inhibitor (telotristat) at various concentrations.
-
TPH Quench Solution.[18]
-
Microplate reader capable of fluorescence detection.[18]
-
-
Procedure:
-
Thaw all reagents on ice.[18]
-
Add inhibitor solutions and controls (positive and negative) to a microplate.[18]
-
Add diluted TPH enzyme to the appropriate wells.[18]
-
Initiate the enzymatic reaction by adding the TPH Reaction Solution.[18]
-
Incubate the plate under specified conditions (e.g., 4 hours at 4°C).[18]
-
Stop the reaction by adding the TPH Quench Solution.[18]
-
Measure the fluorescent intensity using a microplate reader.[18]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Quantification of Urinary 5-HIAA in Clinical Trials
The measurement of the serotonin metabolite 5-HIAA in urine is a critical biomarker for assessing the pharmacodynamic effect of telotristat.[8]
-
Objective: To quantify the 24-hour urinary excretion of 5-HIAA in patients with carcinoid syndrome.
-
Principle: High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection or mass spectrometry (LC-MS) is used to separate and quantify 5-HIAA from other urinary components.[21][22]
-
Procedure:
-
Sample Collection: Patients collect all urine produced over a 24-hour period in a provided container, often containing a preservative. The total volume is recorded.
-
Sample Preparation: An aliquot of the 24-hour urine sample is taken. It may undergo a sample clean-up or extraction step to remove interfering substances.
-
Chromatographic Separation (HPLC): The prepared sample is injected into an HPLC system. A specific column (e.g., a reverse-phase C18 column) separates the components of the urine based on their physicochemical properties.
-
Detection: As the separated components elute from the column, they pass through a detector.
-
Quantification: The amount of 5-HIAA in the sample is determined by comparing the peak area or height from the detector to a standard curve generated from known concentrations of 5-HIAA.
-
Calculation: The final result is typically reported as the total mass of 5-HIAA excreted over 24 hours (e.g., mg/24h).
-
Protocol 3: Phase 3 Clinical Trial Design (Simplified)
The TELESTAR and TELECAST trials serve as models for the clinical evaluation of telotristat.
-
Objective: To evaluate the safety and efficacy of telotristat ethyl compared to placebo in patients with carcinoid syndrome diarrhea inadequately controlled by SSA therapy.
-
Design: Randomized, double-blind, placebo-controlled, multi-center study.[4][14]
-
Patient Population: Adults with a diagnosis of a well-differentiated metastatic neuroendocrine tumor and carcinoid syndrome, experiencing a specified minimum number of daily bowel movements despite stable SSA therapy.[14][17]
-
Methodology:
-
Screening: Patients are screened for eligibility based on inclusion and exclusion criteria.
-
Randomization: Eligible patients are randomly assigned to one of several treatment arms (e.g., Placebo, Telotristat 250 mg TID, Telotristat 500 mg TID).[14]
-
Treatment Period: Patients receive the assigned treatment for a defined period (e.g., 12 weeks), while continuing their baseline SSA therapy.[14]
-
Data Collection: Patients record daily bowel movement frequency in a diary. 24-hour urine samples for u5-HIAA analysis are collected at baseline and at specified follow-up visits. Adverse events are monitored throughout the study.
-
Endpoint Analysis: The primary endpoint (change in bowel movement frequency) and secondary endpoints (change in u5-HIAA, quality of life, etc.) are analyzed to compare the treatment groups.
-
Extension Phase: Patients may be offered the opportunity to enter an open-label extension phase to receive long-term treatment with telotristat.[14]
-
Conclusion
Telotristat ethyl is a rationally designed, targeted therapy that offers a distinct mechanism of action for the management of carcinoid syndrome diarrhea. By specifically inhibiting the rate-limiting enzyme in peripheral serotonin synthesis, it directly addresses the underlying pathophysiology of the most debilitating symptom of this disease. Its efficacy, demonstrated through rigorous clinical trials and supported by clear pharmacodynamic evidence, has established it as a critical addition to the therapeutic armamentarium for patients with neuroendocrine tumors whose symptoms are not adequately controlled with somatostatin analogs alone. The methodologies outlined in this guide provide a framework for the continued research and development of novel inhibitors in this and other pathways.
References
- 1. Xermelo (Telotristat Ethyl), First-in-Class Tryptophan Hydroxylase Inhibitor, Approved for Carcinoid Syndrome Diarrhea [ahdbonline.com]
- 2. drugs.com [drugs.com]
- 3. Telotristat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scientificliterature.org [scientificliterature.org]
- 5. Spotlight on telotristat ethyl for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telotristat Etiprate, a Novel Serotonin Synthesis Inhibitor, in Patients with Carcinoid Syndrome and Diarrhea Not Adequately Controlled by Octreotide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Xermelo (Telotristat Ethyl Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. erc.bioscientifica.com [erc.bioscientifica.com]
- 17. dovepress.com [dovepress.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
- 21. LIQUID CHROMATOGRAPHIC ASSAY FOR CEREBROSPINAL FLUID SEROTONIN - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical in vitro studies of telotristat besilate.
An in-depth analysis of the preclinical in vitro studies of telotristat besilate reveals its mechanism of action, potency, and specificity as an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. This technical guide synthesizes available data on its enzymatic and cell-based activity, details relevant experimental protocols, and visualizes the core biological pathways and experimental procedures.
Mechanism of Action
Telotristat ethyl is an ethyl ester prodrug that is rapidly and extensively metabolized by carboxylesterases to its active moiety, telotristat (LP-778902).[1] Telotristat inhibits TPH, which exists in two isoforms: TPH1, found primarily in the periphery (e.g., enterochromaffin cells of the gastrointestinal tract), and TPH2, located in the central nervous system.[1][2] The therapeutic rationale for telotristat ethyl is to reduce the peripheral overproduction of serotonin by neuroendocrine tumors (NETs), which is responsible for the symptoms of carcinoid syndrome, particularly diarrhea.[1][2][3] Due to its high molecular weight and acidic properties, telotristat does not readily cross the blood-brain barrier, allowing it to selectively target peripheral serotonin synthesis without significantly affecting central nervous system serotonin levels.[4][5]
Quantitative Data Summary
The in vitro inhibitory potency of telotristat ethyl and its active metabolite, telotristat, has been quantified against both TPH isoforms. Furthermore, its effects on serotonin secretion and cell proliferation have been evaluated in relevant cell line models.
Table 1: Tryptophan Hydroxylase (TPH) Inhibition
This table summarizes the half-maximal inhibitory concentration (IC50) values for the prodrug (telotristat ethyl) and its active metabolite (telotristat) against purified human TPH1 and TPH2 enzymes. The data demonstrates that the active metabolite, telotristat, is significantly more potent than the parent prodrug.[1]
| Compound | Target Enzyme | IC50 (µM) |
| Telotristat Ethyl | TPH1 | 0.8 ± 0.09 |
| Telotristat (Active Moiety) | TPH1 | 0.028 ± 0.003 |
| Telotristat Ethyl | TPH2 | 1.21 ± 0.02 |
| Telotristat (Active Moiety) | TPH2 | 0.032 ± 0.003 |
Table 2: Cell-Based Assay Results in Neuroendocrine Tumor (NET) Cell Lines
Studies using the human pancreatic NET cell lines BON-1 and QGP-1 provide insight into the cellular effects of telotristat.
| Cell Line | Assay | Key Findings |
| BON-1, QGP-1 | Serotonin Secretion | Telotristat induced a dose-dependent decrease in serotonin production.[4] |
| BON-1, QGP-1 | Cell Proliferation / Viability | No significant effect on cell proliferation or metabolic activity was observed after 3 days of treatment.[4] |
| BON-1 | Combination Therapy | The combination of telotristat with pasireotide showed an additive inhibitory effect on serotonin secretion.[4] This was not observed with octreotide.[4] |
Signaling Pathway and Experimental Visualizations
Serotonin Biosynthesis Pathway and Telotristat Inhibition
The following diagram illustrates the two-step enzymatic conversion of L-tryptophan to serotonin and highlights the inhibitory action of telotristat on the rate-limiting enzyme, TPH.
Caption: Serotonin synthesis pathway and the inhibitory action of telotristat.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vitro findings. The following sections describe the protocols for key assays used in the preclinical evaluation of telotristat.
TPH Biochemical Inhibition Assay
This protocol outlines the methodology for determining the IC50 values of compounds against purified TPH enzymes.[6]
1. Reagent Preparation:
- Enzyme Buffer: Prepare a suitable buffer for enzyme dilution.
- Substrate Buffer: Prepare a separate buffer for the substrates.
- Enzyme Dilution: Dilute purified human TPH1 to a final concentration of 10 nM and TPH2 to a final concentration of 30 nM.[6]
- Substrate Solution: Prepare a solution containing 40 µM (6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride (BH4) and 20 µM L-tryptophan.[6]
- Compound Preparation: Perform serial dilutions of telotristat ethyl and telotristat in DMSO to create a range of concentrations for IC50 determination.
2. Assay Procedure:
- Dispense test compounds into the wells of a 384-well microplate.
- Add the diluted enzyme solution to each well.
- Pre-incubate the compound-enzyme mixture for 15 minutes at room temperature.[6]
- Initiate the enzymatic reaction by adding the substrate solution to all wells.
- Incubate the reaction for a specified time at a controlled temperature (e.g., 37°C).
- Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, HPLC).
- Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
start [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"];
plate [label="Dispense Test Compounds\nin 384-well Plate"];
enzyme [label="Add Purified\nTPH1 or TPH2 Enzyme"];
preincubate [label="Pre-incubate\n(15 min, RT)"];
substrate [label="Add Substrates\n(Tryptophan + BH4)"];
incubate [label="Incubate Reaction\n(e.g., 37°C)"];
read [label="Stop Reaction &\nMeasure Product"];
analyze [label="Calculate % Inhibition\n& IC50 Value"];
end [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];
start -> plate -> enzyme -> preincubate -> substrate -> incubate -> read -> analyze -> end;
}
Caption: Workflow for a TPH biochemical inhibition assay.
Cell-Based Serotonin Secretion Assay
This protocol describes the evaluation of telotristat's effect on serotonin secretion from cultured neuroendocrine tumor cells.[4]
1. Cell Culture:
- Culture human pancreatic NET cell lines (e.g., BON-1, QGP-1) in appropriate growth medium and conditions.
- Seed the cells into multi-well plates at a predetermined density. For experiments in low-serum (0.1% BSA), a higher seeding density may be required.[4]
- Allow cells to adhere and grow for 24 hours.
2. Compound Treatment:
- Prepare serial dilutions of telotristat in the appropriate cell culture medium. A vehicle control (e.g., 0.4% DMSO) must be included.[4]
- Remove the existing medium from the cells and replace it with the medium containing the various concentrations of telotristat or vehicle.
- Incubate the cells for a defined period, typically 3 days.[4]
3. Sample Collection and Analysis:
- After the incubation period, collect the cell culture supernatant from each well.
- Measure the concentration of serotonin in the supernatant using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or High-Performance Liquid Chromatography (HPLC).
- Normalize the serotonin levels to the cell number or total protein content in each well to account for any minor variations in cell density.
- (Optional) Assess cell viability or proliferation in parallel using an appropriate assay (e.g., MTT, CellTiter-Glo) to confirm that the observed effects on secretion are not due to cytotoxicity.
start [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"];
seed [label="Seed NET Cells\n(e.g., BON-1) in Plates"];
adhere [label="Allow Cell Adherence\n(24 hours)"];
treat [label="Treat Cells with\nTelotristat or Vehicle"];
incubate [label="Incubate\n(e.g., 3 days)"];
collect [label="Collect Culture\nSupernatant"];
measure [label="Measure Serotonin\n(e.g., ELISA)"];
analyze [label="Analyze Data &\nDetermine Dose-Response"];
end [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];
start -> seed -> adhere -> treat -> incubate -> collect -> measure -> analyze -> end;
}
Caption: Workflow for a cell-based serotonin secretion assay.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repub.eur.nl [repub.eur.nl]
- 5. Telotristat ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Technical Guide to Telotristat Ethyl for Carcinoid Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of telotristat ethyl, a first-in-class inhibitor of tryptophan hydroxylase, for the treatment of carcinoid syndrome diarrhea. This document details the mechanism of action, key experimental data from pivotal clinical trials, and relevant experimental protocols to support ongoing research and development in this field.
Core Mechanism of Action
Telotristat ethyl is a prodrug that is rapidly converted to its active metabolite, telotristat (LP-778902). Telotristat is a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[1] In patients with carcinoid syndrome, neuroendocrine tumors overproduce serotonin, leading to debilitating symptoms, most notably severe diarrhea.
By inhibiting TPH1, the isoform of the enzyme found in enterochromaffin cells of the gastrointestinal tract, telotristat reduces the peripheral production of serotonin.[1] This targeted action addresses the underlying pathophysiology of carcinoid syndrome diarrhea. A key feature of telotristat is its inability to cross the blood-brain barrier, thereby avoiding effects on central nervous system serotonin levels and minimizing the risk of associated neurological side effects.[2]
Signaling Pathway: Serotonin Synthesis and Inhibition by Telotristat
The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by telotristat.
Efficacy and Safety: Summary of Pivotal Clinical Trials
The efficacy and safety of telotristat ethyl were primarily established in two Phase III clinical trials: TELESTAR and TELECAST.[1]
TELESTAR (NCT01677910)
The TELESTAR trial was a global, multicenter, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of telotristat ethyl in patients with carcinoid syndrome whose diarrhea was not adequately controlled by somatostatin analog (SSA) therapy.[3]
TELECAST (NCT02063659)
The TELECAST trial was a companion study to TELESTAR, with a similar design, that enrolled patients with carcinoid syndrome who had fewer daily bowel movements at baseline but were still symptomatic.[1][4]
Quantitative Efficacy Data
The following tables summarize the key quantitative outcomes from the TELESTAR and TELECAST trials.
Table 1: Reduction in Bowel Movement (BM) Frequency in the TELESTAR Trial
| Treatment Group | Mean Baseline BM Frequency (per day) | Mean Reduction from Baseline at Week 12 (per day) | p-value vs. Placebo |
| Placebo (n=45) | 5.3 | -0.9 | - |
| Telotristat Ethyl 250 mg TID (n=45) | 6.1 | -1.7 | <0.001 |
| Telotristat Ethyl 500 mg TID (n=45) | 5.8 | -2.1 | <0.001 |
Table 2: Reduction in Urinary 5-HIAA in the TELESTAR Trial
| Treatment Group | Mean Baseline u5-HIAA (mg/24h) | Mean Change from Baseline at Week 12 (mg/24h) | p-value vs. Placebo |
| Placebo | 83.9 | +11.5 | - |
| Telotristat Ethyl 250 mg TID | 93.3 | -40.1 | <0.001 |
| Telotristat Ethyl 500 mg TID | 107.5 | -57.7 | <0.001 |
Table 3: Percent Change in Urinary 5-HIAA in the TELECAST Trial
| Treatment Group | Median Baseline u5-HIAA (mg/24h) | Median Percent Change from Baseline at Week 12 | p-value vs. Placebo |
| Placebo (n=26) | 76.5 | -1.1% | - |
| Telotristat Ethyl 250 mg TID (n=25) | 58.0 | -54.0% | <0.001 |
| Telotristat Ethyl 500 mg TID (n=25) | 103.0 | -89.7% | <0.001 |
Experimental Protocols
Clinical Trial Protocol Summaries
The following provides a summary of the methodologies for the TELESTAR and TELECAST clinical trials based on published information.
References
- 1. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Treatment with Telotristat Ethyl in Patients with Carcinoid Syndrome Symptoms: Results from the TELEPATH Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide to the Off-Target Effects of Telotristat Besilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telotristat ethyl (brand name Xermelo®) is a first-in-class tryptophan hydroxylase (TPH) inhibitor approved for the treatment of carcinoid syndrome diarrhea.[1][2] It is administered as a prodrug, telotristat ethyl, which is rapidly hydrolyzed by carboxylesterases to its active metabolite, telotristat (LP-778902).[3] The primary mechanism of action of telotristat is the inhibition of TPH, the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine or 5-HT).[2] Specifically, it targets TPH1, the isoform predominantly found in the gastrointestinal tract, thereby reducing peripheral serotonin production.[4] While its on-target effects are well-characterized, a thorough understanding of its off-target pharmacology is crucial for a comprehensive safety and efficacy profile. This technical guide provides a detailed investigation into the known and potential off-target effects of telotristat besilate.
On-Target and Off-Target Activity Data
The following tables summarize the available quantitative data for the on-target and potential off-target activities of telotristat ethyl and its active metabolite, telotristat.
Table 1: On-Target Tryptophan Hydroxylase (TPH) Inhibition
| Compound | Target | IC50 (µM) | Source |
| Telotristat (LP-778902) | Human TPH1 | 0.028 ± 0.003 | [1] |
| Human TPH2 | 0.032 ± 0.003 | [1] | |
| Telotristat Ethyl | Human TPH1 | 0.8 ± 0.09 | [1] |
| Human TPH2 | 1.21 ± 0.02 | [1] |
Table 2: Potential Off-Target Interactions
| Target/Process | Compound | Effect | Quantitative Data | Source |
| Cytochrome P450 3A4 (CYP3A4) | Telotristat Ethyl | Induction | 48% decrease in midazolam AUC in vivo | |
| P-glycoprotein (P-gp) | Telotristat Ethyl | Inhibition | [I]gut/IC50 > 10 (in vitro) | [5] |
| Phenylalanine Hydroxylase (PAH) | Telotristat | Off-target effects assessed | Specific data not publicly available | [4] |
| Tyrosine Hydroxylase (TH) | Telotristat | Off-target effects assessed | Specific data not publicly available | [4] |
Note: A comprehensive off-target screening panel for this compound against a broad range of receptors, kinases, and ion channels is not publicly available. The European Medicines Agency (EMA) assessment report mentions that a standard battery of safety pharmacology studies was performed, but the detailed results have not been disclosed.[4]
Signaling Pathways and Experimental Workflows
Serotonin Synthesis Pathway and Telotristat Inhibition
The primary pharmacological effect of telotristat is the reduction of serotonin production. The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by telotristat.
Experimental Workflow: In Vitro TPH Inhibition Assay
The following diagram outlines a typical workflow for determining the inhibitory activity of telotristat on TPH enzymes.
Experimental Workflow: CYP3A4 Induction Assay in Human Hepatocytes
This diagram illustrates a common method to assess the potential of telotristat to induce CYP3A4 enzymes in vitro.
Experimental Protocols
Tryptophan Hydroxylase (TPH) Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against human TPH1 and TPH2.
-
Reagents and Materials:
-
Recombinant human TPH1 or TPH2 enzyme
-
This compound
-
L-tryptophan (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., HEPES buffer, pH 7.5)
-
Quenching solution
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.
-
In the wells of a microplate, add the assay buffer, catalase, DTT, and the various concentrations of this compound or vehicle control.
-
Add the recombinant TPH enzyme to each well and briefly pre-incubate.
-
Initiate the enzymatic reaction by adding the L-tryptophan substrate and BH4 cofactor solution.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution.
-
Measure the fluorescence of the product (5-hydroxytryptophan) using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
P-glycoprotein (P-gp) Inhibition Assay
This protocol outlines a common cell-based method to evaluate the potential of telotristat ethyl to inhibit the P-gp transporter, often using a probe substrate like digoxin.
-
Reagents and Materials:
-
P-gp overexpressing cells (e.g., MDCK-MDR1 or Caco-2) cultured on permeable supports (e.g., Transwell® inserts)
-
Telotristat ethyl
-
[³H]-Digoxin (or other suitable P-gp substrate)
-
Positive control inhibitor (e.g., verapamil or ketoconazole)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
Scintillation cocktail and liquid scintillation counter
-
-
Procedure:
-
Seed the P-gp expressing cells on the permeable supports and culture until a confluent monolayer is formed. Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS buffer.
-
For the basolateral-to-apical (B-to-A) transport assay, add [³H]-digoxin and the test concentrations of telotristat ethyl (or controls) to the basolateral compartment.
-
For the apical-to-basolateral (A-to-B) transport assay, add the same solutions to the apical compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from the receiver compartments (apical for B-to-A and basolateral for A-to-B).
-
Quantify the amount of [³H]-digoxin in the samples using a liquid scintillation counter.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp B-to-A / Papp A-to-B) is determined in the absence and presence of telotristat ethyl. A significant reduction in the efflux ratio indicates P-gp inhibition.
-
Determine the IC50 value by measuring the inhibition of B-to-A transport of digoxin at various concentrations of telotristat ethyl.
-
Cytochrome P450 3A4 (CYP3A4) Induction Assay
This protocol describes a typical method using primary human hepatocytes to assess the potential of telotristat ethyl to induce CYP3A4 expression and activity.[1][2][4]
-
Reagents and Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium
-
Telotristat ethyl
-
Positive control inducer (e.g., rifampicin)
-
Vehicle control (e.g., DMSO)
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
RNA extraction kit and reagents for qRT-PCR
-
LC-MS/MS system for metabolite quantification
-
-
Procedure:
-
Thaw and plate the primary human hepatocytes in collagen-coated multi-well plates and allow them to acclimate.
-
Treat the hepatocytes with various concentrations of telotristat ethyl, a positive control, and a vehicle control for 48-72 hours, refreshing the medium and compounds daily.
-
For mRNA analysis:
-
At the end of the treatment period, lyse the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative expression of CYP3A4 mRNA using qRT-PCR, normalizing to a housekeeping gene.
-
-
For enzyme activity analysis:
-
Wash the treated cells and incubate them with a CYP3A4 probe substrate (e.g., midazolam).
-
After a specified incubation time, collect the supernatant.
-
Quantify the formation of the primary metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS.
-
-
Calculate the fold induction of CYP3A4 mRNA expression and enzyme activity relative to the vehicle control.
-
Determine the EC50 (half-maximal effective concentration) for induction from the concentration-response curve.
-
Conclusion
The primary pharmacological activity of this compound is the potent inhibition of tryptophan hydroxylase, leading to a reduction in peripheral serotonin synthesis. Available data also suggest potential off-target interactions, including the induction of CYP3A4 and inhibition of the P-gp transporter, which could be relevant for drug-drug interactions. While a comprehensive off-target screening profile against a broad panel of molecular targets is not publicly available, the existing information provides a valuable framework for understanding the pharmacological profile of this compound beyond its primary mechanism of action. Further studies, including the results of post-marketing surveillance and dedicated in vitro screening, would provide a more complete picture of its off-target effects.
References
A Deep Dive into the Structural Activity Relationship of Telotristat Analogs as Tryptophan Hydroxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural activity relationships (SAR) of telotristat analogs, potent inhibitors of tryptophan hydroxylase (TPH). Telotristat ethyl (Xermelo®) is an FDA-approved drug for the treatment of carcinoid syndrome diarrhea, a condition characterized by the overproduction of serotonin.[1][2][3][4][5] By inhibiting TPH, the rate-limiting enzyme in serotonin biosynthesis, telotristat and its analogs effectively reduce peripheral serotonin levels.[3][6][7] This document delves into the molecular interactions governing the inhibitory activity of these compounds, offering valuable insights for the design of next-generation TPH inhibitors.
Mechanism of Action: Targeting Serotonin Overproduction
Telotristat ethyl is a prodrug that is rapidly converted in the body to its active metabolite, telotristat.[3][7][8] Telotristat is a potent inhibitor of both TPH1, the isoform predominantly found in the gastrointestinal tract, and TPH2, the isoform in the central nervous system.[6][9] However, due to its physicochemical properties, telotristat has limited ability to cross the blood-brain barrier, leading to a selective reduction of peripheral serotonin.[10] The inhibitory potency of telotristat is significantly greater than that of its prodrug, telotristat ethyl.[7][8][9] Kinetic studies have revealed that telotristat and similar inhibitors act as competitive inhibitors with respect to the substrate, tryptophan, by binding to the tryptophan binding pocket of the TPH enzyme.[11][12][13]
The signaling pathway for serotonin synthesis and the point of intervention for telotristat are illustrated in the following diagram:
Core Scaffold and Key Structural Features
The core structure of telotristat consists of a central pyrimidine ring linked to a substituted phenylalanine moiety and a heterocyclic group. The structural activity relationship studies of telotristat analogs have focused on modifications of these key components to understand their impact on TPH1 inhibition.
Quantitative Structural Activity Relationship Data
The following table summarizes the in vitro inhibitory activity of a series of telotristat analogs against human TPH1. The data highlights the importance of various substituents on the core scaffold.
| Compound ID | R1 | R2 | R3 | hTPH1 IC50 (nM) |
| Telotristat | H | F | Cl | 28 |
| Analog 1 | Me | F | Cl | 35 |
| Analog 2 | H | H | Cl | 150 |
| Analog 3 | H | F | H | 220 |
| Analog 4 | H | F | Br | 30 |
| Analog 5 | H | OMe | Cl | 450 |
| Analog 6 | H | F | CF3 | 40 |
Data is hypothetical and for illustrative purposes, based on the principles of SAR described in the literature.
Experimental Protocols
4.1. In Vitro TPH1 Inhibition Assay
The inhibitory activity of telotristat analogs against human TPH1 is typically determined using a biochemical assay that measures the formation of 5-hydroxytryptophan (5-HTP).
Materials:
-
Recombinant human TPH1 enzyme
-
L-Tryptophan (substrate)
-
6-Methyltetrahydropterin (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Test compounds (telotristat analogs)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Stop solution (e.g., perchloric acid)
-
HPLC system with fluorescence detection
Methodology:
-
A reaction mixture is prepared containing assay buffer, catalase, DTT, and the TPH1 enzyme.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of L-tryptophan and 6-methyltetrahydropterin.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 20 minutes).
-
The reaction is terminated by the addition of a stop solution.
-
The amount of 5-HTP produced is quantified using HPLC with fluorescence detection.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
The general workflow for this experimental protocol is depicted below:
References
- 1. xermelo.com [xermelo.com]
- 2. Telotristat ethyl (Xermelo): Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telotristat ethyl for the treatment of carcinoid syndrome diarrhea not controlled by somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Telotristat Etiprate? [synapse.patsnap.com]
- 7. Telotristat Ethyl | C27H26ClF3N6O3 | CID 25181577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Long‐Term Safety Experience with Telotristat Ethyl Across Five Clinical Studies in Patients with Carcinoid Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S-EPMC2885594 - Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. - OmicsDI [omicsdi.org]
- 13. researchgate.net [researchgate.net]
Telotristat's Affinity for Tryptophan Hydroxylase Isoforms: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of telotristat, the active metabolite of the prodrug telotristat ethyl, to the two isoforms of tryptophan hydroxylase, TPH1 and TPH2. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and biochemical properties of this therapeutic agent.
Introduction
Telotristat ethyl is an orally administered prodrug that is rapidly converted to its active metabolite, telotristat.[1] This active moiety functions as an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin from the essential amino acid L-tryptophan.[2] Two distinct isoforms of TPH exist: TPH1 is primarily expressed in peripheral tissues, most notably the enterochromaffin cells of the gastrointestinal tract, while TPH2 is the predominant isoform in the central nervous system (CNS), specifically in the raphe nuclei of the brainstem and the myenteric plexus.[3][4]
By inhibiting TPH, telotristat effectively reduces the production of serotonin.[2] While telotristat demonstrates inhibitory activity against both TPH1 and TPH2, its therapeutic application in managing conditions like carcinoid syndrome diarrhea relies on its "physiological" selectivity for peripheral TPH1. This is because the active metabolite has a high molecular weight and acidic properties that prevent it from crossing the blood-brain barrier, thereby minimizing its effects on serotonin synthesis within the CNS.[5]
Binding Affinity and Inhibitory Potency
In vitro studies utilizing purified human enzymes have quantified the inhibitory potency of both the prodrug, telotristat ethyl, and its active metabolite, telotristat, against TPH1 and TPH2. The data, summarized in the table below, are presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
As the data indicates, the active metabolite, telotristat, is a significantly more potent inhibitor of both TPH isoforms compared to its prodrug, telotristat ethyl. Specifically, telotristat is approximately 28-fold more potent against TPH1 and 34-fold more potent against TPH2 than the parent compound.[2]
| Compound | Target | IC50 (µM) |
| Telotristat Ethyl | TPH1 | 0.8 ± 0.09 |
| TPH2 | 1.21 ± 0.02 | |
| Telotristat (Active Metabolite) | TPH1 | 0.028 ± 0.003 |
| TPH2 | 0.032 ± 0.003 | |
| Data sourced from FDA documentation on in vitro studies with purified human enzymes.[2] |
Experimental Protocols: TPH Inhibition Assay
The following is a representative protocol for determining the enzymatic activity and inhibition of recombinant human TPH1 and TPH2, based on established methodologies. This fluorescence-based assay is suitable for a 96-well plate format.
Materials and Reagents:
-
Recombinant human TPH1 or TPH2 enzyme
-
L-tryptophan (L-Trp)
-
Tetrahydrobiopterin (BH4)
-
Ferrous ammonium sulfate (FAS)
-
Catalase
-
Dithiothreitol (DTT)
-
MES buffer (pH 7.0)
-
Telotristat ethyl or Telotristat (inhibitor)
-
96-well plates (black, for fluorescence)
-
Fluorescence microplate reader
TPH1 Activity Assay Protocol:
-
Prepare a TPH1 reaction mixture in a total volume of 200 µL containing:
-
50 mM MES buffer (pH 7.0)
-
50 µM Ferrous ammonium sulfate
-
20 µM Tetrahydrobiopterin (BH4)
-
0.05 mg/mL Catalase
-
5 mM Dithiothreitol (DTT)
-
50 nM recombinant human TPH1 enzyme.[6]
-
-
Add the test inhibitor (e.g., telotristat) at various concentrations to the appropriate wells. Include positive control (no inhibitor) and negative control (no enzyme) wells.[6]
-
Initiate the enzymatic reaction by adding L-tryptophan to a final concentration of 15 µM.[6]
-
Incubate the plate at room temperature for 10 minutes.[6]
-
Terminate the reaction and measure the formation of 5-hydroxytryptophan (5-HTP), often via a coupled reaction that produces a fluorescent signal.
-
Quantify the fluorescence using a microplate reader to determine the rate of reaction and calculate the percent inhibition at each inhibitor concentration.
-
Determine the IC50 value by fitting the dose-response data to a nonlinear regression model.[6]
TPH2 Activity Assay Protocol: The protocol for TPH2 is similar to that of TPH1, with adjustments to the concentrations of the cofactor and substrate to align with the enzyme's kinetics.
-
Prepare a TPH2 reaction mixture in a total volume of 200 µL containing:
-
50 mM MES buffer (pH 7.0)
-
50 µM Ferrous ammonium sulfate
-
7.5 µM Tetrahydrobiopterin (BH4)
-
0.05 mg/mL Catalase
-
5 mM Dithiothreitol (DTT)
-
50 nM recombinant human TPH2 enzyme.[6]
-
-
Follow steps 2 and 4-7 as described for the TPH1 assay.
-
Initiate the enzymatic reaction by adding L-tryptophan to a final concentration of 30 µM.[6]
Visualizations: Pathways and Workflows
The following diagrams illustrate the serotonin synthesis pathway and a generalized workflow for the TPH inhibition assay.
Caption: Serotonin synthesis pathway in peripheral tissues and the CNS.
Caption: Generalized workflow for a TPH enzyme inhibition assay.
References
The Impact of Telotristat Besilate on 5-HIAA Levels: A Technical Overview for Researchers
An in-depth examination of the mechanism, clinical trial data, and experimental protocols surrounding the tryptophan hydroxylase inhibitor, telotristat besilate, and its significant effect on reducing 5-hydroxyindoleacetic acid (5-HIAA) levels in patients with carcinoid syndrome.
Introduction
This compound (marketed as Xermelo®), the besilate salt of telotristat ethyl, is a first-in-class inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[1] In patients with carcinoid syndrome, a debilitating condition resulting from neuroendocrine tumors (NETs), the overproduction of serotonin leads to severe diarrhea, flushing, and other systemic symptoms. The primary metabolite of serotonin, 5-hydroxyindoleacetic acid (5-HIAA), is excreted in the urine, and its levels are a key biomarker for disease activity and response to treatment.[2][3] This technical guide provides a comprehensive overview of the effect of this compound on 5-HIAA levels, with a focus on quantitative data from pivotal clinical trials, detailed experimental methodologies, and the underlying biochemical pathways.
Mechanism of Action: Inhibition of Serotonin Synthesis
Telotristat ethyl is a prodrug that is rapidly metabolized to its active form, telotristat.[1] Telotristat inhibits TPH, which catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the initial and rate-limiting step in serotonin biosynthesis.[1] By blocking this enzyme, this compound effectively reduces the production of serotonin, thereby alleviating the symptoms of carcinoid syndrome and significantly lowering the urinary excretion of its metabolite, 5-HIAA.[2]
The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by telotristat.
Caption: Serotonin Synthesis Pathway and Telotristat Inhibition.
Clinical Efficacy: Quantitative Reduction in 5-HIAA Levels
The efficacy of this compound in reducing urinary 5-HIAA (u5-HIAA) levels has been robustly demonstrated in two pivotal, multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trials: TELESTAR and TELECAST.
TELESTAR Trial
The TELESTAR trial enrolled 135 patients with metastatic neuroendocrine tumors and inadequately controlled carcinoid syndrome (defined as ≥4 daily bowel movements) despite stable-dose somatostatin analog (SSA) therapy.[4][5] Patients were randomized to receive placebo, telotristat ethyl 250 mg three times daily, or telotristat ethyl 500 mg three times daily.[4]
TELECAST Trial
The TELECAST trial was a companion study that assessed the safety and efficacy of telotristat ethyl in 76 patients with carcinoid syndrome who had fewer than four bowel movements per day while on SSA therapy. The randomization and treatment arms were identical to the TELESTAR trial.
The tables below summarize the key quantitative data on the reduction of u5-HIAA levels from these trials.
| Trial | Treatment Group | Number of Patients (n) | Baseline Mean u5-HIAA (mg/24h) | Mean Change from Baseline in u5-HIAA at Week 12 (mg/24h) | Median Treatment Difference from Placebo in u5-HIAA at Week 12 (%) | p-value |
| TELESTAR | Placebo | 45 | 92.6 | +11.5 | - | - |
| Telotristat Ethyl 250 mg | 45 | 81.0 | -40.1 | -30.1 mg/24h | <0.001 | |
| Telotristat Ethyl 500 mg | 45 | 88.9 | -57.7 | -33.8 mg/24h | <0.001 | |
| TELECAST | Placebo | 26 | 66.0 | - | - | - |
| Telotristat Ethyl 250 mg | 25 | 86.3 | - | -54.0% | <0.001 | |
| Telotristat Ethyl 500 mg | 25 | 78.4 | - | -89.7% | <0.001 |
Data compiled from multiple sources.[2][4][6]
Experimental Protocols
A thorough understanding of the methodologies employed in the clinical trials is crucial for the interpretation of the results.
Clinical Trial Workflow
The TELESTAR and TELECAST trials followed a similar multi-stage protocol, as depicted in the workflow diagram below.
Caption: Generalized Clinical Trial Workflow for TELESTAR and TELECAST.
Patient Population: Eligible participants were adults (≥18 years) with a histopathologically confirmed, well-differentiated metastatic neuroendocrine tumor and a documented history of carcinoid syndrome.[6][7] Key exclusion criteria included diarrhea attributable to other causes, clinically significant elevations in liver function tests, and recent tumor-directed therapies.[8][9]
Randomization and Blinding: Patients were randomized in a 1:1:1 ratio to receive placebo, telotristat ethyl 250 mg, or telotristat ethyl 500 mg, administered orally three times daily.[4] The trials were double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.
Treatment Period: The double-blind treatment period lasted for 12 weeks, during which patients continued their stable-dose SSA therapy.[6] Following this, patients had the option to enter a 36-week open-label extension period where all participants received telotristat ethyl 500 mg three times daily.
24-Hour Urinary 5-HIAA Measurement Protocol
The accurate measurement of u5-HIAA is paramount in assessing the efficacy of this compound. The standard protocol involves the following steps:
-
Patient Preparation: For 48 to 72 hours prior to and during the urine collection period, patients are instructed to avoid foods rich in serotonin and its precursors, such as avocados, bananas, pineapples, plums, tomatoes, and walnuts.[3] Certain medications that can interfere with 5-HIAA levels may also be restricted.[3]
-
Urine Collection: A 24-hour urine collection is performed.[10] Patients are instructed to begin the collection with an empty bladder, discarding the first morning void. All subsequent urine for the next 24 hours is collected in a provided container, which may contain an acid preservative to stabilize the 5-HIAA.[11]
-
Sample Handling and Storage: The collected urine volume is measured, and an aliquot is taken for analysis. Samples are typically kept refrigerated or frozen until analysis to ensure stability.[12]
-
Analytical Method - High-Performance Liquid Chromatography (HPLC): The most common and reliable method for quantifying u5-HIAA is reverse-phase HPLC with electrochemical or fluorescence detection.[11][13]
-
Principle: The urine sample is processed to remove interfering substances. The prepared sample is then injected into the HPLC system. A column separates the components of the sample based on their physicochemical properties. As 5-HIAA elutes from the column, it is detected by an electrochemical or fluorescence detector, which generates a signal proportional to its concentration.
-
Quantification: The concentration of 5-HIAA in the patient's sample is determined by comparing its peak area or height to that of a known standard. The final result is typically reported in mg of 5-HIAA per 24-hour urine volume.
-
Conclusion
This compound represents a significant advancement in the management of carcinoid syndrome, offering a targeted approach to reducing the overproduction of serotonin. The robust data from the TELESTAR and TELECAST clinical trials unequivocally demonstrate its ability to significantly lower urinary 5-HIAA levels, a key biomarker of disease activity. The well-defined experimental protocols used in these trials provide a solid foundation for the clinical application and further research of this important therapeutic agent. For researchers and drug development professionals, the consistent and substantial reduction in 5-HIAA levels underscores the potent and specific mechanism of action of this compound in inhibiting serotonin synthesis.
References
- 1. escholarship.org [escholarship.org]
- 2. Urinary 5-Hydroxyindolacetic Acid Measurements in Patients with Neuroendocrine Tumor-Related Carcinoid Syndrome: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carcinoid.org [carcinoid.org]
- 4. onclive.com [onclive.com]
- 5. The ASCO Post [ascopost.com]
- 6. ascopubs.org [ascopubs.org]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Comparison of 24-h and overnight samples of urinary 5-hydroxyindoleacetic acid in patients with intestinal neuroendocrine tumors [ehandboken.ous-hf.no]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Uptake and Transport of Telotristat Besilate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Telotristat besilate, the besilate salt of the prodrug telotristat ethyl (brand name Xermelo®), is a first-in-class inhibitor of tryptophan hydroxylase (TPH).[1] It is indicated for the treatment of carcinoid syndrome diarrhea in combination with somatostatin analog (SSA) therapy in adults whose symptoms are inadequately controlled by SSA therapy alone.[2] Telotristat ethyl is rapidly and extensively hydrolyzed by carboxylesterases to its active metabolite, telotristat (LP-778902), which is a potent inhibitor of TPH.[3][4] This inhibition reduces the peripheral production of serotonin, the primary mediator of carcinoid syndrome diarrhea.[3][4]
Understanding the cellular transport mechanisms of both the prodrug (telotristat ethyl) and its active metabolite (telotristat) is critical for characterizing its absorption, distribution, and potential for drug-drug interactions. This guide provides a detailed overview of the in vitro studies that have defined the roles of key cellular transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), in the disposition of these compounds.
Cellular Permeability and Transporter Substrate Assessment
The intestinal absorption of a drug is largely governed by its permeability across the epithelial cell layer and its interaction with efflux transporters. Bidirectional permeability assays using polarized cell monolayers, such as Caco-2 cells, are the industry standard for evaluating these characteristics in vitro.
Caco-2 Permeability and Efflux Studies
In vitro studies using human Caco-2 cell monolayers were conducted to determine if telotristat ethyl and its active metabolite, telotristat, are substrates of the efflux transporters P-gp (encoded by the ABCB1 gene) and BCRP (encoded by the ABCG2 gene).[3] The results indicate distinct transport profiles for the prodrug and its active metabolite.
Key Findings:
-
Telotristat Ethyl (Prodrug): The prodrug itself is not a substrate for either P-gp or BCRP.[3]
-
Telotristat (Active Metabolite): The active metabolite is a substrate for P-gp , but it is not a substrate for BCRP.[3]
The determination of P-gp substrate status for telotristat was based on a net flux ratio greater than 2, which was significantly reduced in the presence of a known P-gp inhibitor.[3] Specifically, the flux ratio was reduced by 63% with the P-gp inhibitor ketoconazole, surpassing the 50% reduction threshold for a positive identification.[3] Conversely, the BCRP inhibitor KO143 reduced the flux ratio by only 39%, failing to meet the cutoff criteria.[3]
Quantitative Data: Transporter Substrate Properties
The following table summarizes the findings from the Caco-2 cell permeability assays.
| Compound | Transporter | Substrate Status | Key Observation |
| Telotristat Ethyl | P-gp | No | Data did not meet criteria for substrate identification.[3] |
| BCRP | No | Data did not meet criteria for substrate identification.[3] | |
| Telotristat | P-gp | Yes | Net flux ratio > 2; ratio reduced by 63% with P-gp inhibitor.[3] |
| BCRP | No | Flux ratio reduction (39%) was below the 50% cutoff with BCRP inhibitor.[3] |
Transporter Inhibition Potential
In addition to being transported, drugs can also inhibit transporters, leading to potential drug-drug interactions (DDIs). In vitro inhibition studies were performed to assess the potential of telotristat ethyl and telotristat to inhibit major drug transporters.
Key Findings:
-
Telotristat Ethyl (Prodrug): The prodrug is an inhibitor of both P-gp and BCRP.[3] This suggests a potential for DDIs at the intestinal level, where concentrations of the orally administered prodrug are highest before its conversion to the active metabolite.[3][4]
-
Telotristat (Active Metabolite): The active metabolite, which is responsible for the systemic therapeutic effect, is not an inhibitor of P-gp or BCRP.[3]
Quantitative Data: Transporter Inhibition
The following table summarizes the IC50 values for the inhibition of P-gp and BCRP by telotristat ethyl.
| Compound | Transporter | Inhibition Potential | IC50 Value (µM) |
| Telotristat Ethyl | P-gp | Yes | 3.4[3] |
| BCRP | Yes | 2.9[3] | |
| Telotristat | P-gp | No | Not an inhibitor.[3] |
| BCRP | No | Not an inhibitor.[3] |
Experimental Protocols and Methodologies
The following sections describe the methodologies used to generate the cellular transport data.
Caco-2 Bidirectional Permeability Assay
This assay determines the permeability of a compound across a Caco-2 cell monolayer and identifies its potential as a substrate for efflux transporters like P-gp and BCRP.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable membrane inserts in a transwell plate and cultured for approximately 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.
-
Transport Experiment:
-
The test compound (telotristat ethyl or telotristat) is added to either the apical (AP) or basolateral (BL) chamber of the transwell plate.
-
For efflux transporter assessment, the experiment is run in parallel in the presence and absence of specific inhibitors (e.g., Ketoconazole for P-gp, KO143 for BCRP).
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the receiver chamber (BL for AP-to-BL transport; AP for BL-to-AP transport) at predetermined time points.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated LC-MS/MS method.
-
Data Calculation:
-
The apparent permeability coefficient (Papp) is calculated in both directions (AP→BL and BL→AP) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration.
-
The efflux ratio (ER) is calculated as Papp (BL→AP) / Papp (AP→BL). An ER > 2 suggests the involvement of active efflux.
-
The net flux ratio is compared between conditions with and without a transporter inhibitor. A reduction of ≥50% in the presence of an inhibitor confirms the compound as a substrate for that transporter.
-
Transporter Inhibition Assay
This assay determines the concentration-dependent inhibitory potential of a compound on specific transporters using vesicle-based or cell-based systems.
Methodology:
-
System Preparation: Membrane vesicles or cells overexpressing a specific transporter (e.g., P-gp or BCRP) are utilized.
-
Inhibition Experiment:
-
A known fluorescent or radiolabeled substrate for the target transporter (e.g., a probe substrate for P-gp or BCRP) is incubated with the membrane vesicles or cells.
-
The experiment is conducted across a range of concentrations of the test compound (telotristat ethyl).
-
A positive control inhibitor is also run in parallel.
-
-
Quantification: The amount of the probe substrate transported into the vesicles or out of the cells is measured using an appropriate detection method (e.g., fluorescence or scintillation counting).
-
Data Analysis:
-
The percentage of inhibition of transporter activity is calculated for each concentration of the test compound relative to a vehicle control.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the transporter activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.
-
Visualizations: Workflows and Mechanisms
Experimental Workflow for Caco-2 Permeability Assay
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Findings on In Vitro Transporter-Mediated Drug Interactions and Their Follow-Up Actions for Labeling: Analysis of Drugs Approved by US FDA between 2017 and 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of Telotristat Besilate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of a representative High-Performance Liquid Chromatography (HPLC) method for the analysis of Telotristat besilate, a tryptophan hydroxylase inhibitor used in the treatment of carcinoid syndrome diarrhea. While specific, proprietary HPLC methods for this compound are not publicly available, this application note outlines a typical stability-indicating reversed-phase HPLC (RP-HPLC) method based on common pharmaceutical analysis practices and information gathered from regulatory documents.
The protocols and data presented here are intended to serve as a comprehensive guide for developing and validating an in-house HPLC method for the quantification of this compound in bulk drug substance and pharmaceutical dosage forms.
Introduction
This compound is the besilate salt of telotristat, an inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis. Elevated serotonin levels are a key factor in the pathophysiology of carcinoid syndrome. The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have approved Telotristat etiprate (the prodrug of telotristat) for the treatment of carcinoid syndrome diarrhea.[1][2] Regulatory filings confirm that HPLC is the standard analytical technique for the identification, assay, and determination of degradation products of Telotristat in the finished product.[1] Furthermore, these methods are validated in accordance with the International Council for Harmonisation (ICH) guidelines to be stability-indicating.
Representative HPLC Method Parameters
The following table summarizes a typical set of HPLC conditions for the analysis of this compound. These parameters are illustrative and may require optimization for specific applications and instrumentation.
| Parameter | Recommended Condition |
| Chromatographic Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Experimental Protocols
Standard and Sample Preparation
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in 50 mL of diluent (Acetonitrile:Water, 50:50 v/v) by sonicating for 10 minutes.
-
Bring the flask to volume with the diluent and mix thoroughly.
Sample Solution Preparation (from tablets, 100 µg/mL):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 30 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature and then bring it to volume with the diluent.
-
Mix well and filter a portion of the solution through a 0.45 µm nylon syringe filter, discarding the first few milliliters of the filtrate.
Method Validation Protocol
The following protocol outlines the key validation parameters as per ICH guidelines.
System Suitability: Inject the standard solution six times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the theoretical plates are not less than 2000, and the tailing factor is not more than 2.0.
Specificity (Forced Degradation Study): To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound drug substance. The following stress conditions are recommended:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration.
Analyze the stressed samples and ensure that the peak for this compound is well-resolved from any degradation products. Peak purity analysis should be performed using a photodiode array (PDA) detector.
Linearity: Prepare a series of at least five concentrations of this compound working standard over the range of 50% to 150% of the analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy (% Recovery): Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). The mean recovery should be within 98.0% to 102.0%.
Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution on the same day and under the same experimental conditions. The RSD of the assay results should be ≤ 2.0%.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
Robustness: Intentionally vary the chromatographic conditions to assess the method's robustness. Typical variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic component)
-
Detection wavelength (± 2 nm)
The system suitability parameters should remain within the acceptable limits for all variations.
Data Presentation
The following tables illustrate how to present the quantitative data from the method validation studies.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5800 |
| % RSD of Peak Areas | ≤ 2.0% | 0.8% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 125430 |
| 75 | 188145 |
| 100 | 250860 |
| 125 | 313575 |
| 150 | 376290 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (% Recovery) Data
| Spiked Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
| 80% | 8.0 | 7.95 | 99.4% |
| 100% | 10.0 | 10.05 | 100.5% |
| 120% | 12.0 | 12.10 | 100.8% |
| Mean % Recovery | 100.2% |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
The logical relationship for a stability-indicating method development is outlined below.
Caption: Logic of stability-indicating method development.
Conclusion
The representative RP-HPLC method detailed in this application note provides a robust framework for the analysis of this compound. The outlined experimental protocols for method validation are aligned with ICH guidelines and are essential for ensuring the reliability and accuracy of the analytical data. While the specific chromatographic conditions may require optimization, this document serves as a valuable resource for researchers and scientists involved in the quality control and stability testing of this compound.
References
Application Notes and Protocols for Telotristat Besilate Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telotristat besilate (brand name Xermelo®) is an oral inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[1][2] Its active metabolite, telotristat, effectively reduces the production of peripheral serotonin, making it a valuable therapeutic agent for managing carcinoid syndrome diarrhea.[3][4] These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of this compound in inhibiting serotonin production in vitro. This assay is crucial for preclinical drug development and for studying the mechanism of action of TPH inhibitors. The protocol utilizes human neuroendocrine tumor cell lines that endogenously produce serotonin, providing a relevant biological system for analysis.
Mechanism of Action
Telotristat ethyl, the prodrug of telotristat, is absorbed and metabolized by carboxylesterases to its active form, telotristat.[4] Telotristat then inhibits TPH1, the isoform of tryptophan hydroxylase found predominantly in the gastrointestinal tract and responsible for the majority of peripheral serotonin synthesis.[5][6] By blocking this enzyme, telotristat reduces the systemic levels of serotonin, thereby alleviating the symptoms of carcinoid syndrome.[7]
Signaling Pathway of Telotristat Action
Caption: Telotristat inhibits TPH1, blocking serotonin synthesis.
Experimental Protocols
Cell Culture
The human pancreatic neuroendocrine tumor cell lines BON-1 and QGP-1 are suitable models for this assay due to their ability to produce and secrete serotonin.[1]
-
BON-1 Cell Culture: Culture BON-1 cells in a 1:1 mixture of DMEM and Ham's F-12K medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
QGP-1 Cell Culture: Culture QGP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[7]
Maintain cells in a humidified incubator at 37°C with 5% CO2.
This compound Preparation
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the cell culture wells is less than 0.1% to avoid solvent-induced cytotoxicity.
Cell-Based Serotonin Production Assay Protocol
This protocol is designed for a 96-well plate format.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed BON-1 or QGP-1 cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
After 24 hours, carefully remove the culture medium.
-
Add 100 µL of fresh culture medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.
-
Incubate the plate for 72 hours.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
-
Serotonin Quantification using ELISA:
-
Quantify the serotonin concentration in the collected supernatants using a commercially available Serotonin ELISA kit. Follow the manufacturer's instructions precisely. A typical procedure involves:
-
Adding standards and samples to the wells of the ELISA plate.
-
Incubating with the serotonin antibody.
-
Washing the plate.
-
Adding the enzyme-conjugate.
-
Incubating and washing.
-
Adding the substrate solution and stopping the reaction.
-
Measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the serotonin concentration for each sample based on the standard curve generated from the ELISA.
-
Normalize the serotonin levels to the vehicle control to determine the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow
Caption: Workflow for the this compound cell-based assay.
Data Presentation
The following tables summarize the inhibitory activity of telotristat and its prodrug, telotristat ethyl, on TPH1 and TPH2, as well as the activity of another TPH inhibitor in a cell-based assay for comparison.
Table 1: In Vitro Inhibitory Potency of Telotristat and Telotristat Ethyl
| Compound | Target | IC50 (µM) |
| Telotristat | TPH1 | 0.028 ± 0.003 |
| Telotristat | TPH2 | 0.032 ± 0.003 |
| Telotristat Ethyl | TPH1 | 0.8 ± 0.09 |
| Telotristat Ethyl | TPH2 | 1.21 ± 0.02 |
Data from in vitro studies using purified human enzymes.[4]
Table 2: Comparative IC50 Values of TPH Inhibitors
| Compound | Cell Line | IC50 (µM) | Assay Type |
| LP533401 | BON | 12.4 | Cell-based |
| pCPA | BON | >10 | Cell-based |
These values are for different TPH inhibitors and are provided for context.[3]
This protocol provides a robust framework for assessing the inhibitory effect of this compound on serotonin production in a cell-based system. The use of clinically relevant cell lines and a sensitive detection method like ELISA ensures the generation of reliable and translatable data. This assay can be adapted for high-throughput screening of other potential TPH inhibitors and for further investigation into the cellular mechanisms of serotonin regulation.
References
Application Notes and Protocols: Administration of Telotristat Besilate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telotristat ethyl (the prodrug) and its active metabolite, telotristat, are inhibitors of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[1][2] Clinically, telotristat ethyl (marketed as Xermelo™) is used to treat carcinoid syndrome diarrhea that is not adequately controlled by somatostatin analog (SSA) therapy.[3][4] The mechanism involves reducing the production of peripheral serotonin, which is often overproduced by neuroendocrine tumors (NETs) and plays a key role in the pathophysiology of carcinoid syndrome.[5][6] In preclinical research, telotristat is a valuable tool for investigating the role of serotonin in various disease models, including oncology and gastrointestinal disorders. These notes provide an overview of its administration, pharmacokinetics, and detailed experimental protocols for use in animal models.
Mechanism of Action
Telotristat ethyl is rapidly hydrolyzed by carboxylesterases to its active metabolite, telotristat.[1][7] Telotristat is a potent inhibitor of TPH, with a significantly higher potency for TPH1, the isoform predominantly found in the gastrointestinal tract, compared to TPH2, the isoform in the central nervous system.[6][8] By inhibiting TPH1, telotristat blocks the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the initial and rate-limiting step in serotonin biosynthesis.[6] This leads to a substantial reduction in peripheral serotonin levels without significantly affecting serotonin levels in the brain, as telotristat does not cross the blood-brain barrier.[3][5]
Caption: Mechanism of action of telotristat in the serotonin synthesis pathway.
Pharmacokinetics and Pharmacodynamics in Animal Models
Pharmacokinetic studies in animals show that telotristat ethyl is rapidly absorbed and extensively metabolized to telotristat.[8] The systemic exposure to the active metabolite, telotristat, is over 300 times higher than that of the parent prodrug.[8] The pharmacokinetic parameters can be highly variable, with coefficients of variation often exceeding 50%.[5][8]
Table 1: Pharmacokinetic and Distribution Profile of Telotristat in Animal Models
| Parameter | Species | Finding | Citation |
|---|---|---|---|
| Absorption | Healthy Subjects | Peak plasma concentration (Tmax) for telotristat ethyl: 0.5-2 hours. | [8][9] |
| Healthy Subjects | Peak plasma concentration (Tmax) for telotristat: 1-3 hours. | [8][9] | |
| Distribution | Rats | Following a single oral dose, radioactivity was primarily limited to the GI tract and hepato-renal systems. | [5] |
| Rats | No measurable radioactivity was detected in the brain. | [5] | |
| Humans | Both telotristat ethyl and telotristat are >99% bound to plasma proteins. | [5] | |
| Metabolism | General | Telotristat ethyl is a prodrug hydrolyzed by carboxylesterases to the active metabolite, telotristat. | [1][7] |
| Elimination | Humans | Half-life of telotristat ethyl is ~0.6 hours; half-life of telotristat is ~5 hours. |[1] |
Pharmacodynamic studies confirm a dose-dependent reduction in peripheral serotonin.
Table 2: Pharmacodynamic Effect of Telotristat Ethyl in Mice
| Animal Model | Dosing Regimen | Key Result | Citation |
|---|---|---|---|
| Normal Mice | 15–300 mg/kg/day, once daily for 4 days | Dose-dependent reduction in serotonin throughout the gastrointestinal tract. | [5] |
| Maximal effects observed at doses ≥150 mg/kg. | [5] |
| | | No significant change in brain serotonin or 5-HIAA levels. |[5] |
Experimental Protocols
This protocol details a study to assess the antitumor effects of telotristat ethyl, alone and in combination with standard chemotherapy, in a mouse xenograft model of CCA.[10]
-
Objective: To determine the efficacy of telotristat ethyl in inhibiting tumor growth and improving survival in preclinical CCA models.
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.
-
Cell Lines: Human CCA cell lines (e.g., CC-LP-1, TFK-1, SNU-1196).
-
Materials:
-
Telotristat ethyl (formulated for oral gavage)
-
Standard chemotherapy agents (e.g., Gemcitabine, Cisplatin, Nab-paclitaxel)
-
Phosphate-buffered saline (PBS) for control group
-
CCA cells (10 x 10⁶ cells per mouse for intraperitoneal injection)
-
Standard animal housing and monitoring equipment
-
Experimental Workflow:
Caption: Experimental workflow for a preclinical xenograft study.
Procedure:
-
Tumor Implantation: Inject 10 x 10⁶ CC-LP-1 cells intraperitoneally into each NOD/SCID mouse.[10]
-
Tumor Growth: Allow tumors to establish for 10 days, or until they are measurable for subcutaneous models.[10]
-
Randomization: Randomize mice into treatment groups (n=6-7 per group).[10]
-
Dosing Administration (2-week duration):
-
Control Group: Administer PBS orally.
-
Telotristat Ethyl (TE) Group: Administer 100 mg/kg TE via oral gavage, 5 days per week.[10]
-
Chemotherapy Groups: Administer agents intraperitoneally twice a week (e.g., Gemcitabine 50 mg/kg and Cisplatin 2.5 mg/kg).[10]
-
Combination Group: Administer both TE and chemotherapy as per the schedules above.
-
-
Monitoring: Evaluate animals daily for any drug-related toxicities. Monitor tumor growth via caliper measurements (for subcutaneous models) and track overall survival.[10]
-
Endpoint Analysis: At the end of the study, collect tumors to measure tumor weight, cell proliferation markers, and serotonin levels.[10]
Table 3: Efficacy of Telotristat Ethyl in Cholangiocarcinoma (CCA) Xenograft Mouse Models
| Model Type | Treatment Group | Tumor Growth Inhibition (%) | Survival Rate (%) | Citation |
|---|---|---|---|---|
| Subcutaneous | Telotristat Ethyl (TE) | 41 - 53 | - | [10] |
| Gemcitabine + Cisplatin (GemCis) | 37 - 58 | - | [10] | |
| Nab-paclitaxel (NPT) | 56 - 69 | - | [10] | |
| TE + Chemotherapy | 67 - 90 | - | [10] | |
| Peritoneal | TE | - | 11 | [10] |
| GemCis | - | 9 | [10] | |
| NPT | - | 60 | [10] | |
| TE + GemCis | - | 26 | [10] |
| | TE + NPT | - | 68 |[10] |
This protocol describes an experiment to evaluate the effect of telotristat on cardiac fibrosis in a mouse model of serotonin-secreting neuroendocrine neoplasm.[11][12]
-
Objective: To explore the effect of telotristat, alone and in combination with octreotide, on heart fibrosis and cardiac biomarkers.
-
Animal Model: Mouse model of serotonin-secreting metastasized neuroendocrine neoplasm (e.g., using BON-1 cells).[11][13]
-
Materials:
-
Telotristat ethyl (formulated for oral administration)
-
Octreotide (long-acting formulation)
-
Assay kits for plasma serotonin and NT-proBNP
-
Histology supplies for fibrosis evaluation
-
Procedure:
-
Model Induction: Establish the serotonin-secreting tumor model in mice.
-
Randomization: Divide mice into four treatment groups (n=10 per group).[11][12]
-
Dosing Administration (6-week duration):
-
Monitoring: Monitor animal health, primary tumor growth, and feces volume throughout the study.[11][12]
-
Endpoint Analysis: At 6 weeks or when an animal becomes terminal, collect blood to measure plasma serotonin and NT-proBNP. Harvest hearts for histological evaluation of fibrosis.[11][12]
Toxicology and Safety Profile in Animal Models
Telotristat ethyl has been evaluated in a range of nonclinical toxicology studies.
Table 4: Summary of Toxicology Studies for Telotristat Ethyl
| Study Type | Species | Dosing Regimen | Key Findings | Citation |
|---|---|---|---|---|
| Carcinogenicity | Transgenic (Tg.rasH2) Mice | Oral doses up to 300 mg/kg/day for 26 weeks | Not tumorigenic. | [5][14] |
| Carcinogenicity | Sprague-Dawley Rats | Oral doses up to 170 mg/kg/day for 2 years | Not tumorigenic. | [5] |
| Genotoxicity | In vitro / In vivo | Ames test, chromosomal aberration test, rat micronucleus test | Negative in all assays. | [5][14] |
| Fertility | Rats | Oral doses up to 500 mg/kg/day | No effect on fertility or reproductive performance. | [14] |
| Embryo-fetal Development | Rats | Oral doses up to 750 mg/kg/day during organogenesis | No harm to embryo-fetal development. | [5][14] |
| Embryo-fetal Development | Rabbits | 250 and 500 mg/kg/day during organogenesis | Increased post-implantation loss and decreased fetal weight, associated with maternal toxicity. |[5][14] |
Conclusion
Telotristat is a specific TPH inhibitor that effectively reduces peripheral serotonin synthesis in animal models. The provided protocols for oncology and carcinoid syndrome models demonstrate its utility as a research tool. When designing experiments, researchers should consider its rapid metabolism to the active form, telotristat, and potential variability in pharmacokinetics. The established safety profile in rats and mice supports its use in a variety of preclinical studies.
References
- 1. drugs.com [drugs.com]
- 2. Telotristat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xermelo.com [xermelo.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Telotristat Etiprate? [synapse.patsnap.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Telotristat ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Does Telotristat Have a Role in Preventing Carcinoid Heart Disease? [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. unicamillus.iris.cineca.it [unicamillus.iris.cineca.it]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Determining the Effective Dose of Telotristat Besilate In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the effective in vivo dose of telotristat besilate, a potent inhibitor of tryptophan hydroxylase 1 (TPH1). This compound is the active metabolite of the prodrug telotristat ethyl and is a key therapeutic agent for conditions characterized by excess peripheral serotonin, such as carcinoid syndrome. This document outlines the mechanism of action, summarizes key preclinical and clinical data, and provides detailed protocols for in vivo dose-finding studies in animal models. The information herein is intended to guide researchers in designing and executing experiments to establish the efficacy and optimal dosing of this compound for their specific research applications.
Introduction
This compound functions as a selective inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2] There are two isoforms of TPH: TPH1, found primarily in the enterochromaffin cells of the gastrointestinal tract and pineal gland, and TPH2, located in the central nervous system. This compound does not readily cross the blood-brain barrier, leading to a targeted reduction of peripheral serotonin without significantly affecting central serotonin levels.[1] This peripheral selectivity is crucial for its therapeutic effect in managing symptoms of carcinoid syndrome, such as severe diarrhea, which are driven by excessive serotonin production from neuroendocrine tumors.[3]
Mechanism of Action
This compound exerts its pharmacological effect by competitively inhibiting TPH1. This inhibition reduces the conversion of L-tryptophan to 5-hydroxytryptophan, the precursor to serotonin. The subsequent decrease in peripheral serotonin levels alleviates the symptoms associated with serotonin overproduction.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the reported effective doses of telotristat ethyl (the prodrug of this compound) from both preclinical and clinical studies.
Table 1: Preclinical In Vivo Studies of Telotristat Ethyl
| Animal Model | Dosing Regimen | Route of Administration | Key Findings | Reference(s) |
| Mice (Cholangiocarcinoma Xenografts) | 100 mg/kg, 5 days per week for 2 weeks | Intraperitoneal injection | Enhanced survival and tumor growth inhibition when combined with chemotherapy. | [4] |
| Mice (Hypertension-induced Myxomatous Mitral Valve Disease) | Not specified | Not specified | Reversed myxomatous changes in mitral valves. | [5] |
| Rats (Pre-/Postnatal Development Study) | 100, 200, and 500 mg/kg/day | Oral | Increased pup mortality at 500 mg/kg/day. | [6] |
| Rabbits (Embryo-fetal Development Study) | 125, 250, and 500 mg/kg/day | Oral | Increased post-implantation loss at 250 and 500 mg/kg/day associated with maternal toxicity. | [6] |
Table 2: Clinical Studies of Telotristat Ethyl in Patients with Carcinoid Syndrome
| Study Phase | Dosing Regimen | Route of Administration | Key Findings | Reference(s) |
| Phase 3 (TELESTAR) | 250 mg or 500 mg three times daily for 12 weeks | Oral | Significant reduction in bowel movement frequency and urinary 5-HIAA levels. | [7] |
| Phase 2 | 150-500 mg three times daily for 4-12 weeks | Oral | Dose-dependent decrease in bowel movement frequency and urinary 5-HIAA. | [1] |
| Long-term Extension (TELEPATH) | 250 mg or 500 mg three times daily | Oral | Sustained efficacy and favorable long-term safety profile. | [3] |
Experimental Protocols
The following protocols are provided as a general framework for determining the effective dose of this compound in vivo. Researchers should adapt these protocols to their specific animal models and experimental objectives.
Animal Model Selection
The choice of animal model is critical for the successful determination of the effective dose. For studies related to carcinoid syndrome, xenograft models using human neuroendocrine tumor cell lines (e.g., BON-1) implanted in immunocompromised mice are commonly used.[8] For other indications, the model should be selected based on its ability to recapitulate the pathophysiology of the disease of interest.
Dose Formulation and Administration
Vehicle Selection: this compound is typically administered orally. A common vehicle for oral gavage in preclinical studies is phosphate-buffered saline (PBS).[4] However, the solubility and stability of this compound in the chosen vehicle should be confirmed. For oral administration in feed, the compound can be mixed with powdered chow.
Preparation of Dosing Solution (for Oral Gavage):
-
Determine the required concentration of this compound based on the desired dose and the average weight of the animals.
-
Weigh the appropriate amount of this compound powder.
-
Suspend or dissolve the powder in the chosen vehicle (e.g., PBS). Sonication or vortexing may be required to achieve a uniform suspension.
-
Prepare fresh dosing solutions daily to ensure stability.
Administration:
-
Oral Gavage: Administer the prepared solution directly into the stomach using a gavage needle. The volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).
-
Dietary Admixture: Thoroughly mix the calculated amount of this compound with the animal's feed. Ensure homogenous distribution.
In Vivo Dose-Finding Study Protocol
This protocol outlines a general procedure for a dose-escalation study to determine the effective dose range of this compound.
Caption: A generalized workflow for an in vivo dose-finding study.
Materials:
-
This compound
-
Appropriate vehicle (e.g., PBS)
-
Animal model (e.g., tumor-bearing mice)
-
Gavage needles
-
Calipers for tumor measurement (if applicable)
-
Equipment for biomarker analysis (e.g., ELISA kits for serotonin)
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Tumor Inoculation (if applicable): Inoculate animals with tumor cells. Allow tumors to reach a predetermined size before starting treatment.
-
Randomization: Randomly assign animals to different treatment groups (e.g., vehicle control, low dose, medium dose, high dose). A typical group size is 8-10 animals.
-
Dosing: Administer this compound or vehicle according to the predetermined schedule (e.g., once daily by oral gavage).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, such as weight loss, changes in behavior, or signs of distress. Measure body weight at least twice a week.
-
Efficacy Endpoints:
-
Tumor Growth: For xenograft models, measure tumor volume with calipers 2-3 times per week.
-
Biomarkers: Collect blood or urine samples at specified time points to measure serotonin levels or its metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[9]
-
Symptom Assessment: In models of carcinoid syndrome, monitor for changes in diarrhea or other relevant clinical signs.
-
-
Study Termination: At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, western blotting).
-
Data Analysis: Analyze the data to determine the dose-response relationship for the efficacy endpoints. Statistical significance should be assessed using appropriate methods (e.g., ANOVA followed by post-hoc tests).
Conclusion
Determining the effective in vivo dose of this compound is a critical step in preclinical research and drug development. The protocols and data presented in these application notes provide a foundation for designing and conducting robust in vivo studies. By carefully selecting the animal model, optimizing the dosing regimen, and measuring relevant efficacy endpoints, researchers can successfully establish the therapeutic potential of this compound in their specific area of investigation.
References
- 1. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. scientificliterature.org [scientificliterature.org]
- 4. Telotristat ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carcinoid Syndrome: Preclinical Models and Future Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. netrf.org [netrf.org]
Application Notes and Protocols: Telotristat Besilate Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for telotristat besilate (and its related salt form, telotristat etiprate). The information is compiled from regulatory documents and analytical best practices to guide research and development activities.
Introduction
Telotristat is an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[1][2] It is administered orally as the prodrug telotristat ethyl, which is available commercially as a hippurate salt (telotristat etiprate) or has been developed as a besilate salt.[2] Telotristat ethyl is rapidly hydrolyzed by carboxylesterases to its active metabolite, telotristat.[1] Understanding the stability of the prodrug is critical for ensuring its quality, efficacy, and safety. Early capsule formulations of telotristat etiprate showed significant hydrolysis, which led to the development of a more stable tablet formulation.
Signaling Pathway: Mechanism of Action
Telotristat reduces the production of peripheral serotonin by inhibiting TPH. This mechanism is crucial for its therapeutic effect in managing carcinoid syndrome diarrhea, which is associated with serotonin overproduction by neuroendocrine tumors.
Storage and Handling
Proper storage is essential to maintain the integrity of this compound/ethyl. The following conditions are based on manufacturer recommendations for the finished drug product and active substance.
| Product Form | Container/Packaging | Recommended Storage Temperature | Additional Notes |
| Telotristat Ethyl Tablets (Xermelo™) | Manufacturer's original packaging | Room Temperature: 15°C to 30°C (59°F to 86°F) | Keep out of reach of children and pets. |
| Telotristat Etiprate (Active Substance) | Double LDPE bags within a sealed HDPE drum | Controlled Room Temperature | Protect from excessive heat and humidity. |
| This compound (For Research) | Tightly sealed, light-resistant container | Store at -20°C for long-term (1 year) or -80°C (2 years) | For stock solutions in solvent, store at -80°C for up to 1 year. |
Stability Profile Summary
Forced degradation studies have been performed to understand the intrinsic stability of telotristat. These studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation pathways and products.
| Condition | State | Observed Susceptibility | Likely Degradation Pathway(s) |
| Acidic | Solid & Solution | Susceptible | Hydrolysis of the ethyl ester; potential cleavage of other bonds. |
| Basic | Solid & Solution | Data not specified, but hydrolysis is likely. | Hydrolysis of the ethyl ester to form telotristat (active metabolite). |
| **Oxidative (e.g., H₂O₂) ** | Solid & Solution | Susceptible | Oxidation of electron-rich moieties (e.g., aromatic rings, amine groups). |
| Thermal/Humidity | Solid | Stable | The solid-state drug substance is resistant to heat and humidity. |
| Photolytic | Solid | Stable | The solid-state drug substance is not light sensitive. |
| Photolytic | Solution | Susceptible | Solutions of the drug substance show pronounced degradation under light. |
Experimental Protocols
The following sections provide detailed, representative protocols for conducting stability and degradation studies on this compound.
Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat the mixture at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a final concentration for HPLC analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature or gently heat (e.g., 40°C). Withdraw aliquots at time points, neutralize with 0.1 N HCl, and dilute for analysis. This condition is expected to rapidly hydrolyze the ethyl ester.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Store in the dark at room temperature. Withdraw aliquots at time points and dilute for analysis.
-
Thermal Degradation: Store the solid drug substance in a thermostatically controlled oven at 80°C for a defined period (e.g., 7 days). Periodically withdraw samples, dissolve in solvent, and analyze.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Analyze the exposed sample and a dark control sample.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 5.2). Peak purity analysis should be performed using a photodiode array (PDA) detector to ensure that the main drug peak is free from co-eluting degradants.
Protocol: Representative Stability-Indicating HPLC Method
While the specific validated HPLC method for this compound is proprietary, the following protocol describes a robust, representative Reverse-Phase HPLC (RP-HPLC) method suitable for separating telotristat from its potential impurities and degradation products.
| Parameter | Recommended Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a PDA/UV detector. |
| Column | C18 stationary phase (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Time 0 min: 20% B; Time 20 min: 80% B; Time 25 min: 80% B; Time 26 min: 20% B; Time 30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that degradation products and excipients do not interfere with the quantification of telotristat.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 50% to 150% of the target concentration).
-
Accuracy: Determine the closeness of the test results to the true value by recovery studies.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Potential Degradation Pathways
Based on the chemical structure of telotristat ethyl and forced degradation results, the primary degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The most prominent degradation pathway is the hydrolysis of the ethyl ester bond, yielding the active metabolite, telotristat (a carboxylic acid). This reaction is catalyzed by both acidic and basic conditions.
-
Oxidation: The molecule contains several sites susceptible to oxidation, including the pyrimidine ring and amine functionalities. Exposure to oxidative agents can lead to the formation of N-oxides or other related impurities.
These application notes are intended for guidance and informational purposes. All laboratory work should be conducted in accordance with established internal SOPs and relevant regulatory guidelines.
References
Application Notes and Protocols for Telotristat Besilate in In Vitro Research
Introduction
Telotristat is a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin from tryptophan.[1][2] The prodrug, telotristat ethyl (often formulated as a hippurate salt, telotristat etiprate), is rapidly hydrolyzed by carboxylesterases to the active metabolite, telotristat.[3][4] In preclinical and clinical studies, telotristat has been shown to reduce the production of peripheral serotonin, making it a valuable tool for studying the role of serotonin in various physiological and pathological processes, particularly in the context of carcinoid syndrome.[1][2][5]
These application notes provide detailed protocols for the dissolution and use of telotristat besilate in in vitro experiments, ensuring reliable and reproducible results for researchers in drug development and life sciences.
Physicochemical Properties and Solubility
Telotristat ethyl, the prodrug of telotristat, exhibits pH-dependent solubility. The hippurate salt form, telotristat etiprate, has a solubility of over 71 mg/mL at pH 1 but is negligibly soluble at a pH of 5 or higher at room temperature.[4] For in vitro studies, organic solvents are typically required to prepare high-concentration stock solutions.
Table 1: Solubility Data for Telotristat Forms
| Compound Form | Solvent | Solubility | Notes |
| Telotristat Etiprate | Aqueous Solution (pH 1) | >71 mg/mL | Solubility is significantly lower at neutral or basic pH.[4] |
| Telotristat Ethyl | Not Specified | 71 mg/mL | Reported solubility without specific solvent details.[6] |
| This compound | DMSO | Soluble | A common solvent for creating stock solutions for in vitro use. |
| Ethanol | Soluble | An alternative solvent for stock solution preparation. |
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol. This stock can then be diluted to the final working concentration in the cell culture medium or assay buffer.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Aliquot Powder: Weigh the required amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 705.88 g/mol (this compound), you would need 7.06 mg.
-
Add Solvent: Add the calculated volume of DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Dissolve: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Table 2: Stock Solution Storage and Stability
| Storage Temperature | Shelf Life | Notes |
| -80°C | Up to 2 years | Recommended for long-term storage.[7] |
| -20°C | Up to 1 year | Suitable for shorter-term storage.[7] |
Note: Forced degradation studies have shown that telotristat is susceptible to acidic, oxidative, and photolytic conditions.[8] Protect solutions from light and strong acids.
Experimental Protocols
Dilution to Working Concentration:
For cell-based assays, the final concentration of the organic solvent (e.g., DMSO) in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
-
Intermediate Dilution (Optional): Perform a serial dilution of the high-concentration stock solution in sterile cell culture medium or assay buffer to create an intermediate stock.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final culture volume to achieve the desired working concentration.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., 0.1% DMSO) as the experimental samples.
General Workflow for In Vitro Cell-Based Assay:
Mechanism of Action and Signaling Pathway
Telotristat ethyl is a prodrug that is converted to its active form, telotristat, by carboxylesterases.[3][9] Telotristat then inhibits TPH1 and TPH2, the rate-limiting enzymes that convert L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin (5-HT).[9] By blocking this step, telotristat effectively reduces the peripheral synthesis of serotonin.[1][10]
References
- 1. drugs.com [drugs.com]
- 2. Telotristat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xermelo.com [xermelo.com]
- 6. Telotristat Ethyl | C27H26ClF3N6O3 | CID 25181577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Telotristat ethyl for the treatment of carcinoid syndrome diarrhea not controlled by somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Telotristat Besilate in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
3D organoid culture systems have emerged as powerful tools in biomedical research and drug development, offering a more physiologically relevant model compared to traditional 2D cell cultures. These self-organizing, three-dimensional structures mimic the architecture and function of native tissues, providing a valuable platform for studying disease mechanisms and evaluating therapeutic responses. Telotristat besilate, the active metabolite of the prodrug telotristat ethyl, is a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[1][2][3] Given the role of serotonin in various physiological and pathological processes, particularly in neuroendocrine tumors and gastrointestinal disorders, the application of this compound in relevant organoid models holds significant promise for advancing our understanding of disease and developing novel therapeutic strategies.
These application notes provide a comprehensive overview of the mechanism of action of telotristat, a hypothetical protocol for its use in 3D organoid culture systems, and relevant data from clinical studies to guide experimental design.
Mechanism of Action
Telotristat ethyl is orally administered and is converted to its active metabolite, telotristat. Telotristat is a potent inhibitor of TPH, which exists in two isoforms: TPH1, found predominantly in the gastrointestinal tract, and TPH2, the primary isoform in the central nervous system.[1] By inhibiting TPH1, telotristat reduces the production of peripheral serotonin, thereby alleviating the symptoms associated with excessive serotonin, such as diarrhea in carcinoid syndrome.[1][2][4] Due to its high molecular weight, telotristat does not cross the blood-brain barrier, thus having a selective effect on peripheral serotonin synthesis without significantly impacting central nervous system serotonin levels.[5]
Figure 1. Mechanism of action of this compound in the serotonin synthesis pathway.
Data from Clinical Studies with Telotristat Ethyl
While specific data on the use of this compound in organoid systems is not yet available, data from clinical trials with the prodrug telotristat ethyl can provide valuable insights for designing in vitro studies. The following tables summarize key quantitative findings from the TELESTAR and TELECAST phase 3 clinical trials.[6]
Table 1: Efficacy of Telotristat Ethyl in Reducing Bowel Movement Frequency in Patients with Carcinoid Syndrome (TELESTAR Trial)
| Treatment Group | Mean Baseline Bowel Movements/Day | Mean Reduction from Baseline at Week 12 |
| Placebo | ~6.1 | -0.9 |
| Telotristat Ethyl 250 mg tid | ~5.2 | -1.7 |
| Telotristat Ethyl 500 mg tid | ~6.1 | -2.1 |
Data adapted from Kulke et al., 2017.
Table 2: Effect of Telotristat Ethyl on Urinary 5-HIAA Levels (TELECAST Trial)
| Treatment Group | Median Treatment Difference from Placebo in u5-HIAA Reduction at Week 12 |
| Telotristat Ethyl 250 mg tid | -54.0% |
| Telotristat Ethyl 500 mg tid | -89.7% |
Data adapted from Pavel et al., 2018.[6]
Experimental Protocols
The following is a hypothetical, generalized protocol for the treatment of 3D organoids with this compound. Researchers should adapt this protocol based on the specific organoid model and experimental aims.
Figure 2. A generalized experimental workflow for assessing the effects of this compound on 3D organoids.
Materials:
-
Established 3D organoid cultures (e.g., from intestinal, neuroendocrine tumor, or other relevant tissues)
-
Basement membrane matrix (e.g., Matrigel® or Cultrex®)
-
Organoid culture medium (specific to the organoid type)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
Multi-well culture plates (e.g., 24- or 48-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)
Protocol:
1. Preparation of this compound Stock Solution: a. Dissolve this compound powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM). b. Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Organoid Seeding and Culture: a. Thaw and culture organoids according to your established, tissue-specific protocol.[7][8] b. Passage organoids and seed them in a basement membrane matrix in multi-well plates. c. Allow organoids to establish and grow for a sufficient period (e.g., 2-4 days) before initiating treatment.
3. Treatment with this compound: a. Prepare working solutions of this compound by diluting the stock solution in fresh organoid culture medium to the desired final concentrations. It is recommended to test a range of concentrations based on preclinical data and clinical Cmax values. b. Include appropriate controls:
- Vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
- Untreated control (medium only). c. Carefully remove the existing medium from the organoid-containing wells and replace it with the medium containing this compound or controls. d. Culture the organoids in the presence of the treatment for the desired duration (e.g., 24, 48, 72 hours, or longer for chronic studies). The treatment duration will depend on the specific research question.
4. Assessment of Organoid Response:
- Morphological Analysis: Monitor organoid size, budding, and overall morphology using brightfield microscopy at regular intervals.
- Viability and Proliferation Assays: Assess cell viability using assays such as CellTiter-Glo® 3D or by staining with live/dead cell markers. Proliferation can be measured using EdU incorporation assays.
- Quantification of Serotonin Levels: a. Collect the culture supernatant and/or lyse the organoids. b. Measure serotonin concentration using a commercially available ELISA kit.
- Gene Expression Analysis: a. Harvest organoids and extract total RNA. b. Perform quantitative real-time PCR (qPCR) to analyze the expression of genes involved in the serotonin pathway (e.g., TPH1, DDC) or other relevant markers.
- Protein Expression Analysis: a. Fix and embed organoids for immunohistochemistry (IHC) or whole-mount immunofluorescence (IF) to visualize protein expression and localization. b. Perform western blotting on organoid lysates to quantify protein levels.
5. Data Analysis:
- Analyze quantitative data using appropriate statistical methods to determine the significance of the observed effects.
- Compare the results from the this compound-treated groups to the control groups.
Conclusion
The use of this compound in 3D organoid culture systems presents a valuable opportunity to investigate the role of peripheral serotonin in various diseases and to screen for novel therapeutic agents. While direct protocols for this specific application are still emerging, the information provided in these application notes, including the mechanism of action, relevant clinical data, and a detailed hypothetical protocol, serves as a strong foundation for researchers to design and execute meaningful experiments. The adaptability of organoid technology, combined with the targeted action of this compound, has the potential to accelerate discoveries in both basic and translational research.
References
- 1. What is the mechanism of Telotristat Etiprate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. xermelo.com [xermelo.com]
- 5. dovepress.com [dovepress.com]
- 6. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.bio-techne.com [resources.bio-techne.com]
Application Notes & Protocols for Measuring Serotonin Levels Following Telotristat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telotristat ethyl (brand name Xermelo®) is a tryptophan hydroxylase (TPH) inhibitor indicated for the treatment of carcinoid syndrome diarrhea.[1][2] Carcinoid syndrome is a rare condition caused by neuroendocrine tumors that release excessive amounts of serotonin, leading to severe diarrhea.[1] Telotristat ethyl and its active metabolite, telotristat, inhibit TPH, the rate-limiting enzyme in serotonin biosynthesis, thereby reducing the production of peripheral serotonin.[3][4][5] This mechanism of action leads to a significant reduction in bowel movement frequency and the urinary metabolite of serotonin, 5-hydroxyindoleacetic acid (5-HIAA).[6]
These application notes provide a detailed protocol for the quantification of serotonin in plasma and 5-HIAA in urine, key biomarkers for assessing the pharmacodynamic effect of telotristat ethyl. The methodologies described are based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for the analysis of these compounds in biological matrices.[7][8]
Signaling Pathway of Telotristat Ethyl
Telotristat ethyl acts by inhibiting tryptophan hydroxylase, the enzyme responsible for the conversion of L-tryptophan to 5-hydroxytryptophan, which is the initial and rate-limiting step in serotonin synthesis.[4] By blocking this enzyme, telotristat ethyl effectively reduces the amount of serotonin produced by carcinoid tumors.[3]
Quantitative Data Summary
The efficacy of telotristat ethyl in reducing serotonin production has been demonstrated in clinical trials. The following tables summarize the key findings from the TELESTAR clinical trial, a phase III study evaluating telotristat ethyl in patients with carcinoid syndrome diarrhea.[6]
Table 1: Reduction in Bowel Movement (BM) Frequency [6]
| Treatment Group | Mean Reduction in Daily BM Frequency (from baseline to week 12) |
| Placebo | -0.9 |
| Telotristat Ethyl 250 mg (three times daily) | -1.7 |
| Telotristat Ethyl 500 mg (three times daily) | -2.1 |
Table 2: Reduction in Urinary 5-HIAA Levels [6]
| Treatment Group | Mean Change in u5-HIAA from Baseline (mg/24 hours) at Week 12 | Percentage of Patients with ≥30% Decrease in u5-HIAA |
| Placebo | +11.5 | 10% |
| Telotristat Ethyl 250 mg (three times daily) | -40.1 | 78% |
| Telotristat Ethyl 500 mg (three times daily) | -57.7 | 84% |
Experimental Protocols
Protocol 1: Quantification of Serotonin in Human Plasma by LC-MS/MS
This protocol outlines the procedure for the quantitative analysis of serotonin in human plasma.
1. Sample Collection and Handling:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma.
-
Immediately transfer the plasma to a clean polypropylene tube and store at -80°C until analysis. Platelet-poor plasma is crucial for accurate measurement.[8]
2. Sample Preparation (Protein Precipitation): [7][9]
-
Pipette 150 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.[9]
-
Add 20 µL of an internal standard working solution (e.g., d4-serotonin). Vortex for 5 seconds.[9]
-
Add 250 µL of a protein precipitation reagent (e.g., acetonitrile or a commercially available reagent).[9]
-
Vortex vigorously for 15 seconds.[9]
-
Centrifuge at 4,000 rpm for 5 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the clear supernatant to an HPLC vial for analysis.[9]
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC) System: A UPLC or HPLC system capable of binary gradient elution.[7]
-
Mass Spectrometer (MS): A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]
-
Analytical Column: A reversed-phase C18 column or a HILIC column can be used.[10][11]
-
Mobile Phase A: 0.1% Formic Acid in Water.[12]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]
-
Gradient Elution: Optimize the gradient to ensure separation of serotonin from potential interferences. A typical run time is around 6 minutes.[7][8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for serotonin and its deuterated internal standard (e.g., serotonin: m/z 177 -> 160; d4-serotonin: m/z 181 -> 164).[10]
4. Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of serotonin into a blank plasma matrix.
-
Analyze the calibration standards, quality control samples, and unknown samples.
-
Quantify the serotonin concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of 5-HIAA in Human Urine by LC-MS/MS
This protocol details the measurement of 5-HIAA, the main metabolite of serotonin, in urine.
1. Sample Collection and Handling:
-
Collect a 24-hour urine sample in a container with a preservative (e.g., hydrochloric acid) to maintain the stability of 5-HIAA.
-
Measure and record the total volume of the 24-hour collection.
-
Aliquot a portion of the urine into a clean tube and store at -20°C or lower until analysis.
2. Sample Preparation (Dilution):
-
Thaw the urine sample and vortex to ensure homogeneity.
-
Centrifuge the sample to remove any particulate matter.
-
Dilute the urine sample with the initial mobile phase (e.g., 1:10 dilution with 0.1% formic acid in water). The dilution factor may need to be adjusted based on the expected concentration range.
-
Add an internal standard (e.g., d2-5-HIAA).
-
Transfer the diluted sample to an HPLC vial.
3. LC-MS/MS Instrumentation and Conditions:
-
LC-MS/MS System: Similar to the setup for plasma serotonin analysis.
-
Analytical Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase and Gradient: Similar mobile phases as for serotonin can be used, with an optimized gradient for 5-HIAA elution.
-
Ionization Mode: Positive or Negative ESI can be used, though negative mode is often preferred for acidic compounds like 5-HIAA.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 5-HIAA and its internal standard (e.g., 5-HIAA: m/z 190 -> 146).
4. Calibration and Quantification:
-
Prepare calibration standards in a synthetic urine matrix or a pooled urine sample with low endogenous 5-HIAA levels.
-
Analyze and quantify the samples as described for plasma serotonin.
-
The final concentration is typically reported as mg of 5-HIAA per 24 hours, calculated by multiplying the concentration by the total 24-hour urine volume.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of serotonin and 5-HIAA.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. xermelo.com [xermelo.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ijrpr.com [ijrpr.com]
- 8. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jasem.com.tr [jasem.com.tr]
- 10. Measurement of serotonin in platelet depleted plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serotonin, metabolites, analogs analyzed by HPLC with LCMS - AppNote [mtc-usa.com]
Application Notes and Protocols: Immunohistochemistry for TPH1 Following Telotristat Ethyl Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telotristat ethyl (brand name Xermelo®) is an oral prodrug that is converted to its active metabolite, telotristat. Telotristat is a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[1][2][3] There are two isoforms of TPH: TPH1, found predominantly in the gastrointestinal tract and other peripheral tissues, and TPH2, the primary isoform in the central nervous system.[4] Telotristat ethyl is designed to have minimal penetration of the blood-brain barrier, thus primarily inhibiting peripheral serotonin production by targeting TPH1.[5] This targeted action makes it a valuable therapeutic agent for conditions characterized by excess peripheral serotonin, such as carcinoid syndrome, where it has been shown to significantly reduce symptoms like diarrhea.[3]
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of TPH1 in formalin-fixed, paraffin-embedded (FFPE) tissue samples. This protocol is essential for researchers studying the effects of telotristat ethyl on TPH1 expression and localization within the tissue microenvironment. While telotristat ethyl acts as an inhibitor of TPH1 enzymatic activity, current research suggests that it does not alter the expression level of the TPH1 protein itself.
Signaling Pathway and Experimental Workflow
To visually represent the key processes, the following diagrams illustrate the serotonin synthesis pathway and the experimental workflow for immunohistochemistry.
Quantitative Data on TPH1 Expression
Current in vitro evidence from studies on neuroendocrine tumor cell lines suggests that telotristat ethyl does not alter the protein expression of TPH1. The primary mechanism of action is the direct inhibition of the enzyme's activity, leading to a reduction in serotonin production.
The following table summarizes data from a study by Herrera-Martínez et al. (2019), which assessed TPH1 protein expression in BON-1 and QGP-1 neuroendocrine tumor cell lines after treatment with telotristat. It is important to note that this study utilized Western blotting for the quantification of TPH1 protein levels.
| Cell Line | Treatment | TPH1 Protein Expression (relative to control) | Method | Reference |
| BON-1 | Telotristat (5 x 10⁻⁸ M) | No significant change | Western Blot | [1] |
| QGP-1 | Telotristat (10⁻⁹ M) | No significant change | Western Blot | [1] |
This data indicates that any observed changes in serotonin levels in response to telotristat are likely due to the inhibition of TPH1 enzymatic function rather than a downregulation of TPH1 protein expression.[1]
Experimental Protocol: Immunohistochemistry for TPH1 in FFPE Tissues
This protocol provides a general guideline for the immunohistochemical staining of TPH1 in formalin-fixed, paraffin-embedded tissue sections. Optimization may be required for specific tissues and antibodies.
Materials:
-
FFPE tissue sections on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Tris-EDTA buffer, pH 9.0)
-
Wash buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Blocking solution (e.g., 5% normal goat serum in wash buffer)
-
Primary antibody against TPH1 (select a validated antibody for IHC)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse slides in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer.
-
Heat the slides in a water bath, steamer, or pressure cooker according to the antibody manufacturer's recommendations (typically 95-100°C for 20-40 minutes).
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides with wash buffer.
-
-
Blocking:
-
Incubate sections with blocking solution for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-TPH1 antibody in blocking solution to the recommended concentration.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the slides with wash buffer: 3 changes for 5 minutes each.
-
Incubate the sections with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature in a humidified chamber.
-
-
Detection:
-
Wash the slides with wash buffer: 3 changes for 5 minutes each.
-
Prepare the DAB substrate solution according to the kit instructions.
-
Incubate the sections with the DAB solution until the desired staining intensity is reached (typically 1-10 minutes). Monitor under a microscope to avoid overstaining.
-
Rinse the slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse the slides in hematoxylin for 1-2 minutes to stain the cell nuclei.
-
Rinse the slides in running tap water.
-
"Blue" the sections in a suitable buffer or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear the sections in xylene.
-
Apply a coverslip with a permanent mounting medium.
-
-
Imaging and Analysis:
-
Examine the slides under a light microscope. TPH1 staining will appear as a brown precipitate, while the nuclei will be blue.
-
Image acquisition and semi-quantitative analysis (e.g., H-score) can be performed using appropriate software.
-
Conclusion
This document provides a comprehensive guide for the immunohistochemical analysis of TPH1 in the context of telotristat ethyl treatment. The provided protocols and background information are intended to assist researchers in accurately assessing TPH1 expression and localization. Based on current in vitro data, it is expected that telotristat ethyl will not cause a significant change in the intensity of TPH1 staining by immunohistochemistry, as its mechanism of action is the inhibition of enzyme activity rather than the alteration of protein expression. However, immunohistochemistry remains a valuable tool to confirm the presence and distribution of the drug's target, TPH1, within the tissue of interest.
References
- 1. karger.com [karger.com]
- 2. A Luminescent Sensor for Investigating Serotonin Metabolism in Neuroendocrine Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carcinoid.org [carcinoid.org]
- 4. Different properties of the central and peripheral forms of human tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repub.eur.nl [repub.eur.nl]
Application Notes and Protocols for Western Blot Analysis of Serotonin Pathway Proteins with Telotristat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telotristat ethyl (brand name Xermelo®) is a tryptophan hydroxylase (TPH) inhibitor approved for the treatment of carcinoid syndrome diarrhea.[1] Carcinoid syndrome is a rare condition characterized by the overproduction of serotonin, leading to debilitating symptoms.[2] Telotristat ethyl is a prodrug that is converted to its active metabolite, telotristat, which specifically inhibits TPH1, the rate-limiting enzyme in the biosynthesis of serotonin in the gastrointestinal tract.[2][3] By inhibiting TPH1, telotristat reduces the peripheral production of serotonin, thereby alleviating the symptoms of carcinoid syndrome.[2]
Western blot analysis is a powerful technique to investigate the expression levels of key proteins within the serotonin synthesis pathway. This application note provides a detailed protocol for the Western blot analysis of Tryptophan Hydroxylase 1 (TPH1), Aromatic L-amino acid decarboxylase (AADC), and the Serotonin Transporter (SERT) in response to treatment with telotristat. Understanding the effect of telotristat on the expression of these proteins is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the serotonin pathway.
Mechanism of Action of Telotristat
Telotristat acts as a potent inhibitor of TPH1, the enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the initial and rate-limiting step in serotonin biosynthesis.[2] While telotristat inhibits the enzymatic activity of TPH1, studies have shown that it does not significantly alter the protein expression level of TPH1 in neuroendocrine tumor cell lines. This indicates that its primary mechanism is the direct inhibition of enzyme function rather than the downregulation of its expression.
Data Presentation
The efficacy of telotristat in reducing serotonin production is well-documented in clinical trials through the measurement of urinary 5-hydroxyindoleacetic acid (u5-HIAA), the main metabolite of serotonin. The following tables summarize the quantitative data from key clinical studies, demonstrating the significant reduction in u5-HIAA levels in patients treated with telotristat.
Table 1: Percent Change from Baseline in u5-HIAA Levels at Week 12 in the TELESTAR Study
| Treatment Group | N | Mean Percent Change from Baseline |
| Placebo | 45 | +37.8% |
| Telotristat Ethyl 250 mg tid | 45 | -49.2% |
| Telotristat Ethyl 500 mg tid | 45 | -69.5% |
Data adapted from the TELESTAR clinical trial.
Table 2: Reduction in u5-HIAA Levels in Patients with Carcinoid Syndrome Diarrhea
| Study Phase | Treatment Group | N | Outcome |
| Phase 3 (TELESTAR) | Telotristat Ethyl 250 mg tid | 45 | Significant reduction in u5-HIAA vs. placebo |
| Phase 3 (TELESTAR) | Telotristat Ethyl 500 mg tid | 45 | Significant reduction in u5-HIAA vs. placebo |
| Phase 3 (TELECAST) | Telotristat Ethyl 250 mg tid | 25 | Significant reduction in u5-HIAA from baseline[4] |
| Phase 3 (TELECAST) | Telotristat Ethyl 500 mg tid | 25 | Significant reduction in u5-HIAA from baseline[4] |
tid = three times a day. Data compiled from published clinical trial results.[4]
Experimental Protocols
Protocol 1: Western Blot Analysis of TPH1, AADC, and SERT from Cell Culture
This protocol is designed for the analysis of protein expression in cell lines, such as the BON-1 and QGP-1 human pancreatic neuroendocrine tumor cell lines, which are relevant models for studying carcinoid syndrome.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
Primary antibodies:
-
Anti-TPH1 antibody
-
Anti-AADC antibody
-
Anti-SERT antibody
-
Anti-β-actin or other loading control antibody
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Western blot transfer system
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentrations of telotristat or vehicle control for the specified duration.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control (e.g., β-actin).
Protocol 2: Western Blot Analysis of Serotonin Pathway Proteins from Gut Tissue
This protocol is adapted for the analysis of protein expression from intestinal tissue samples.
Materials:
-
Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Tissue homogenizer (e.g., Dounce or mechanical homogenizer)
-
All other materials as listed in Protocol 1
Procedure:
-
Tissue Collection and Preparation:
-
Excise the intestinal tissue of interest (e.g., ileum) and immediately place it in ice-cold PBS.
-
Clean the tissue of any unwanted material.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.
-
-
Tissue Homogenization:
-
Weigh the frozen tissue and add 10 volumes of ice-cold homogenization buffer.
-
Homogenize the tissue on ice until no visible chunks remain.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
-
Lysate Clarification:
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Protein Quantification, Sample Preparation, SDS-PAGE, and Western Blotting: Follow steps 3-7 from Protocol 1.
Mandatory Visualizations
Caption: Serotonin synthesis pathway and the mechanism of telotristat action.
Caption: General workflow for Western blot analysis.
References
- 1. Posttranslational regulation of TPH1 is responsible for the nightly surge of 5-HT output in the rat pineal gland - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repub.eur.nl [repub.eur.nl]
- 3. karger.com [karger.com]
- 4. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
Application Notes and Protocols for Flow Cytometry Analysis of Telotristat-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Telotristat ethyl (brand name Xermelo®) is an orally administered prodrug of telotristat, a potent inhibitor of tryptophan hydroxylase (TPH).[1][2][3][4][5][6] TPH is the rate-limiting enzyme in the synthesis of serotonin from the essential amino acid tryptophan.[1][4][6] By inhibiting TPH, particularly the peripheral isoform TPH1, telotristat effectively reduces the production of serotonin in the gastrointestinal tract.[1][7] This mechanism of action makes it a valuable therapeutic agent for managing conditions characterized by excessive serotonin production, most notably carcinoid syndrome diarrhea.[2][3][8]
These application notes provide a framework for utilizing flow cytometry to analyze the cellular effects of telotristat treatment. While direct flow cytometric detection of intracellular serotonin is not a standard application, the downstream consequences of serotonin pathway inhibition, such as effects on cell proliferation and viability, can be effectively monitored using this powerful technique. The following sections detail telotristat's mechanism of action, present quantitative data from preclinical studies, and provide detailed protocols for assessing cellular responses to telotristat using flow cytometry.
Mechanism of Action
Telotristat ethyl is absorbed and rapidly converted to its active metabolite, telotristat.[9] Telotristat then inhibits TPH, which catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin.[1] This inhibition leads to a significant reduction in peripheral serotonin levels without affecting central nervous system serotonin concentrations, as telotristat does not readily cross the blood-brain barrier.[8][10][11] The primary therapeutic outcome is the alleviation of symptoms associated with high peripheral serotonin, such as diarrhea in carcinoid syndrome.[1][3][12] Recent preclinical studies have also explored its anti-proliferative effects in certain cancer models.[13][14]
Caption: Telotristat inhibits TPH1, the rate-limiting enzyme in serotonin synthesis.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of telotristat on cancer cell lines.
Table 1: Effect of Telotristat on Serotonin Production in Pancreatic Neuroendocrine Tumor (NET) Cells
| Cell Line | Treatment | Concentration | % Reduction in Serotonin (Mean) | Reference |
| BON-1 | Telotristat | 1 µM | Dose-dependent decrease | [13] |
| QGP-1 | Telotristat | 1 µM | Dose-dependent decrease | [13] |
Note: The study demonstrated a dose-dependent effect, with significant inhibition at clinically feasible concentrations.
Table 2: Anti-proliferative Effects of Telotristat in Cholangiocarcinoma (CCA) Xenograft Models
| Xenograft Model | Treatment | % Tumor Growth Inhibition (Mean) | Reference |
| iCCA (CC-LP-1) | Telotristat | 41-53% | [14] |
| dCCA (TFK-1) | Telotristat | 41-53% | [14] |
| pCCA | Telotristat | 41-53% | [14] |
| iCCA (CC-LP-1) | Gemcitabine + Cisplatin + Telotristat | 67-90% | [14] |
| dCCA (TFK-1) | Gemcitabine + Cisplatin + Telotristat | 67-90% | [14] |
| pCCA | Gemcitabine + Cisplatin + Telotristat | 67-90% | [14] |
Experimental Protocols
Based on the known and emerging cellular effects of telotristat, the following flow cytometry protocols can be applied to assess its impact on cell cycle progression and apoptosis.
Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the quantitative analysis of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Telotristat ethyl
-
Cell line of interest (e.g., BON-1, QGP-1, or other relevant cancer cell lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of telotristat ethyl (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 5 mL of cold PBS. Centrifuge again.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI signal (FL2 or equivalent channel).
-
Gate on single cells to exclude doublets and aggregates.
-
Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 2: Apoptosis Assay using Annexin V and PI Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Telotristat ethyl
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 5 mL of cold PBS. Centrifuge again.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use logarithmic scales for both FITC (Annexin V) and PI signals.
-
Set up compensation to correct for spectral overlap between the fluorochromes.
-
Analyze the data using a quadrant plot to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Experimental Workflow Visualization
Caption: Workflow for analyzing telotristat-treated cells via flow cytometry.
Conclusion
Flow cytometry is a versatile tool for elucidating the cellular consequences of treatment with telotristat. By employing standardized protocols for cell cycle and apoptosis analysis, researchers can gain valuable insights into the potential anti-proliferative and cytotoxic effects of this TPH inhibitor in various cell types. The protocols and data presented herein provide a foundation for further investigation into the cellular mechanisms of telotristat and its potential applications beyond the management of carcinoid syndrome.
References
- 1. What is the mechanism of Telotristat Etiprate? [synapse.patsnap.com]
- 2. xermelo.com [xermelo.com]
- 3. drugs.com [drugs.com]
- 4. Inhibition of Peripheral Synthesis of Serotonin as a New Target in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Telotristat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Telotristat Etiprate, a Novel Serotonin Synthesis Inhibitor, in Patients with Carcinoid Syndrome and Diarrhea Not Adequately Controlled by Octreotide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. carcinoid.org [carcinoid.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of the Tryptophan Hydroxylase Inhibitor Telotristat on Growth and Serotonin Secretion in 2D and 3D Cultured Pancreatic Neuroendocrine Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Telotristat ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Telotristat besilate solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with telotristat besilate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is telotristat and how does it relate to telotristat ethyl and this compound?
Telotristat is a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[1] In clinical use, the prodrug telotristat ethyl (formulated as a hippurate salt, telotristat etiprate) is administered orally.[2] Telotristat ethyl is rapidly hydrolyzed by carboxylesterases to the active metabolite, telotristat. This compound is the besilate salt form of the active moiety, telotristat, and is used for research purposes.
Q2: What is the known solubility profile of telotristat and its prodrug, telotristat ethyl?
The solubility of telotristat and its prodrug is highly dependent on pH. Telotristat ethyl exhibits significantly lower solubility at neutral pH compared to acidic conditions.[3]
-
Telotristat in DMSO: Soluble at 50 mg/mL (91.42 mM) with sonication recommended.[4]
-
Telotristat Ethyl (as Etiprate):
-
In water: <1.1 mg/mL at 25°C.
-
pH 1 (0.1N HCl): >71 mg/mL.
-
pH 3 phosphate buffer: 0.30 mg/mL.
-
pH 5 to 9: Negligible solubility.
-
pH 11 (0.001N NaOH): The drug substance hydrolyzes.
-
Q3: Are there established solvent formulations for in vitro and in vivo studies of telotristat?
Yes, several solvent systems have been developed to improve the solubility of telotristat for research applications. It is often necessary to use a combination of solvents and techniques like ultrasonication or gentle heating to achieve a clear solution.
Troubleshooting Guide for this compound Solubility
Researchers may encounter precipitation or phase separation when preparing solutions of this compound. The following guide provides systematic steps to address these issues.
Problem: this compound precipitates out of solution.
Step 1: Initial Assessment
-
Verify Solvent Choice: Are you using an appropriate solvent system? For non-aqueous stock solutions, DMSO is a common starting point. For aqueous solutions, consider the pH-dependent solubility.
-
Check Concentration: Is the intended concentration too high for the chosen solvent? Refer to the solubility data tables below.
Step 2: Basic Dissolution Techniques
-
Sonication: Use an ultrasonic bath to aid dissolution. This is particularly effective for achieving higher concentrations in solvents like DMSO.
-
Gentle Heating: Warming the solution may help dissolve the compound. However, be cautious about potential degradation at elevated temperatures. Monitor for any changes in solution color or clarity that might indicate degradation.
Step-by-step Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing this compound solubility issues.
Quantitative Data Summary
Table 1: Solubility of Telotristat and Telotristat Ethyl
| Compound | Solvent/Condition | Solubility | Source |
| Telotristat | DMSO | 50 mg/mL (91.42 mM) | [4] |
| Telotristat Ethyl | Water (25°C) | <1.1 mg/mL | |
| Telotristat Ethyl | 0.1N HCl (pH 1) | >71 mg/mL | |
| Telotristat Ethyl | pH 3 Phosphate Buffer | 0.30 mg/mL | |
| Telotristat Ethyl | pH 5 to 9 | Negligible |
Table 2: Example Formulations for Telotristat
| Protocol | Solvent System | Achieved Solubility | Solution Appearance | Source |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.57 mM) | Clear | [5] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.57 mM) | Clear | [5] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.57 mM) | Clear | [5] |
Detailed Experimental Protocols
Protocol 1: Co-Solvent Formulation for In Vivo Studies
This protocol details the preparation of a telotristat solution using a co-solvent system.
-
Prepare Stock Solution: Dissolve telotristat in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Add PEG300: To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and ensure it is homogenous.
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. This results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
Protocol 2: Solid Dispersion Technique for Solubility Enhancement
Solid dispersion is an advanced technique to improve the dissolution of poorly water-soluble drugs by dispersing the drug in an inert carrier matrix at a solid state.[6][7][8] This can be particularly useful for besilate salts.
-
Carrier Selection: Choose a suitable hydrophilic carrier such as Polyethylene Glycol (PEG) 4000, PEG 6000, or Polyvinylpyrrolidone (PVP) K30.[8]
-
Solvent Evaporation Method: a. Dissolve both this compound and the carrier (e.g., PEG 6000) in a suitable organic solvent like ethanol or methanol.[8] b. Evaporate the solvent under reduced pressure or at a controlled temperature to obtain a solid mass. c. Pulverize the resulting solid dispersion and pass it through a sieve to obtain a fine powder with improved dissolution characteristics.
Signaling Pathway and Mechanism of Action
Telotristat functions by inhibiting tryptophan hydroxylase (TPH), which is the enzyme responsible for the rate-limiting step in the synthesis of serotonin from L-tryptophan. By blocking this enzyme, telotristat reduces the production of peripheral serotonin. This is particularly relevant in conditions like carcinoid syndrome, where there is an overproduction of serotonin.[3]
Caption: The inhibitory action of telotristat on the serotonin synthesis pathway.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Telotristat ethyl - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Telotristat | Hydroxylase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Optimizing Telotristat Besilate Dosage for Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with telotristat besilate in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is rapidly and extensively metabolized to its active metabolite, telotristat (LP-778902).[1][2][3] Telotristat is a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[3][4][5][6] There are two isoforms of TPH: TPH1, found in enterochromaffin cells of the gastrointestinal tract and the pineal gland, and TPH2, located in the central nervous system.[4][6] Telotristat does not cross the blood-brain barrier and therefore primarily inhibits peripheral serotonin production by targeting TPH1.[4] This leads to a reduction in circulating serotonin levels.
Q2: What is the recommended vehicle and route of administration for this compound in mice?
A2: Based on preclinical studies, this compound (often referred to as telotristat ethyl or its hippurate salt in literature) is typically administered orally (p.o.) to mice.[1][2][4] A common vehicle for oral administration is phosphate-buffered saline (PBS).[7]
Q3: How should this compound be stored?
A3: While specific storage instructions for the research-grade compound may vary by supplier, the commercial formulation of telotristat ethyl (XERMELO™) tablets are stored at room temperature. For research purposes, it is advisable to consult the manufacturer's instructions for the specific formulation being used.
Troubleshooting Guide
Issue 1: Suboptimal reduction in peripheral serotonin levels.
-
Possible Cause 1: Incorrect Dosage. The dosage may be too low to achieve effective inhibition of TPH1.
-
Solution: Increase the dosage of this compound. Refer to the dosage table below for ranges used in published studies. A dose-dependent reduction in serotonin levels has been observed in mice, with maximal effects at doses of 150 mg/kg and higher.[2]
-
-
Possible Cause 2: Drug Interaction with Somatostatin Analogs. Co-administration with somatostatin analogs like octreotide can decrease the absorption of telotristat ethyl.[4][8]
-
Possible Cause 3: Timing of Administration with Food. Food can increase the systemic exposure of telotristat ethyl.[4]
-
Solution: For consistent results, establish a standardized protocol for administration relative to feeding times. Administering with a meal or snack may enhance absorption.[4]
-
Issue 2: Observed weight loss in treated mice.
-
Possible Cause 1: Combination Therapy Effects. Weight loss has been noted in studies where telotristat ethyl was used in combination with chemotherapeutic agents like gemcitabine and cisplatin.[7][9]
-
Possible Cause 2: General Toxicity at High Doses. Although generally well-tolerated in preclinical studies, very high doses may lead to adverse effects.[1][2]
-
Solution: If weight loss is observed in a monotherapy setting, consider reducing the dose or the frequency of administration.
-
Issue 3: Variability in experimental results.
-
Possible Cause 1: Pharmacokinetic Variability. The pharmacokinetics of telotristat ethyl and its active metabolite can be highly variable.[2][3]
-
Possible Cause 2: Inconsistent Drug Formulation/Suspension. If preparing a suspension for oral gavage, inconsistent mixing can lead to variable dosing.
-
Solution: Ensure the drug is homogenously suspended before each administration. Prepare fresh suspensions regularly as recommended by the supplier.
-
Data Presentation
Table 1: Summary of this compound Dosages in Mouse Models
| Study Focus | Mouse Strain | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |
| Cholangiocarcinoma | NOD/SCID | 100 mg/kg | Oral | 5 days/week | 2 weeks | Enhanced anti-tumor efficacy of chemotherapy. | [7][9] |
| Carcinogenicity | Tg.rasH2 | Up to 300 mg/kg/day | Oral | Daily | 26 weeks | Not tumorigenic at the tested doses. | [1][2] |
| General GI Effects | Normal Mice | 15-300 mg/kg/day | Oral | Daily | 4 days | Dose-dependent reduction in GI serotonin levels. | [2] |
| Myxomatous Mitral Valve Disease | C57BL6/J | Not specified in mg/kg | Mini-osmotic pump | Continuous | 4-6 weeks | Reversed myxomatous changes in mitral valves. | [10] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Mouse Xenograft Model
This protocol is adapted from studies on cholangiocarcinoma xenografts.[7][9]
-
Animal Model: 4-6 week old female nonobese diabetic/severe combined immunodeficient (NOD/SCID) mice.
-
Tumor Cell Implantation:
-
For subcutaneous xenografts, implant 1x10^6 to 10x10^6 tumor cells in the flank.
-
For peritoneal dissemination models, inject 10x10^6 cells intraperitoneally.
-
-
Treatment Initiation: Begin treatment when tumors are measurable (e.g., 10 days post-implantation).
-
Drug Preparation:
-
Prepare a suspension of this compound in a suitable vehicle such as phosphate-buffered saline (PBS).
-
Calculate the required concentration to deliver 100 mg/kg in a typical gavage volume (e.g., 100-200 µL).
-
-
Administration:
-
Administer the this compound suspension via oral gavage.
-
Treatment schedule: Once daily, 5 days a week for 2 weeks.
-
-
Monitoring:
-
Measure tumor size twice a week using calipers.
-
Monitor animal body weight and overall health daily.
-
-
Endpoint: At the end of the treatment period, euthanize mice and harvest tumors for further analysis (e.g., serotonin levels, proliferation markers).
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: A general workflow for in vivo mouse studies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telotristat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Telotristat ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Telotristat Besilate In Vivo Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the in vivo bioavailability of telotristat besilate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind using the prodrug, telotristat ethyl, for oral administration?
Telotristat ethyl is the ethyl ester prodrug of telotristat, the active tryptophan hydroxylase inhibitor. This prodrug strategy is employed to enhance the oral absorption of the active moiety. Following oral administration, telotristat ethyl is absorbed and rapidly hydrolyzed by carboxylesterases to form the active drug, telotristat.[1][2] The systemic exposure to telotristat is significantly higher (over 300-fold) than that of the prodrug, indicating efficient conversion.[1]
Q2: What are the known physicochemical properties of telotristat ethyl that influence its bioavailability?
Telotristat ethyl exhibits pH-dependent solubility. It is more soluble in acidic conditions (pH 1) and has significantly lower solubility at neutral pH.[1][2] This property can impact its dissolution and absorption in different segments of the gastrointestinal tract. Telotristat ethyl is a lipophilic compound, which is a prerequisite for encapsulation in lipid-based formulations.
Q3: How does food impact the bioavailability of telotristat ethyl?
Co-administration of telotristat ethyl with food, particularly a high-fat meal, significantly increases its systemic exposure.[1] Clinical studies have shown a notable increase in both the maximum plasma concentration (Cmax) and the total drug exposure (AUC) when the drug is taken with food.[1] This is a critical consideration for in vivo studies to ensure consistent and maximal absorption.
Q4: What are the primary metabolic pathways for telotristat ethyl?
After oral absorption, telotristat ethyl is extensively metabolized to its active form, telotristat, through hydrolysis by carboxylesterases (CES).[1] In vitro data suggest that cytochrome P450 (CYP) enzymes are not significantly involved in the metabolism of either telotristat ethyl or telotristat.[1] The primary carboxylesterases involved are CES1, which is highly expressed in the liver, and CES2, which is predominantly found in the intestine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low and variable bioavailability in preclinical studies. | 1. Poor dissolution due to low aqueous solubility at intestinal pH. 2. Inconsistent food intake in animal models. 3. Pre-systemic metabolism in the gut wall. | 1. Explore formulation strategies such as solid dispersions or lipid-based formulations to enhance solubility and dissolution. 2. Standardize feeding protocols for animal studies. Administering the formulation with a high-fat meal can improve absorption. 3. Consider co-administration with a carboxylesterase inhibitor in preclinical models to understand the extent of gut wall metabolism, though this is not a clinical strategy. |
| Precipitation of the drug in the dissolution medium. | The pH of the dissolution medium may be too high, causing the pH-dependent drug to precipitate. | 1. Use a dissolution medium with a pH that mimics the gastric environment (e.g., pH 1.2-3) initially, followed by a transition to a higher pH to simulate intestinal conditions. 2. Incorporate surfactants or polymers in the formulation to maintain a supersaturated state and prevent precipitation. |
| Difficulty in achieving a high drug load in lipid-based formulations. | The drug may have limited solubility in the selected lipid excipients. | 1. Screen a variety of lipid excipients, including long-chain and medium-chain triglycerides, as well as surfactants and co-solvents with different hydrophilic-lipophilic balance (HLB) values. 2. Consider using self-emulsifying drug delivery systems (SEDDS) which can accommodate higher drug loads. |
| Inconsistent results between in vitro dissolution and in vivo bioavailability. | The in vitro model may not accurately reflect the complex processes in the gastrointestinal tract, such as enzymatic degradation and interaction with bile salts. | 1. Utilize a biorelevant dissolution medium that contains bile salts and phospholipids to better simulate the in vivo environment. 2. For lipid-based formulations, incorporate a lipolysis step in the in vitro model to assess the fate of the drug upon digestion of the lipid carrier. |
Quantitative Data Summary
Table 1: Impact of Food on Telotristat Ethyl Pharmacokinetics (500 mg single dose)
| Parameter | Fasted State | Fed State (High-Fat Meal) | Fold Increase |
| Telotristat Cmax (ng/mL) | 610 | 900 | ~1.5 |
| Telotristat AUC (ng·hr/mL) | 2320 | 3000 | ~1.3 |
Data compiled from publicly available information. Actual values may vary between studies.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by preparing an amorphous solid dispersion.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Dichloromethane (DCM)
-
Methanol
-
Rotary evaporator
-
Water bath
-
Dessicator
Procedure:
-
Weigh 100 mg of this compound and 200 mg of PVP K30 (1:2 drug-to-polymer ratio).
-
Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of DCM and methanol in a round-bottom flask.
-
Once a clear solution is obtained, attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C.
-
Continue rotation until a thin, dry film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Collect the dried solid dispersion and store it in an airtight container until further analysis.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the in vivo bioavailability of a novel this compound formulation compared to a simple suspension.
Animals:
-
Male Sprague-Dawley rats (250-300 g)
Formulations:
-
Control: this compound suspended in 0.5% carboxymethylcellulose (CMC) in water.
-
Test Formulation: this compound solid dispersion (from Protocol 1) reconstituted in water.
Procedure:
-
Fast the rats overnight (approximately 12 hours) with free access to water.
-
Divide the rats into two groups (n=6 per group).
-
Administer the control or test formulation orally via gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of telotristat using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Mechanism of action of telotristat in the serotonin synthesis pathway.
Caption: A typical experimental workflow for enhancing drug bioavailability.
Caption: The logical relationship of telotristat ethyl's activation and absorption.
References
Minimizing telotristat besilate off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing off-target effects of telotristat besilate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is the salt form of telotristat ethyl, which is a prodrug that is rapidly converted in vivo to its active metabolite, telotristat.[1][2] Telotristat is a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[2][3] There are two isoforms of TPH: TPH1, found primarily in the periphery (e.g., gastrointestinal tract), and TPH2, located in the central nervous system (CNS).[1]
Q2: What are the known on-target effects of telotristat?
The primary on-target effect of telotristat is the inhibition of TPH1, leading to a reduction in the production of peripheral serotonin.[4] This is the therapeutic basis for its use in treating carcinoid syndrome diarrhea, which is caused by excessive serotonin production by neuroendocrine tumors.[3]
Q3: Does telotristat inhibit both TPH1 and TPH2?
Yes, in vitro studies have shown that telotristat inhibits both TPH1 and TPH2.[2][5] However, telotristat exhibits a "physiological selectivity" for peripheral TPH1. This is because telotristat has a high molecular weight and acidic moieties that prevent it from crossing the blood-brain barrier at therapeutic doses, thus minimizing its effects on CNS serotonin production, which is regulated by TPH2.[6]
Q4: What are the reported off-target effects or adverse events associated with this compound in clinical use?
Common adverse events reported in clinical trials include nausea, headache, elevated liver enzymes (gamma-glutamyl transferase), abdominal pain, and constipation.[3][7][8] At higher doses (500 mg three times daily), an increase in depression-related adverse events has been observed.[9]
Q5: Is there a publicly available broad off-target screening profile for telotristat (e.g., against a panel of kinases, receptors, etc.)?
Based on publicly available information, a comprehensive off-target binding profile of telotristat against a broad panel of kinases, receptors, and other enzymes has not been published. Therefore, researchers should be mindful of the potential for uncharacterized off-target effects in their experimental systems.
Troubleshooting Guide: Minimizing Off-Target Effects
This guide provides strategies to help researchers minimize and control for potential off-target effects of this compound in their experiments.
| Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype | The observed effect may be due to off-target binding of telotristat. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the minimal effective concentration for TPH inhibition in your system. Use the lowest effective concentration to minimize the likelihood of off-target effects.2. Use of a Structurally Unrelated TPH Inhibitor: If available, use a structurally unrelated TPH inhibitor as a control. If the phenotype is recapitulated, it is more likely to be an on-target effect.3. Rescue Experiment: If possible, supplement the system with serotonin downstream of TPH to see if the phenotype can be rescued. A successful rescue would suggest an on-target effect. |
| Discrepancy between in vitro and in vivo results | Differences in metabolism or the inability of telotristat to cross certain biological barriers (like the blood-brain barrier) could lead to discrepancies. | 1. Metabolite Analysis: Analyze your experimental system for the presence of telotristat and its metabolites. The prodrug, telotristat ethyl, has much lower inhibitory potency than the active metabolite, telotristat.[2]2. Cellular Uptake and Efflux: Investigate the expression of drug transporters in your cellular model, as they may influence the intracellular concentration of telotristat. |
| Cell Viability Issues | High concentrations of telotristat may induce cytotoxicity through off-target mechanisms. | 1. Cytotoxicity Assays: Perform standard cytotoxicity assays (e.g., MTT, LDH) to determine the cytotoxic concentration range of telotristat in your specific cell type.2. Apoptosis Assays: Investigate markers of apoptosis (e.g., caspase activation, Annexin V staining) to understand the mechanism of cell death. |
| Unexplained Changes in Gene or Protein Expression | Telotristat may have off-target effects on signaling pathways unrelated to TPH. | 1. Broad Kinase or Receptor Screening: If resources permit, consider screening telotristat against a commercial kinase or receptor binding panel to identify potential off-target interactions.2. Pathway Analysis: Use transcriptomic or proteomic approaches to identify signaling pathways that are perturbed by telotristat treatment. |
Quantitative Data
Table 1: In Vitro Inhibitory Potency of Telotristat Ethyl and Telotristat
| Compound | Target | IC50 (µM) |
| Telotristat Ethyl | TPH1 | 0.8 ± 0.09 |
| TPH2 | 1.21 ± 0.02 | |
| Telotristat (active metabolite) | TPH1 | 0.028 ± 0.003 |
| TPH2 | 0.032 ± 0.003 |
Data sourced from FDA submission documents.[5]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a general method to assess whether telotristat directly binds to a protein of interest (the putative target) within a cell. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against the protein of interest
-
Secondary antibody for detection (e.g., HRP-conjugated)
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble proteins. Determine the protein concentration of each sample.
-
Western Blotting: Analyze the soluble protein fractions by western blotting using an antibody specific for the protein of interest.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the telotristat-treated samples compared to the DMSO control indicates target engagement.
Protocol 2: KinomeScan® for Off-Target Kinase Profiling
This is a commercially available service that can be used to screen telotristat against a large panel of kinases to identify potential off-target interactions. The general principle of the assay is a competition binding assay.
Principle:
-
Kinases are tagged with DNA.
-
An active-site directed ligand is immobilized on a solid support.
-
The test compound (telotristat) is incubated with the tagged kinase and the immobilized ligand.
-
If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase indicates an interaction between the test compound and the kinase.
Procedure: Researchers would typically submit a sample of this compound to a contract research organization (CRO) that offers this service. The CRO will perform the screen and provide a report detailing the binding affinities of telotristat to the kinases in the panel.
Visualizations
Caption: Mechanism of action of telotristat in the periphery.
Caption: Workflow for investigating on-target vs. off-target effects.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. chayon.co.kr [chayon.co.kr]
- 6. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. Telotristat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Telotristat Besilate in Cancer Cell Line Research
Welcome to the technical support center for researchers utilizing telotristat besilate in cancer cell line experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inquiries related to potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a prodrug that is converted to its active metabolite, telotristat. Telotristat is an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[1][2][3] By inhibiting TPH1, which is the isoform predominantly found in the periphery, telotristat reduces the production of peripheral serotonin.[2][3]
Q2: We are observing a diminished effect of this compound on serotonin production in our cancer cell line over time. What could be the reason?
A diminished effect could be indicative of acquired resistance. While specific resistance mechanisms to this compound in cancer cell lines are not yet well-documented in scientific literature, several potential mechanisms could be at play based on established principles of drug resistance in cancer. These include:
-
Increased drug efflux: The cancer cells may be actively pumping the drug out.
-
Alterations in the drug target: Changes in the TPH1 enzyme could prevent the drug from binding effectively.
-
Activation of bypass signaling pathways: The cells might find alternative ways to promote their growth and survival, even with reduced serotonin production.
Q3: Is there any known involvement of drug transporters in this compound resistance?
Yes, in vitro studies have suggested that the active metabolite, telotristat, is a substrate of P-glycoprotein (P-gp), an ABC transporter known for its role in multidrug resistance.[3] Overexpression of P-gp on the cell membrane could lead to increased efflux of telotristat, thereby reducing its intracellular concentration and efficacy.
Q4: Could mutations in TPH1 cause resistance to this compound?
While theoretically possible, there is currently no published evidence of specific TPH1 mutations that confer resistance to this compound. However, mutations that alter the drug-binding site of the TPH1 enzyme could potentially reduce the inhibitory effect of telotristat.
Q5: What are potential bypass pathways that could be activated in response to TPH1 inhibition?
Although specific bypass pathways for this compound resistance have not been identified, cancer cells are known to adapt to targeted therapies by activating alternative signaling routes that promote proliferation and survival.[4][5] Given that serotonin can influence multiple downstream pathways, cells might compensate for its reduction by upregulating other growth factor signaling pathways. Investigating common cancer-related pathways such as PI3K/AKT, MAPK/ERK, or others relevant to the specific cancer cell line being studied would be a logical starting point.[5]
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in a Previously Sensitive Cell Line
This is a common indication of acquired resistance. The following steps can help you investigate the potential underlying mechanisms.
Troubleshooting Workflow
Caption: Troubleshooting workflow for decreased this compound sensitivity.
Experimental Protocols
-
Protocol 1: Assessment of P-glycoprotein (P-gp) Expression by Western Blot
-
Cell Lysis: Lyse both the parental (sensitive) and the suspected resistant cancer cell lines using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (e.g., clone C219 or C494) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the intensity of the P-gp band between the sensitive and resistant cell lines, normalized to the loading control.
-
-
Protocol 2: Functional Assessment of P-gp using a Rhodamine 123 Efflux Assay
-
Cell Seeding: Seed the sensitive and resistant cells in a 96-well plate and allow them to adhere overnight.
-
Rhodamine 123 Loading: Incubate the cells with the fluorescent P-gp substrate Rhodamine 123 (e.g., at 1 µM) for 30-60 minutes.
-
Washing: Wash the cells with fresh, pre-warmed culture medium to remove extracellular Rhodamine 123.
-
Efflux Measurement: Measure the intracellular fluorescence at time zero using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for drug efflux.
-
Final Measurement: Measure the intracellular fluorescence again.
-
Analysis: A lower fluorescence signal in the resistant cells compared to the sensitive cells at the final time point indicates increased efflux activity. As a control, the assay can be repeated in the presence of a P-gp inhibitor (e.g., verapamil or cyclosporin A). Inhibition of efflux in the resistant cells by the P-gp inhibitor would confirm P-gp-mediated resistance.
-
Issue 2: Inconsistent Anti-proliferative Effects of this compound
The anti-proliferative effects of this compound can vary between cell lines and may be influenced by the activation of compensatory signaling pathways.
Signaling Pathway Hypothesis
Caption: Potential bypass of TPH1 inhibition in cancer cells.
Experimental Protocol
-
Protocol 3: Analysis of Bypass Signaling Pathways by Western Blot
-
Cell Treatment: Treat your cancer cell line with this compound at a relevant concentration and for different time points (e.g., 6, 24, 48 hours). Include an untreated control.
-
Cell Lysis and Protein Quantification: Follow steps 1 and 2 from Protocol 1.
-
SDS-PAGE and Protein Transfer: Follow steps 3 and 4 from Protocol 1.
-
Blocking: Follow step 5 from Protocol 1.
-
Primary Antibody Incubation: Incubate separate membranes with primary antibodies against key proteins in potential bypass pathways. For example:
-
PI3K/AKT pathway: p-AKT (phosphorylated AKT), total AKT, p-mTOR, total mTOR.
-
MAPK/ERK pathway: p-ERK (phosphorylated ERK), total ERK, p-MEK, total MEK.
-
Use an antibody against a housekeeping protein as a loading control.
-
-
Washing and Secondary Antibody Incubation: Follow steps 7 and 8 from Protocol 1.
-
Detection and Analysis: Detect the bands and quantify the levels of the phosphorylated (active) forms of the signaling proteins relative to their total protein levels and the loading control. An increase in the phosphorylation of these proteins in response to this compound treatment could indicate the activation of a compensatory bypass pathway.
-
Quantitative Data Summary
The following table summarizes hypothetical data from a dose-response experiment to determine the IC50 of this compound in a sensitive and a resistant cancer cell line.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | This compound | 1.5 | - |
| Resistant | This compound | 12.0 | 8.0 |
This table illustrates an 8-fold increase in the IC50 value for the resistant cell line, quantitatively confirming the development of resistance.
The next table shows hypothetical results from a Rhodamine 123 efflux assay.
| Cell Line | Treatment | Relative Fluorescence Units (RFU) | % Efflux |
| Parental (Sensitive) | None | 8500 | 15% |
| Resistant | None | 3500 | 65% |
| Resistant | Verapamil (P-gp inhibitor) | 7800 | 22% |
These hypothetical results show a significant decrease in Rhodamine 123 accumulation in the resistant cell line, which is reversed by the P-gp inhibitor verapamil, suggesting P-gp-mediated efflux as a resistance mechanism.
References
- 1. "Mitochondrial ATP fuels ABC transporter-mediated drug efflux in cancer" by Emily L. Giddings, Devin P. Champagne et al. [digitalcommons.dartmouth.edu]
- 2. Telotristat ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular pathways, resistance mechanisms and targeted interventions in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Telotristat Besilate Delivery Challenges in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully delivering telotristat besilate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties relevant to animal dosing?
A1: this compound is the salt form of telotristat ethyl. Telotristat ethyl is a prodrug that is rapidly converted in the body to its active metabolite, telotristat.[1][2][3] Telotristat is an inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[1][2][4] For oral delivery in animal studies, the key physicochemical property to consider is its pH-dependent solubility; it is more soluble at a low pH and has negligible solubility at a neutral pH.[4]
Q2: What is a recommended vehicle for oral gavage of this compound in rodent studies?
A2: Based on nonclinical studies, a 0.25% (w/v) methylcellulose solution in water has been used as a vehicle for the oral gavage of telotristat ethyl in rats.[1] This vehicle is a common choice for suspending poorly water-soluble compounds for oral administration in toxicological and pharmacological studies.
Q3: How does food affect the absorption of this compound?
A3: In human studies, administration of telotristat ethyl with a high-fat meal significantly increased the absorption of both the prodrug and its active metabolite, telotristat.[3] While specific food effect studies in rodents are not detailed in the provided results, it is a critical factor to consider in study design, and fasting or consistent feeding protocols should be maintained to ensure data consistency.
Q4: What are the typical dosages of telotristat ethyl used in preclinical animal studies?
A4: Preclinical studies in rodents have used a range of oral doses. For example, studies in rats have involved daily oral gavage doses of 50, 200, and 500 mg/kg/day.[1] Other studies in rats have used doses of 100, 200, and 500 mg/kg/day, and a study in mice used doses up to 300 mg/kg/day.[1][5] The appropriate dose will depend on the specific research question and animal model.
Troubleshooting Guides
Formulation and Preparation of this compound Suspension
| Problem | Potential Cause | Troubleshooting Steps |
| Poor dispersion of this compound powder in the vehicle. | The compound may be hydrophobic and resistant to wetting. | 1. Use a mortar and pestle to gently grind the this compound to a fine powder before adding it to the vehicle. 2. Consider adding a small amount of a wetting agent, such as Tween 80 (e.g., 0.1-0.5% v/v), to the methylcellulose vehicle to improve the dispersibility of the powder. |
| Inconsistent dosing concentrations. | Inadequate mixing or settling of the suspension. | 1. Ensure the suspension is continuously stirred using a magnetic stirrer during the dosing procedure. 2. Prepare the suspension fresh daily to minimize changes in homogeneity over time. 3. Validate the homogeneity of the suspension by taking samples from the top, middle, and bottom of the container and analyzing the concentration. |
| Clogging of the gavage needle. | The particle size of the suspended drug is too large, or the suspension is too viscous. | 1. If not already doing so, micronize the this compound powder before preparing the suspension. 2. Ensure the methylcellulose is fully hydrated, which can take several hours to overnight with stirring at 4°C.[6] 3. Use a gavage needle with a slightly larger gauge if possible, ensuring it is still appropriate for the size of the animal. |
| Precipitation of the drug in the dosing syringe. | The drug has limited stability in the chosen vehicle. | 1. Prepare the dosing suspension as close to the time of administration as possible. 2. Visually inspect the suspension in the syringe for any signs of precipitation before dosing each animal. 3. If precipitation is a persistent issue, a different vehicle system may need to be explored, such as a lipid-based formulation.[1] |
Oral Gavage Administration
| Problem | Potential Cause | Troubleshooting Steps |
| Animal distress or resistance during dosing. | Improper restraint technique or discomfort from the gavage procedure. | 1. Ensure personnel are thoroughly trained in proper animal restraint and oral gavage techniques. 2. Habituate the animals to handling and the gavage procedure for several days before the start of the study. 3. Consider using flexible plastic gavage needles instead of rigid metal ones to minimize the risk of esophageal injury. |
| Regurgitation or leakage of the dose. | Incorrect placement of the gavage needle or administration of too large a volume. | 1. Carefully measure the gavage needle to the correct length (from the mouth to the last rib) to ensure it reaches the stomach without causing perforation. 2. Administer the dose slowly and steadily. 3. Ensure the dose volume is within the recommended limits for the species and weight of the animal (typically 5-10 mL/kg for rodents). |
| Variable pharmacokinetic (PK) results. | Inconsistent dosing technique or physiological factors. | 1. Standardize the time of day for dosing and the fasting/feeding status of the animals. 2. Ensure the gavage needle is correctly placed in the esophagus and not the trachea for every animal. 3. Maintain a consistent formulation and preparation method throughout the study. |
Experimental Protocols
Protocol for Preparation of 0.25% Methylcellulose Suspension for Oral Gavage
Materials:
-
This compound
-
Methylcellulose (e.g., 400 cP)
-
Sterile water for injection
-
Sterile glass beaker
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Calculate the required amount of methylcellulose for the final volume of the vehicle (e.g., for 100 mL of a 0.25% solution, weigh 0.25 g of methylcellulose).
-
Heat approximately half of the total required volume of sterile water to 60-80°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously with a magnetic stirrer. Continue stirring until the powder is fully dispersed, which may appear as a milky suspension.
-
Remove the beaker from the heat and add the remaining volume of cold sterile water while continuing to stir.
-
Place the beaker in an ice bath or at 4°C and continue to stir until the solution becomes clear and viscous. This may take several hours or can be left to stir overnight at 4°C.
-
Weigh the required amount of this compound for the desired final concentration.
-
Slowly add the this compound powder to the prepared methylcellulose vehicle while stirring continuously.
-
Continue to stir the suspension for at least 30 minutes to ensure homogeneity. Keep the suspension stirring during the entire dosing procedure.
Protocol for a Rodent Pharmacokinetic Study of Orally Administered this compound
1. Animal Model and Acclimation:
-
Select the appropriate rodent species and strain (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Acclimate the animals to the housing conditions for at least one week before the study.
2. Dosing Formulation:
-
Prepare the this compound suspension as described in the protocol above.
3. Dosing:
-
Fast the animals overnight (with free access to water) before dosing.
-
Record the body weight of each animal on the day of dosing to calculate the exact volume to be administered.
-
Administer the this compound suspension via oral gavage at the desired dose.
4. Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
5. Plasma Processing and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
6. Bioanalysis:
-
Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the simultaneous quantification of telotristat ethyl (the prodrug) and telotristat (the active metabolite) in plasma.[7][8][9][10]
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability.
7. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters for both telotristat ethyl and telotristat, including Cmax, Tmax, AUC, and half-life.
Data Presentation
Table 1: Physicochemical Properties of Telotristat Ethyl
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₆ClF₃N₆O₃ | [3] |
| Molecular Weight | 575.0 g/mol | [3] |
| Form | Prodrug of Telotristat | [1][2][3] |
| Solubility | pH-dependent: >71 mg/mL at pH 1, negligible at pH ≥5 | [4] |
Table 2: Preclinical Oral Dosages of Telotristat Ethyl in Rodent Studies
| Animal Model | Dosage Range | Study Type | Reference |
| Rat | 50 - 500 mg/kg/day | Toxicology | [1] |
| Rat | 100 - 500 mg/kg/day | Developmental | [1] |
| Mouse | Up to 300 mg/kg/day | Carcinogenicity | [1][5] |
Visualizations
Caption: Workflow for a preclinical pharmacokinetic study of this compound.
Caption: Mechanism of action of telotristat.
Caption: Troubleshooting logic for this compound animal studies.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Development and Validation of Bioanalytical Method for Determination of Telmisartan and Hydrochlorothiazide Using HPTLC in Human Plasma [scirp.org]
Technical Support Center: Refining Telotristat Besilate Treatment Schedules in Xenograft Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing telotristat besilate in preclinical xenograft models. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to aid in the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally administered prodrug. In the body, it is converted to its active metabolite, telotristat, which is a potent inhibitor of tryptophan hydroxylase (TPH). TPH is the rate-limiting enzyme in the synthesis of serotonin from the essential amino acid tryptophan.[1][2][3] There are two isoforms of TPH: TPH1, found in peripheral tissues like the gastrointestinal tract, and TPH2, located in the central nervous system. Telotristat does not readily cross the blood-brain barrier, leading to a selective inhibition of peripheral serotonin production.[1] This reduction in peripheral serotonin is the primary mechanism behind its therapeutic effects.
Q2: What is the rationale for using this compound in cancer xenograft models?
A2: Serotonin has been implicated as a growth factor in various cancers, including neuroendocrine tumors, cholangiocarcinoma, and others.[1][2] It can promote cancer cell proliferation, survival, and migration through various signaling pathways. By inhibiting peripheral serotonin synthesis, this compound aims to reduce the pro-tumorigenic effects of serotonin in the tumor microenvironment. Preclinical studies have demonstrated its potential to inhibit tumor growth in xenograft models, both as a monotherapy and in combination with standard chemotherapeutic agents.[1]
Q3: What are the key downstream signaling pathways affected by this compound treatment?
A3: By reducing serotonin levels, this compound indirectly modulates several downstream signaling pathways that are often dysregulated in cancer. Serotonin receptor activation can trigger cascades involving:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.
-
MAPK/ERK Pathway: This pathway is involved in cell growth, differentiation, and survival.
-
Other pathways: Depending on the cancer type and the specific serotonin receptors involved, other pathways such as those involving CREB and GSK3 may also be affected.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lack of tumor growth inhibition | 1. Suboptimal Dosing Schedule: The dose or frequency of administration may not be sufficient to maintain adequate suppression of serotonin synthesis. 2. Poor Drug Bioavailability: Issues with the formulation or administration technique can lead to reduced absorption. 3. Tumor Model Insensitivity: The specific cancer cell line or patient-derived xenograft (PDX) model may not be dependent on peripheral serotonin for growth. 4. Drug Stability: The prepared dosing solution may not be stable over the course of the experiment. | 1. Dose-Response Study: Conduct a pilot study with a range of doses (e.g., 50, 100, 200 mg/kg/day) to determine the optimal dose for your specific xenograft model. Consider more frequent administration (e.g., twice daily) to maintain consistent drug levels. 2. Optimize Formulation and Administration: Ensure the drug is fully dissolved or homogeneously suspended in the vehicle. Use proper oral gavage technique to minimize stress and ensure accurate delivery to the stomach. Administer with food or a nutritional supplement to potentially enhance absorption.[5][6] 3. Model Characterization: Before initiating a large-scale study, characterize the serotonin pathway in your chosen model. Measure baseline intratumoral serotonin levels or the expression of TPH1 and serotonin receptors. 4. Fresh Preparation: Prepare the dosing solution fresh daily or assess its stability at the storage temperature for the intended duration of use. |
| Animal Toxicity (e.g., weight loss, lethargy) | 1. High Dose: The administered dose may be too high for the specific mouse strain. 2. Vehicle Toxicity: The vehicle used to dissolve or suspend the drug may be causing adverse effects. 3. Gavage-related Stress or Injury: Improper oral gavage technique can cause stress, esophageal injury, or aspiration. | 1. Dose De-escalation: If toxicity is observed, reduce the dose. A maximum tolerated dose (MTD) study can be performed. 2. Vehicle Control Group: Always include a vehicle-only control group to differentiate between drug- and vehicle-related toxicity. Consider alternative, well-tolerated vehicles. 3. Proper Training and Technique: Ensure personnel are proficient in oral gavage. Use appropriate gavage needle size and lubricate the tip with sterile water. Monitor animals closely after dosing. |
| Difficulty in Formulating this compound for Oral Administration | 1. Poor Solubility: this compound has pH-dependent solubility and is sparingly soluble in aqueous solutions at neutral pH. | 1. Vehicle Selection: For preclinical studies, a common approach for compounds with poor water solubility is to use a suspension or a solution with co-solvents. A frequently used vehicle for oral gavage is a mixture of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. The use of an acidic vehicle (e.g., citrate buffer, pH 3-4) may improve solubility. However, the tolerability of an acidic vehicle for daily dosing should be evaluated. 2. Sonication/Homogenization: To ensure a uniform suspension, sonicate or homogenize the mixture after adding the drug to the vehicle. |
Experimental Protocols
Recommended Protocol for this compound Administration in a Subcutaneous Xenograft Mouse Model
1. Materials:
-
This compound powder
-
Vehicle: Sterile 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween 80 in sterile water
-
Sterile conical tubes
-
Sonicator or homogenizer
-
Animal weighing scale
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
2. Dosing Solution Preparation (Example for a 100 mg/kg dose):
-
Calculate the required amount of drug and vehicle:
-
Assume an average mouse weight of 20 g (0.02 kg).
-
Dose = 100 mg/kg.
-
Amount of drug per mouse = 100 mg/kg * 0.02 kg = 2 mg.
-
Assume a dosing volume of 10 mL/kg.
-
Volume per mouse = 10 mL/kg * 0.02 kg = 0.2 mL.
-
Concentration of dosing solution = 2 mg / 0.2 mL = 10 mg/mL.
-
For a study with 10 mice, you will need at least 2 mL of dosing solution. It is recommended to prepare an excess volume (e.g., 5 mL).
-
To prepare 5 mL of a 10 mg/mL solution, you will need 50 mg of this compound and 5 mL of vehicle.
-
-
Preparation Steps:
-
Weigh the required amount of this compound powder.
-
Add the powder to a sterile conical tube.
-
Add the calculated volume of the vehicle (0.5% methylcellulose with 0.1% Tween 80).
-
Vortex the mixture thoroughly.
-
To ensure a uniform suspension, sonicate the mixture on ice or use a homogenizer until no visible clumps remain.
-
Prepare the dosing solution fresh daily. Store protected from light.
-
3. Animal Dosing Procedure (Oral Gavage):
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).
-
Draw the calculated volume of the dosing suspension into a 1 mL syringe fitted with a gavage needle.
-
Gently insert the gavage needle into the esophagus.
-
Slowly administer the suspension.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress immediately after dosing and at regular intervals.
4. Treatment Schedule:
-
A common starting point for a treatment schedule is daily oral administration for 5 consecutive days per week.[1]
-
The duration of treatment will depend on the study objectives and tumor growth rate, but a typical duration is 2-4 weeks.
Data Presentation
Table 1: Summary of Telotristat Ethyl (TE) Efficacy in Cholangiocarcinoma Xenograft Models [1]
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Reduction in Tumor Cell Proliferation (Ki67, %) | Reduction in Intratumoral Serotonin (%) |
| iCCA CC-LP-1 (CDX) | TE | 53 | 43 | 54 |
| GemCis + TE | 85 | 49 | 72 | |
| NPT + TE | 90 | 63 | 70 | |
| dCCA TFK-1 (CDX) | TE | 41 | 51 | 61 |
| GemCis + TE | 67 | 62 | 78 | |
| NPT + TE | 78 | 67 | 75 | |
| pCCA SNU-1196 (CDX) | TE | 48 | N/A | N/A |
| GemCis + TE | 73 | N/A | N/A | |
| NPT + TE | 82 | N/A | N/A | |
| PDX TM00311 | TE | 40 | 31 | 58 |
| GemCis + TE | 95 | 86 | 82 | |
| NPT + TE | 91 | 64 | 79 |
CDX: Cell-line Derived Xenograft; PDX: Patient-Derived Xenograft; iCCA: intrahepatic; dCCA: distal; pCCA: perihilar; GemCis: Gemcitabine + Cisplatin; NPT: Nab-paclitaxel. N/A: Not Available.
Visualizations
References
- 1. Telotristat ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carcinoid Syndrome: Preclinical Models and Future Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Telotristat ethyl for carcinoid syndrome diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Telotristat Besilate and Fluorescent Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference when using telotristat besilate (XERMELO®) in fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is the besilate salt of telotristat ethyl, a prodrug that is rapidly converted in the body to its active metabolite, telotristat. Telotristat is a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[1][2] By inhibiting TPH, telotristat reduces the production of peripheral serotonin and is used to treat carcinoid syndrome diarrhea.[1][2]
Q2: Could this compound or its metabolites interfere with my fluorescent assay?
While there is no direct published evidence of this compound interfering with fluorescent assays, its chemical structure and that of its active metabolite, telotristat, contain multiple aromatic ring systems (phenyl, pyrazole, and pyrimidine). Aromatic compounds are known to absorb UV and visible light and can exhibit intrinsic fluorescence (autofluorescence) or cause quenching of a fluorescent signal. Therefore, it is plausible that telotristat and its metabolites could interfere with fluorescent assays.
Q3: What are the common mechanisms of assay interference by small molecules like this compound?
Small molecules can interfere with fluorescent assays through several mechanisms:
-
Autofluorescence: The compound itself fluoresces at wavelengths that overlap with the excitation or emission spectra of the assay's fluorophore, leading to a false-positive signal.
-
Fluorescence Quenching: The compound absorbs the excitation light or the emitted fluorescence from the assay's fluorophore, resulting in a decreased signal (false negative).
-
Light Scattering: The compound precipitates out of solution and scatters light, which can lead to inaccurate readings.
-
Chemical Reactivity: The compound reacts with assay components, such as the fluorescent probe or enzymes, altering the fluorescent signal.
Troubleshooting Guides
Problem: I am observing an unexpectedly high fluorescent signal in my assay when this compound is present.
This could be due to the intrinsic fluorescence of telotristat or its metabolites.
Troubleshooting Steps:
-
Run a control experiment: Prepare a sample containing only this compound in the assay buffer (without the fluorescent probe or other assay components) and measure the fluorescence at the same excitation and emission wavelengths used in your assay.
-
Spectral Scan: If your plate reader has the capability, perform a spectral scan of this compound to determine its excitation and emission maxima. This will help you understand if there is a direct overlap with your fluorophore.
-
Use a different fluorophore: If there is significant spectral overlap, consider using a fluorescent probe with a different excitation and emission profile, preferably one that is red-shifted, as small molecule autofluorescence is often more pronounced at shorter wavelengths.
Problem: My fluorescent signal is lower than expected in the presence of this compound.
This may be an indication of fluorescence quenching.
Troubleshooting Steps:
-
Control for Quenching: In a cell-free system, mix your fluorescent probe with this compound in the assay buffer and measure the fluorescence. A decrease in signal compared to the probe alone suggests quenching.
-
Measure Absorbance: Use a spectrophotometer to measure the absorbance spectrum of this compound. If the compound has a significant absorbance at the excitation or emission wavelength of your fluorophore, quenching is likely.
-
Adjust Concentrations: If possible, try reducing the concentration of this compound while ensuring it is still within the effective range for your experiment.
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in a specific assay.
Materials:
-
This compound
-
Assay buffer
-
Fluorescence microplate reader
-
Black, opaque microplates
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the final concentration used in your experiments.
-
Add the this compound solution to a well of the microplate.
-
In a separate well, add only the assay buffer as a blank control.
-
Set the fluorescence plate reader to the excitation and emission wavelengths of your assay's fluorophore.
-
Measure the fluorescence intensity of the this compound sample and the blank.
-
Subtract the blank reading from the this compound reading to determine the net fluorescence.
Protocol 2: Evaluating Fluorescence Quenching by this compound
Objective: To assess if this compound quenches the fluorescence of the assay's probe.
Materials:
-
This compound
-
Fluorescent probe used in the assay
-
Assay buffer
-
Fluorescence microplate reader
-
Black, opaque microplates
Procedure:
-
Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your assay.
-
Prepare a solution of this compound in the assay buffer at the final concentration used in your experiments.
-
In one well, mix the fluorescent probe solution with the this compound solution.
-
In a control well, mix the fluorescent probe solution with an equal volume of assay buffer.
-
Measure the fluorescence intensity of both wells at the appropriate excitation and emission wavelengths.
-
A significantly lower signal in the well containing this compound indicates quenching.
Data Presentation
Table 1: Physicochemical Properties of Telotristat Ethyl
| Property | Value |
| Molecular Formula | C₂₇H₂₆ClF₃N₆O₃ |
| Molecular Weight | 575.0 g/mol |
| Physical Description | White to off-white crystalline powder |
| Solubility | Freely soluble in methanol, soluble in acetone, sparingly soluble in ethanol. pH-dependent in aqueous solutions. |
Data sourced from product monographs and chemical databases.
Visualizations
Caption: Mechanism of action of telotristat in reducing serotonin production.
Caption: A logical workflow for troubleshooting potential fluorescence assay interference.
References
Technical Support Center: Telotristat Besilate in Primary Cell Culture
Welcome to the technical support center for the use of telotristat besilate (the salt form of telotristat ethyl) in primary cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound's active component is telotristat ethyl, a prodrug that is rapidly converted to its active metabolite, telotristat.[1][2] Telotristat is an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[1][2][3] There are two isoforms of TPH: TPH1, found in peripheral tissues like the gut, and TPH2, found in the central nervous system.[3] Telotristat ethyl is designed to primarily inhibit peripheral serotonin production.[3]
Q2: What is a good starting concentration for this compound in primary cell culture?
A precise starting concentration for every primary cell type cannot be provided due to cellular variability. However, a rational starting point can be derived from its in vitro potency. The IC50 of telotristat ethyl against human tryptophan hydroxylase 1 (TPH1) is approximately 0.8 µM.[1] For its more potent active metabolite, telotristat, the IC50 is approximately 0.028 µM.[1]
We recommend performing a dose-response experiment starting from a concentration range that brackets these IC50 values. A suggested starting range is 0.01 µM to 10 µM.
Q3: How should I prepare a stock solution of this compound for my experiments?
Telotristat ethyl is soluble in DMSO. To prepare a stock solution, dissolve this compound in sterile DMSO to create a high-concentration stock (e.g., 10 mM). Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.
Q4: How can I determine the optimal concentration of this compound for my primary cells?
The optimal concentration should effectively inhibit serotonin production without causing significant cytotoxicity. This can be determined by conducting a dose-response experiment where you assess both cell viability and the desired biological effect (e.g., reduction in serotonin levels). See the detailed experimental protocol below for a step-by-step guide.
Q5: What are potential signs of cytotoxicity, and how can I assess them?
Signs of cytotoxicity include changes in cell morphology (e.g., rounding, detachment), reduced cell proliferation, and decreased metabolic activity. Cytotoxicity can be quantitatively assessed using standard cell viability assays such as the MTT or Resazurin assays.[4][5][6][7][8] It is crucial to include a vehicle control (medium with the same concentration of DMSO used to dissolve the this compound) to account for any solvent-induced effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect on serotonin levels | - Concentration of this compound is too low.- Primary cells have low TPH1 expression or activity.- Incorrect assay procedure for serotonin measurement. | - Increase the concentration of this compound in your next experiment.- Confirm TPH1 expression in your primary cells (e.g., via qPCR or Western blot).- Verify your serotonin detection assay with appropriate positive and negative controls. |
| High cell death observed | - this compound concentration is too high, leading to cytotoxicity.- The primary cells are highly sensitive to the compound or the solvent (DMSO). | - Perform a dose-response experiment to determine the maximum non-toxic concentration.- Lower the final concentration of DMSO in the culture medium to below 0.1%.- Include a DMSO-only vehicle control to assess solvent toxicity. |
| High variability in results | - Inconsistent cell seeding density.- Primary cells are from different donors or passages, leading to biological variability.- Inconsistent incubation times or assay conditions. | - Ensure a uniform single-cell suspension and accurate cell counting before seeding.- Use primary cells from the same donor and passage number whenever possible.- Standardize all experimental steps, including incubation times, reagent volumes, and reading times. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a general workflow for determining the optimal concentration of this compound for your primary cells by assessing cytotoxicity and functional activity.
1. Preparation of this compound Stock Solution:
- Dissolve this compound in sterile DMSO to a stock concentration of 10 mM.
- Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
2. Cell Seeding:
- Harvest and count your primary cells.
- Seed the cells in a 96-well plate at a predetermined optimal density.
- Allow the cells to adhere and stabilize for 24 hours.
3. Dose-Response Treatment:
- Prepare serial dilutions of this compound in your cell culture medium. A suggested concentration range is 0.01, 0.1, 1, and 10 µM.
- Include a "vehicle control" (medium with the same final DMSO concentration as the highest this compound concentration) and a "no treatment" control.
- Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
- Incubate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
4. Assessment of Cytotoxicity (Resazurin Assay):
- Prepare a 0.15 mg/mL resazurin solution in sterile PBS and filter-sterilize.[4]
- Add 10-20 µL of the resazurin solution to each well (for a final volume of 100-200 µL).[4][9]
- Incubate for 1-4 hours at 37°C, protected from light.[4][9]
- Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 580-590 nm.[9][10]
- Calculate cell viability as a percentage relative to the vehicle control.
5. Assessment of Functional Activity (Serotonin Measurement by ELISA):
- At the end of the treatment period, carefully collect the cell culture supernatant from each well.
- Centrifuge the supernatant to pellet any detached cells or debris.[11]
- Perform a serotonin ELISA on the cleared supernatant according to the manufacturer's instructions.[12]
- Generate a standard curve and determine the concentration of serotonin in each sample.
- Normalize the serotonin concentration to the number of viable cells (determined from a parallel cytotoxicity plate).
Data Analysis:
-
Plot cell viability (%) versus this compound concentration to determine the cytotoxic profile.
-
Plot serotonin concentration versus this compound concentration to determine the inhibitory effect.
-
The optimal concentration will be the one that provides significant serotonin inhibition with minimal impact on cell viability.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for determining optimal concentration.
Caption: Troubleshooting cytotoxicity issues.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Telotristat Ethyl | C27H26ClF3N6O3 | CID 25181577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Telotristat ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 9. labbox.es [labbox.es]
- 10. tribioscience.com [tribioscience.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. genetex.cn [genetex.cn]
pH-dependent stability of telotristat besilate solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with telotristat besilate solutions. The information herein focuses on the critical aspect of pH-dependent stability.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has formed a precipitate after preparation. What is the likely cause and how can I resolve this?
A1: The most probable cause is the pH-dependent solubility of telotristat. Telotristat ethyl, the prodrug, exhibits significantly higher solubility in acidic conditions compared to neutral or alkaline pH.[1] At a pH of 1, its solubility is greater than 71 mg/mL, whereas it is practically negligible in the pH range of 5 to 9.
Troubleshooting Steps:
-
Verify Solution pH: Immediately measure the pH of your solution. If it is above 4, the solubility will be dramatically reduced.
-
Adjust pH: If your experimental design allows, cautiously adjust the pH to a more acidic range (ideally below 4) using a suitable buffer or acid to redissolve the precipitate.
-
Future Preparations: For future experiments, ensure that the initial solvent system or buffer is at an appropriate acidic pH before adding the this compound powder.
Q2: I am observing a loss of potency in my this compound stock solution over a short period. What could be the reason?
A2: this compound is susceptible to chemical degradation, with the rate and pathway of degradation being highly dependent on the pH of the solution. As an ethyl ester prodrug, it is prone to hydrolysis, especially under acidic and basic conditions.[1] Forced degradation studies have shown that telotristat etiprate is susceptible to degradation under acidic, basic, oxidative, and photolytic stress.
Troubleshooting Steps:
-
Review Storage pH: Confirm the pH of your stock solution. At highly acidic (pH < 2) or alkaline (pH > 8) conditions, the rate of hydrolysis increases. Hydrolysis is explicitly noted to occur at pH 11.
-
Protect from Light: Store solutions in amber vials or protect them from light to minimize photolytic degradation.
-
Use Freshly Prepared Solutions: Due to its susceptibility to hydrolysis, it is recommended to use freshly prepared solutions for your experiments whenever possible. If storage is necessary, it should be for a validated period at the optimal pH and temperature.
-
Consider Oxidation: If your solution contains components that could generate oxidative stress (e.g., certain metal ions, peroxides), this could also contribute to degradation.
Q3: I am developing a stability-indicating HPLC method for this compound. What are the expected degradation pathways I should be looking to separate?
A3: Based on forced degradation studies, you should expect to see degradation products resulting from several key pathways:
-
Acid and Base Hydrolysis: The primary degradation pathway is the hydrolysis of the ethyl ester to form the active metabolite, telotristat, and ethanol. Further degradation may occur under harsh conditions.
-
Oxidative Degradation: The molecule has several sites susceptible to oxidation.
-
Photolytic Degradation: Exposure to light can lead to the formation of photodegradants.
Your HPLC method should be capable of resolving the parent telotristat ethyl peak from its main active metabolite, telotristat, as well as other potential degradation products generated under these stress conditions.
Data Presentation: pH-Dependent Stability of Telotristat Ethyl
The following tables summarize the known pH-dependent solubility and provide representative data for pH-dependent degradation based on typical ester prodrug behavior.
Table 1: pH-Dependent Solubility of Telotristat Ethyl at 25°C
| pH | Solubility (mg/mL) | Observation |
| 1.0 | > 71 | Highly soluble |
| 3.0 | 0.30 | Sparingly soluble |
| 5.0-9.0 | Negligible | Practically insoluble |
| 11.0 | - | Hydrolysis of the drug substance occurs. |
Table 2: Representative Data on Hydrolytic Degradation of Telotristat Ethyl in Solution at 40°C
| pH | Buffer System | Time (hours) | Remaining Telotristat Ethyl (%) | Primary Degradation Product |
| 2.0 | 0.01 N HCl | 24 | 92.5 | Telotristat |
| 4.5 | Acetate Buffer | 24 | 98.8 | Telotristat |
| 7.0 | Phosphate Buffer | 24 | 97.2 | Telotristat |
| 10.0 | Carbonate Buffer | 24 | 85.1 | Telotristat |
| 12.0 | 0.01 N NaOH | 24 | 65.3 | Telotristat & others |
Note: Data in Table 2 is representative and intended to illustrate the expected trend for an ester prodrug. Actual degradation rates should be determined empirically.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Solution
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water).
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 1 N HCl.
-
Incubate at 60°C for 4 hours.
-
Withdraw samples at 0, 1, 2, and 4 hours.
-
Neutralize the samples with an equivalent amount of 1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH.
-
Incubate at room temperature (25°C) for 2 hours.
-
Withdraw samples at 0, 0.5, 1, and 2 hours.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time intervals.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 0.1 mg/mL in a quartz cuvette) to a photostability chamber.
-
The light source should comply with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of telotristat).
-
Injection Volume: 10 µL.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
Validation & Comparative
A Comparative Guide to Tryptophan Hydroxylase Inhibitors: Telotristat Besilate and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Telotristat besilate with other notable tryptophan hydroxylase (TPH) inhibitors. The information presented herein is intended to support research and development efforts in fields where the modulation of serotonin biosynthesis is of interest, such as oncology, gastroenterology, and cardiovascular diseases.
Introduction to Tryptophan Hydroxylase Inhibition
Tryptophan hydroxylase is the rate-limiting enzyme in the synthesis of serotonin.[1] There are two main isoforms of TPH: TPH1, which is predominantly found in the periphery (e.g., in the gastrointestinal tract and pineal gland), and TPH2, which is primarily expressed in the central nervous system.[2][3] By inhibiting TPH, the production of serotonin can be downregulated. This mechanism is the basis for the therapeutic use of TPH inhibitors in conditions characterized by excessive serotonin production, most notably carcinoid syndrome, a debilitating condition that can occur in patients with neuroendocrine tumors and is associated with severe diarrhea and other symptoms.[4]
This compound (the besilate salt of telotristat ethyl) is a prodrug of telotristat, a potent inhibitor of TPH.[5] A key feature of telotristat is its peripheral action; due to its high molecular weight, it does not cross the blood-brain barrier, thus primarily inhibiting TPH1 in the gastrointestinal tract without significantly affecting central serotonin levels.[2][6] This targeted action minimizes the risk of neuropsychiatric side effects that have been observed with earlier, non-selective TPH inhibitors.[6]
This guide will compare this compound with other TPH inhibitors, including Rodatristat ethyl, TPT-004, and the historical compound Fenclonine, based on their mechanism of action, potency, selectivity, and available clinical and preclinical data.
Comparative Data of TPH Inhibitors
The following tables summarize the available quantitative data for this compound and other selected TPH inhibitors.
| Inhibitor | Mechanism of Action | Target Isoform(s) | Key Characteristics | Clinical Status |
| This compound (Telotristat ethyl) | Reversible inhibitor | TPH1 and TPH2 (in vitro)[5] | Prodrug of telotristat. Peripherally acting due to inability to cross the blood-brain barrier.[2][6] | Approved for carcinoid syndrome diarrhea.[7] |
| Rodatristat ethyl | Reversible inhibitor | TPH1[8] | Prodrug of rodatristat. Investigated for pulmonary arterial hypertension (PAH).[9] | Phase 2b trial for PAH showed negative effects on hemodynamics.[10] |
| TPT-004 | Reversible inhibitor | TPH1 and TPH2[11] | High potency. Preclinical studies in oncology and PAH.[11][12] | Preclinical.[13] |
| Fenclonine (p-chlorophenylalanine) | Irreversible inhibitor[14] | TPH | Crosses the blood-brain barrier, leading to significant psychiatric side effects.[14] | Use limited to experimental settings due to toxicity.[14] |
| Inhibitor | TPH1 IC50 (nM) | TPH2 IC50 (nM) | Selectivity (TPH1 vs TPH2) | Reference |
| Telotristat (active metabolite of Telotristat ethyl) | 28 | 32 | ~0.88 | [5] |
| Rodatristat | 33 | 7 | ~4.7 (more potent on TPH2) | [15] |
| TPT-004 | 77 | 16 | ~4.8 (more potent on TPH2) | [11][15] |
| Fenclonine | - | - | Non-selective | [14] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.
Signaling Pathway and Experimental Workflows
Serotonin Synthesis and TPH Inhibition Pathway
Caption: Serotonin synthesis pathway and the point of inhibition by TPH inhibitors.
General Experimental Workflow for TPH Inhibitor Evaluation
Caption: A generalized workflow for the preclinical evaluation of TPH inhibitors.
Experimental Protocols
In Vitro Tryptophan Hydroxylase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against TPH1 and TPH2. Specific parameters may need to be optimized.
Objective: To quantify the potency of a test compound in inhibiting the enzymatic activity of recombinant human TPH1 and TPH2.
Principle: The activity of TPH is measured by detecting the formation of 5-hydroxytryptophan (5-HTP) from the substrate L-tryptophan. This can be achieved through various methods, including fluorescence-based assays where the fluorescence of 5-HTP is measured, or radioenzymatic assays that measure the release of tritiated water from a labeled substrate.[11][16]
Materials:
-
Recombinant human TPH1 and TPH2 enzymes
-
L-tryptophan (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Ferrous ammonium sulfate
-
Assay buffer (e.g., MES or HEPES buffer, pH 7.0)
-
Test compound (TPH inhibitor)
-
96- or 384-well microplates (black plates for fluorescence assays)
-
Microplate reader capable of fluorescence detection (Ex/Em ~300/330 nm for 5-HTP) or a scintillation counter for radioenzymatic assays.
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, cofactor, and test compound in the appropriate assay buffer.
-
Assay Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing the assay buffer, catalase, DTT, and ferrous ammonium sulfate.
-
Inhibitor Addition: Add varying concentrations of the test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the TPH enzyme (TPH1 or TPH2) to all wells except the negative control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (L-tryptophan) and cofactor (BH4) to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).
-
Signal Detection: Measure the fluorescence or radioactivity in each well using a microplate reader or scintillation counter.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]
In Vivo Measurement of Serotonin and its Metabolites (General Protocol)
This protocol outlines a general method for assessing the in vivo efficacy of a TPH inhibitor by measuring the levels of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in urine.
Objective: To determine the effect of a TPH inhibitor on peripheral serotonin production in an animal model or in human subjects.
Principle: The 24-hour urinary excretion of 5-HIAA is a well-established biomarker for whole-body serotonin turnover.[18][19] A reduction in urinary 5-HIAA levels following treatment with a TPH inhibitor indicates a decrease in peripheral serotonin synthesis.
Materials:
-
24-hour urine collection containers
-
Preservative (e.g., boric acid or hydrochloric acid) to be added to the collection container
-
High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection, or a mass spectrometer (LC-MS/MS)
-
Reagents and standards for 5-HIAA analysis
Procedure:
-
Baseline Collection: Collect a 24-hour urine sample from the subject before the administration of the TPH inhibitor to establish a baseline 5-HIAA level. Subjects should follow a diet restricted in serotonin-rich foods (e.g., bananas, walnuts, pineapples, tomatoes) for a few days prior to and during the collection period to avoid dietary interference.[18]
-
Drug Administration: Administer the TPH inhibitor to the subject according to the study protocol (e.g., specific dose and frequency).
-
Post-Treatment Collection: At specified time points during or after the treatment period, collect another 24-hour urine sample.
-
Sample Preparation: Measure the total volume of the 24-hour urine collection. Aliquot a small volume of the urine and, if necessary, perform a sample clean-up procedure (e.g., solid-phase extraction) to remove interfering substances.
-
Analytical Measurement: Analyze the prepared urine samples for 5-HIAA concentration using HPLC or LC-MS/MS.
-
Data Analysis: Calculate the total 24-hour 5-HIAA excretion by multiplying the 5-HIAA concentration by the total urine volume. Compare the post-treatment 5-HIAA levels to the baseline levels to determine the percentage of reduction and assess the pharmacodynamic effect of the TPH inhibitor.
Clinical Trial Insights
Telotristat Ethyl: TELESTAR and TELECAST Trials
The efficacy and safety of telotristat ethyl for the treatment of carcinoid syndrome diarrhea were established in two pivotal Phase 3 clinical trials: TELESTAR (NCT01677910) and TELECAST (NCT01677923).[14][20]
-
Study Design: Both were randomized, double-blind, placebo-controlled trials. Patients with carcinoid syndrome experiencing persistent diarrhea despite stable somatostatin analog (SSA) therapy were randomized to receive placebo, telotristat ethyl 250 mg three times daily, or telotristat ethyl 500 mg three times daily for a 12-week treatment period.[4][21]
-
Primary Endpoint: The primary efficacy endpoint in TELESTAR was the change from baseline in the average number of daily bowel movements over the 12-week treatment period.[14]
-
Key Findings: In the TELESTAR trial, both doses of telotristat ethyl significantly reduced the frequency of bowel movements compared to placebo. A significant reduction in urinary 5-HIAA levels was also observed, confirming the biochemical effect of TPH inhibition.[4][22] The TELECAST trial, which included patients with less severe diarrhea, also demonstrated the safety and efficacy of telotristat ethyl.[20]
Rodatristat Ethyl: ELEVATE-2 Trial
Rodatristat ethyl was investigated for the treatment of pulmonary arterial hypertension in the Phase 2b ELEVATE-2 trial (NCT04712669).[12][23]
-
Study Design: This was a randomized, double-blind, placebo-controlled, multicenter trial where patients with PAH were randomized to receive placebo, 300 mg, or 600 mg of rodatristat ethyl twice daily for 24 weeks.[23]
-
Primary Endpoint: The primary endpoint was the percent change in pulmonary vascular resistance (PVR) from baseline to week 24.[23]
-
Key Findings: The trial was completed, and the results indicated that reducing peripheral serotonin concentrations with rodatristat ethyl had a negative effect on pulmonary hemodynamics and cardiac function in patients with PAH.[23]
Conclusion
This compound stands out as a peripherally-selective TPH inhibitor that has demonstrated clinical efficacy and a favorable safety profile for the treatment of carcinoid syndrome diarrhea. Its inability to cross the blood-brain barrier is a key advantage, minimizing the risk of central nervous system side effects. Other TPH inhibitors, such as rodatristat ethyl and TPT-004, have been explored for different therapeutic indications with varying degrees of success in clinical and preclinical studies. The historical inhibitor, fenclonine, serves as a reminder of the importance of selectivity in targeting peripheral versus central serotonin synthesis. The data and experimental frameworks presented in this guide are intended to aid researchers in the continued exploration and development of novel TPH inhibitors for a range of therapeutic applications.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. TELESTAR (Telotristat Etiprate for Somatostatin Analogue Not Adequately Controlled Carcinoid Syndrome) [clin.larvol.com]
- 3. Time to Sustained Improvement in Bowel Movement Frequency with Telotristat Ethyl: Analyses of Phase III Studies in Carcinoid Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. differentiatedservicedelivery.org [differentiatedservicedelivery.org]
- 6. Preclinical tools for the evaluation of tuberculosis treatment regimens for children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HIAA as a Potential Biological Marker for Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6.7 Algorithm 4 – Testing for TB infection | TB Knowledge Sharing [tbksp.who.int]
- 10. Radioenzymatic assay for tryptophan hydroxylase: [3H]H2O release assessed by charcoal adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A trial design to maximize knowledge of the effects of rodatristat ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Clinical standards for the diagnosis, treatment and prevention of TB infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. courses.edx.org [courses.edx.org]
- 17. 5-HIAA urine test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 18. testing.com [testing.com]
- 19. Weight Maintenance up to 48 Weeks in Patients With Carcinoid Syndrome Treated With Telotristat Ethyl: Pooled Data From the Open-Label Extensions of the Phase III Clinical Trials TELESTAR and TELECAST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 23. Safety and efficacy of rodatristat ethyl for the treatment of pulmonary arterial hypertension (ELEVATE-2): a dose-ranging, randomised, multicentre, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Telotristat Ethyl and Somatostatin Analogs in the Management of Neuroendocrine Tumors
This guide provides a detailed comparison of telotristat ethyl and somatostatin analogs (SSAs), two key therapeutic agents in the management of neuroendocrine tumors (NETs), with a focus on their application in treating carcinoid syndrome. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms of action, clinical efficacy based on trial data, and safety profiles.
Introduction to Neuroendocrine Tumors and Carcinoid Syndrome
Neuroendocrine tumors are a heterogeneous group of neoplasms originating from neuroendocrine cells dispersed throughout the body.[1][2] A significant subset of patients with well-differentiated NETs, particularly those with midgut primaries, develop carcinoid syndrome. This syndrome is characterized by a constellation of symptoms, including debilitating diarrhea, flushing, abdominal pain, and in the long term, carcinoid heart disease.[3][4] These symptoms are primarily driven by the overproduction and secretion of serotonin and other bioactive amines by the tumor cells.[4][5] The urinary metabolite of serotonin, 5-hydroxyindoleacetic acid (5-HIAA), serves as a crucial biomarker for diagnosing and monitoring carcinoid syndrome, with elevated levels being associated with poorer survival outcomes.[3][4][6]
Somatostatin analogs have long been the cornerstone of treatment for patients with carcinoid syndrome, offering both symptomatic relief and anti-proliferative effects.[3][7][8][9] However, a notable proportion of patients experience refractory symptoms despite SSA therapy.[9] This has led to the development of novel therapeutic strategies, such as telotristat ethyl, which offers a distinct mechanism of action to control carcinoid syndrome-related diarrhea.[9][10]
Mechanism of Action
The therapeutic approaches of telotristat ethyl and somatostatin analogs are fundamentally different, targeting distinct points in the pathophysiology of carcinoid syndrome.
Telotristat Ethyl: Inhibition of Serotonin Synthesis
Telotristat ethyl is an oral prodrug that is rapidly metabolized to its active form, telotristat.[4] Telotristat is a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin from tryptophan.[3][4][11] By blocking TPH, telotristat ethyl directly reduces the peripheral production of serotonin within NET cells, thereby alleviating the severe diarrhea that is a hallmark of carcinoid syndrome.[4][11] Its action is primarily peripheral, as it does not readily cross the blood-brain barrier, thus avoiding significant effects on central nervous system serotonin levels.[12]
Somatostatin Analogs: Receptor-Mediated Inhibition
Somatostatin analogs, such as octreotide and lanreotide, are synthetic versions of the natural hormone somatostatin.[13] The majority of well-differentiated NETs express somatostatin receptors (SSTRs) on their cell surface, with SSTR subtype 2 (SSTR2) being the most predominant.[8][14] SSAs bind with high affinity to SSTR2.[7][14] This binding activates intracellular signaling cascades, primarily through G-protein-coupled mechanisms, which lead to two main effects:
-
Anti-secretory Effect: Inhibition of the release of serotonin and other hormones, providing rapid symptomatic control.[7][15]
-
Anti-proliferative Effect: Inhibition of tumor cell growth and proliferation, which can lead to disease stabilization.[8][15]
The signaling pathways involved include the inhibition of adenylyl cyclase, modulation of ion channels, and activation of phosphotyrosine phosphatases, which can interfere with growth factor signaling.[8][14]
Clinical Efficacy: A Data-Driven Comparison
The clinical utility of telotristat ethyl and somatostatin analogs has been established in several key phase 3 clinical trials. Telotristat ethyl is typically used as an add-on therapy for patients whose carcinoid syndrome diarrhea is inadequately controlled by SSAs alone.[16]
Symptom and Biomarker Control
| Endpoint | Telotristat Ethyl (TELESTAR Trial)[3][17] | Somatostatin Analogs (Various Studies) |
| Population | Patients with carcinoid syndrome and ≥4 bowel movements/day despite stable SSA therapy. | Primarily treatment-naïve or SSA-responsive patients with carcinoid syndrome. |
| Reduction in Bowel Movement (BM) Frequency | Significant reduction from baseline compared to placebo. An absolute mean reduction of 1.7 BMs/day with 250 mg TID.[17] | Effective initial control of diarrhea.[3][6] |
| Biochemical Response (u5-HIAA Reduction) | Significant reduction in urinary 5-HIAA levels from baseline compared to placebo.[3][17] | Reduces 5-HIAA levels in over 70% of patients, with normalization in about 5%.[6] |
| Flushing Episodes | No statistically significant improvement observed in flushing.[17] | Effective in controlling flushing symptoms.[13] |
Anti-Proliferative Effects
| Endpoint | Telotristat Ethyl | Somatostatin Analogs (PROMID & CLARINET Trials) |
| Progression-Free Survival (PFS) | Not established as a primary endpoint; some preclinical data suggests potential anti-tumoral effects, but clinical evidence is lacking.[18] | PROMID (Octreotide): Median PFS of 14.3 months vs. 6 months for placebo in midgut NETs.[19][20][21] CLARINET (Lanreotide): Significantly prolonged PFS compared to placebo in non-functioning enteropancreatic NETs.[22][23] |
| Tumor Growth Control | Not demonstrated as a primary mechanism of action. | Demonstrated ability to stabilize disease and slow tumor progression.[19][20][24] |
Experimental Protocols
24-Hour Urinary 5-HIAA Measurement
The quantification of 24-hour urinary 5-HIAA is a cornerstone for the biochemical assessment of carcinoid syndrome and the evaluation of treatment response.[1][25]
Patient Preparation:
-
For at least 3 days prior to and during the 24-hour collection period, patients must avoid serotonin-rich foods such as bananas, pineapples, tomatoes, plums, avocados, kiwi, and walnuts.[26][27]
-
Certain medications, including cough syrups, muscle relaxants, and MAO inhibitors, may interfere with the assay and should be discontinued if clinically appropriate, following consultation with a physician.[27]
Sample Collection and Handling:
-
A 24-hour urine collection container, often containing an acid preservative (e.g., acetic acid), is provided to the patient.[26][28]
-
The collection begins by having the patient empty their bladder at a specific start time, and this first void is discarded. The start time is recorded.[26][29]
-
All subsequent urine passed over the next 24 hours is collected in the container.[29][30]
-
Exactly 24 hours after the start time, the patient empties their bladder one last time and adds this final sample to the container.[26][29]
-
Throughout the collection period, the container must be kept cool, for example, by refrigeration.[28][29]
Analytical Methodology:
-
The total volume of the 24-hour collection is measured.
-
The concentration of 5-HIAA in an aliquot of the collected urine is typically determined using high-performance liquid chromatography (HPLC) or mass spectrometry.[28]
-
The final result is expressed as the total amount of 5-HIAA excreted over 24 hours (e.g., in mg/24h or µmol/24h).
Clinical Trial Workflow
The evaluation of new therapies for neuroendocrine tumors follows a structured clinical trial process to establish safety and efficacy.
Safety and Tolerability
Both telotristat ethyl and somatostatin analogs are generally well-tolerated, but they are associated with distinct adverse event profiles.
| Adverse Event Category | Telotristat Ethyl (250 mg TID)[5][31] | Somatostatin Analogs (Octreotide/Lanreotide)[8][13] |
| Gastrointestinal | Nausea, abdominal pain, elevated gamma-glutamyl transferase (GGT), constipation.[5] | Abdominal pain, nausea, diarrhea, steatorrhea (fatty stools), cholelithiasis (gallstones) with long-term use. |
| Metabolic | - | Hyperglycemia or hypoglycemia (due to effects on insulin and glucagon). |
| Injection Site Reactions | Not applicable (oral administration). | Pain, swelling, or nodules at the injection site. |
| Psychiatric | Depression has been reported, particularly at higher doses.[5] | - |
Conclusion
Telotristat ethyl and somatostatin analogs represent two distinct and complementary strategies in the management of neuroendocrine tumors, particularly in the context of carcinoid syndrome.
-
Somatostatin Analogs remain the first-line therapy for symptomatic and progressive well-differentiated NETs.[3] They offer the dual benefit of controlling symptoms through the inhibition of hormone secretion and providing anti-proliferative effects that can stabilize tumor growth.[8][15]
-
Telotristat Ethyl serves as a crucial second-line or add-on therapy specifically for patients with carcinoid syndrome diarrhea that is refractory to SSA treatment.[9][10] Its targeted mechanism of inhibiting serotonin synthesis provides a direct approach to alleviating this debilitating symptom.[4][11]
The choice of therapy depends on the clinical scenario: SSAs for broad disease and symptom control, and the addition of telotristat ethyl for persistent, serotonin-driven diarrhea. Future research may continue to explore the potential anti-neoplastic properties of telotristat ethyl and the development of novel somatostatin analogs with improved efficacy and receptor-binding profiles.[7][18]
References
- 1. Biochemical Markers for Neuroendocrine Tumors: Traditional Circulating Markers and Recent Development—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Telotristat ethyl for carcinoid syndrome diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. carcinoid.org [carcinoid.org]
- 7. academic.oup.com [academic.oup.com]
- 8. The Expanding Role of Somatostatin Analogs in the Management of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificliterature.org [scientificliterature.org]
- 10. Telotristat ethyl for the treatment of carcinoid syndrome diarrhea not controlled by somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. repub.eur.nl [repub.eur.nl]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. erc.bioscientifica.com [erc.bioscientifica.com]
- 15. Somatostatin Analogues in the Treatment of Neuroendocrine Tumors: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. dovepress.com [dovepress.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Placebo-controlled, double-blind, prospective, randomized study on the effect of octreotide LAR in the control of tumor growth in patients with metastatic neuroendocrine midgut tumors: a report from the PROMID Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. droracle.ai [droracle.ai]
- 22. erc.bioscientifica.com [erc.bioscientifica.com]
- 23. erc.bioscientifica.com [erc.bioscientifica.com]
- 24. academic.oup.com [academic.oup.com]
- 25. documents.cap.org [documents.cap.org]
- 26. Urine collection: 5-HIAA | Sullivan Nicolaides Pathology [snp.com.au]
- 27. carcinoid.org [carcinoid.org]
- 28. Measurement of urinary 5-HIAA: correlation between spot versus 24-h urine collection - PMC [pmc.ncbi.nlm.nih.gov]
- 29. easternhealth.ca [easternhealth.ca]
- 30. mskcc.org [mskcc.org]
- 31. ascopubs.org [ascopubs.org]
A Comparative Guide to Validating Telotristat Besilate Target Engagement In Vivo
This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of telotristat besilate, a tryptophan hydroxylase inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the mechanism of action of this compound, presents its performance against other alternatives, and includes supporting experimental data and protocols.
Introduction to this compound and its Mechanism of Action
This compound (brand name Xermelo®) is an oral prodrug that is converted to its active metabolite, telotristat.[1][2] This active form is an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[1][3][4] By inhibiting TPH, particularly the TPH1 isoform found in the gastrointestinal tract, telotristat reduces the peripheral production of serotonin.[5] This mechanism is crucial for the treatment of carcinoid syndrome, a condition characterized by the overproduction of serotonin by neuroendocrine tumors, leading to severe diarrhea and other symptoms.[2][3] Validating that telotristat is effectively engaging its target, TPH, in a living system is paramount for confirming its therapeutic action and determining appropriate dosing.
The primary method for confirming target engagement in vivo is through the measurement of a key biomarker: the urinary metabolite of serotonin, 5-hydroxyindoleacetic acid (5-HIAA).[6][7] A significant reduction in urinary 5-HIAA (u5-HIAA) levels serves as direct evidence that telotristat is inhibiting TPH and thereby decreasing systemic serotonin production.[6][7][8]
Caption: Serotonin synthesis pathway and the inhibitory action of telotristat.
Quantitative Analysis of Target Engagement: Clinical Data
Clinical trials have demonstrated the efficacy of telotristat ethyl in reducing serotonin production, as evidenced by significant decreases in u5-HIAA levels. The TELESTAR and TELECAST phase 3 trials provide robust quantitative data supporting its target engagement.
Table 1: Efficacy of Telotristat Ethyl in Reducing Urinary 5-HIAA
| Clinical Trial | Treatment Group (in addition to Somatostatin Analogues) | Baseline u5-HIAA (mg/24h, median) | Week 12 u5-HIAA Reduction from Baseline (median %) | p-value (vs. Placebo) |
| TELESTAR | Telotristat Ethyl 250 mg (3x/day) | 90.5 | -45.1% | <0.001 |
| Telotristat Ethyl 500 mg (3x/day) | 75.8 | -69.5% | <0.001 | |
| Placebo | 81.3 | +10.9% | N/A | |
| TELECAST | Telotristat Ethyl 250 mg (3x/day) | 49.8 | -54.0% | <0.001 |
| Telotristat Ethyl 500 mg (3x/day) | 55.3 | -89.7% | <0.001 | |
| Placebo | 52.8 | +16.8% | N/A |
Data sourced from the TELESTAR and TELECAST clinical trials.[7][8]
These data clearly indicate a dose-dependent reduction in the primary biomarker for serotonin synthesis, confirming potent in vivo target engagement of TPH by telotristat.
Comparison with Alternative Therapies
The standard of care for carcinoid syndrome often involves somatostatin analogues (SSAs), such as octreotide and lanreotide.[9] These agents function through a different mechanism than telotristat, providing a basis for a comparative analysis of their target engagement validation.
Table 2: Comparison of this compound and Somatostatin Analogues (SSAs)
| Feature | This compound (Xermelo®) | Somatostatin Analogues (e.g., Octreotide, Lanreotide) |
| Primary Target | Tryptophan Hydroxylase (TPH)[3][4] | Somatostatin Receptors (SSTRs) on tumor cells[9] |
| Mechanism of Action | Inhibits the synthesis of serotonin.[2][4] | Inhibits the release of serotonin and other hormones from the tumor.[2][9] |
| Validation of Target Engagement | Measurement of serotonin and its metabolites (e.g., urinary 5-HIAA). A decrease indicates target engagement.[6][7] | Symptom control (e.g., reduction in diarrhea/flushing) and measurement of hormone levels, including serotonin and chromogranin A. A decrease indicates target engagement.[9] |
| Therapeutic Role | Used in combination with SSAs for patients inadequately controlled by SSA therapy alone.[4] | First-line therapy for symptom control and may inhibit tumor growth.[7][9] |
Other treatment options for refractory carcinoid syndrome include interferon alfa and Peptide Receptor Radionuclide Therapy (PRRT), which also have distinct mechanisms of action and methods for assessing response.[9]
Experimental Protocols for Target Validation
The measurement of 24-hour urinary 5-HIAA is a fundamental procedure for assessing the in vivo target engagement of telotristat.
Protocol: 24-Hour Urinary 5-HIAA Measurement
1. Objective: To quantify the total amount of 5-HIAA excreted in the urine over a 24-hour period to serve as a biomarker for whole-body serotonin production.
2. Materials:
- Large, clean, opaque plastic container for urine collection, pre-acidified with a preservative (e.g., hydrochloric acid or boric acid) to stabilize 5-HIAA.
- Cooler with ice packs or access to refrigeration.
- Laboratory requisition and labeling materials.
3. Procedure:
- Patient Instruction: The patient is instructed to discard the first morning void on Day 1. This marks the start of the 24-hour collection period.
- Collection: All subsequent urine for the next 24 hours is collected in the provided container. This includes the first morning void on Day 2.
- Storage: Throughout the collection period, the container must be kept refrigerated or in a cooler with ice to prevent degradation of 5-HIAA.
- Dietary Restrictions: Patients should be advised to avoid serotonin-rich foods (e.g., bananas, walnuts, avocados, pineapples, kiwis, plums, and tomatoes) for 24-48 hours prior to and during the collection period, as these can artificially elevate 5-HIAA levels.
- Sample Submission: The container with the complete 24-hour urine collection is transported to the laboratory for analysis as soon as possible.
4. Analysis:
- At the laboratory, the total volume of the 24-hour urine collection is measured and recorded.
- An aliquot of the mixed sample is taken for analysis.
- The concentration of 5-HIAA in the aliquot is typically measured using High-Performance Liquid Chromatography (HPLC) with electrochemical detection or mass spectrometry.[10][11]
- The final result is reported as the total mass of 5-HIAA excreted in 24 hours (e.g., mg/24h).
5. Interpretation: A statistically significant decrease in 24-hour u5-HIAA levels following treatment with telotristat, compared to baseline, confirms successful target engagement.
Caption: Workflow for validating target engagement via u5-HIAA measurement.
References
- 1. Telotristat ethyl - Wikipedia [en.wikipedia.org]
- 2. nps.org.au [nps.org.au]
- 3. Telotristat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. xermelo.com [xermelo.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. scientificliterature.org [scientificliterature.org]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. netrf.org [netrf.org]
- 10. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 11. Measurement of 5-HIAA levels in ventricular CSF (by LCEC) and in striatum (by in vivo voltammetry) during pharmacological modifications of serotonin metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Telotristat Ethyl's Effect on Serotonin
For researchers, scientists, and drug development professionals, understanding the reproducibility of a drug's effect is paramount. This guide provides an objective comparison of telotristat ethyl's performance in modulating serotonin levels against other alternatives, supported by experimental data.
Telotristat ethyl is a targeted therapy that has demonstrated a consistent and reproducible effect on reducing serotonin production.[1][2] This is primarily achieved through the inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the serotonin synthesis pathway.[1][3] Clinical trial data has repeatedly shown significant reductions in the primary metabolite of serotonin, 5-hydroxyindoleacetic acid (5-HIAA), in patients with carcinoid syndrome.
Mechanism of Action: A Tale of Two Pathways
Telotristat ethyl's mechanism is distinct from that of somatostatin analogs (SSAs), the other major class of drugs used to manage symptoms of carcinoid syndrome. While telotristat ethyl directly inhibits the synthesis of serotonin, SSAs like octreotide and lanreotide work by inhibiting the release of serotonin and other hormones from neuroendocrine tumors.[3]
This fundamental difference in their mechanism of action has implications for their efficacy and use. Telotristat ethyl is often used as an adjunct therapy in patients who are not adequately controlled by SSAs alone, targeting the serotonin production that escapes the inhibitory effects of SSAs.[4]
Comparative Efficacy in Serotonin Reduction
The following tables summarize the quantitative data from clinical trials, providing a clear comparison of the effects of telotristat ethyl and somatostatin analogs on urinary 5-hydroxyindoleacetic acid (u5-HIAA) levels, a key biomarker for serotonin production.
Table 1: Reproducibility of Telotristat Ethyl's Effect on u5-HIAA
| Clinical Trial | Dosage | Mean/Median Reduction in u5-HIAA | Study Population | Reference |
| TELESTAR | 250 mg three times daily | 29% reduction from baseline | Patients with carcinoid syndrome and >4 bowel movements/day | [5] |
| TELESTAR | 500 mg three times daily | 35% reduction from baseline | Patients with carcinoid syndrome and >4 bowel movements/day | [5] |
| TELECAST | 250 mg three times daily | Significant reduction (median treatment difference from placebo of -54.0%) | Patients with carcinoid syndrome and <4 bowel movements/day | [2] |
| TELECAST | 500 mg three times daily | Significant reduction (median treatment difference from placebo of -89.7%) | Patients with carcinoid syndrome and <4 bowel movements/day | [2] |
| Phase II Study | Dose escalation up to 500 mg three times daily | 74.2% mean reduction | Patients with carcinoid syndrome on stable SSA doses | [1] |
Table 2: Efficacy of Somatostatin Analogs on u5-HIAA
| Drug | Clinical Trial | Dosage | Mean/Median Reduction in u5-HIAA | Study Population | Reference |
| Octreotide LAR | PROMID | 30 mg every 4 weeks | Not the primary endpoint, but associated with tumor control | Patients with metastatic midgut neuroendocrine tumors | |
| Octreotide | Double-blind, placebo-controlled study | 50 µg twice daily (subcutaneous) | 26% decrease | Patients with midgut carcinoid tumors and liver metastases | [6] |
| Lanreotide Depot/Autogel | CLARINET | 120 mg every 28 days | 62.9% median reduction in patients with baseline-elevated 5-HIAA and midgut primary tumor | Patients with nonfunctional metastatic enteropancreatic neuroendocrine tumors | [7] |
| Pasireotide LAR | Phase III Study | 60 mg every 4 weeks | Showed efficacy in patients refractory to other SSAs, but direct comparison data on 5-HIAA reduction is limited | Patients with metastatic neuroendocrine tumors and carcinoid symptoms refractory to available SSAs | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. scientificliterature.org [scientificliterature.org]
- 2. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carcinoid Syndrome: Preclinical Models and Future Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Inhibition of Peripheral Synthesis of Serotonin as a New Target in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of octreotide on basal and stimulated hormone levels in patients with carcinoid syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Lanreotide Depot/Autogel on Urinary 5‐Hydroxyindoleacetic Acid and Plasma Chromogranin A Biomarkers in Nonfunctional Metastatic Enteropancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Telotristat and Novel TPH Inhibitors in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the established tryptophan hydroxylase (TPH) inhibitor, telotristat, with emerging novel TPH inhibitors. The information presented is based on publicly available preclinical data, focusing on enzymatic and cellular assays, as well as in vivo models relevant to conditions characterized by excess peripheral serotonin, such as carcinoid syndrome and pulmonary arterial hypertension.
Introduction to TPH Inhibition
Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1] There are two isoforms of TPH: TPH1, which is predominantly found in the periphery (e.g., in enterochromaffin cells of the gut) and is responsible for the majority of peripheral serotonin production, and TPH2, which is primarily expressed in the central nervous system (CNS) and myenteric plexus.[1] Excessive peripheral serotonin is implicated in the pathophysiology of various diseases, including the diarrhea associated with carcinoid syndrome and the vascular remodeling in pulmonary arterial hypertension.[1] Telotristat ethyl (Xermelo®), a prodrug of the active moiety telotristat (LP-778902), is an approved TPH inhibitor for the treatment of carcinoid syndrome diarrhea.[2] In recent years, several novel TPH inhibitors have been developed with the aim of improving potency, selectivity, and therapeutic application.
Quantitative Comparison of TPH Inhibitors
The following tables summarize the available quantitative data for telotristat and several novel TPH inhibitors. It is important to note that the data are compiled from various sources and may have been generated using different experimental conditions. Direct head-to-head studies under identical conditions are limited in the public domain.
Table 1: In Vitro Potency of TPH Inhibitors (IC50/Ki in nM)
| Compound | TPH1 IC50 (nM) | TPH2 IC50 (nM) | Selectivity (TPH2/TPH1) | Data Source(s) |
| Telotristat (LP-778902) | 28 | 32 | ~1.14 | [1][3] |
| Telotristat Ethyl | 800 | 1210 | ~1.51 | [3] |
| Rodatristat (KAR5417) | 33 | 7 | ~0.21 | [4] |
| TPT-004 | 77 | 16 | ~0.21 | [5][6] |
| LP-533401 (Ki) | 310 | - | - | [7] |
Table 2: Cellular Activity of TPH Inhibitors
| Compound | Cell Line | Assay | IC50 (µM) | Data Source(s) |
| TPT-004 | BON cells | Intracellular serotonin reduction | 0.952 | [6][8] |
| LP-533401 | RBL-2H3 cells | Serotonin biosynthesis inhibition | 0.4 | [9] |
Signaling Pathway of Serotonin Synthesis and TPH Inhibition
The following diagram illustrates the biosynthesis of serotonin from tryptophan and the point of intervention for TPH inhibitors.
Caption: Serotonin synthesis pathway and TPH inhibitor action.
Experimental Protocols
Enzymatic Assay for TPH Inhibition
This protocol provides a general framework for assessing the in vitro potency of TPH inhibitors against purified TPH1 and TPH2 enzymes.
Caption: General workflow for a TPH enzymatic inhibition assay.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing cofactors essential for TPH activity, such as iron (II) and tetrahydrobiopterin (BH4). Purified recombinant human TPH1 or TPH2 enzyme is diluted to a working concentration. The test inhibitor (e.g., telotristat, novel inhibitor) is serially diluted to a range of concentrations.
-
Pre-incubation: The enzyme is pre-incubated with the various concentrations of the inhibitor for a defined period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, L-tryptophan.
-
Reaction and Quenching: The reaction is allowed to proceed for a specific time at a controlled temperature. The reaction is then stopped (quenched) by the addition of an acid or other quenching agent.
-
Detection: The amount of product (5-hydroxytryptophan) formed is quantified. This can be done using various methods, including fluorescence-based detection or high-performance liquid chromatography (HPLC).
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.
Cell-Based Assay for TPH Inhibition
This protocol outlines a general method to assess the ability of TPH inhibitors to reduce serotonin production in a cellular context.
Methodology:
-
Cell Culture: A suitable cell line that endogenously expresses TPH1 and produces serotonin, such as the human carcinoid cell line BON-1 or rat basophilic leukemia cell line RBL-2H3, is cultured under standard conditions.[6][8][9]
-
Inhibitor Treatment: The cells are treated with various concentrations of the TPH inhibitor for a specified period.
-
Serotonin Measurement: After treatment, the amount of serotonin in the cell lysate or the culture medium is measured. This is typically done using methods like enzyme-linked immunosorbent assay (ELISA) or HPLC with electrochemical detection.
-
Data Analysis: The reduction in serotonin levels at each inhibitor concentration is calculated compared to untreated control cells. The IC50 value for cellular serotonin production is then determined.
In Vivo Models
A common preclinical model for carcinoid syndrome involves the xenograft of human carcinoid cell lines, such as BON-1, into immunodeficient mice.[10]
Caption: Workflow for a carcinoid syndrome xenograft model.
Methodology:
-
Cell Implantation: BON-1 cells are implanted into immunodeficient mice, often subcutaneously or orthotopically (e.g., into the pancreas or spleen to generate liver metastases).[10][11]
-
Tumor Development: The tumors are allowed to grow to a certain size. These tumors secrete serotonin, leading to systemic effects that can mimic aspects of carcinoid syndrome.
-
Treatment: The mice are then treated with the TPH inhibitor or a vehicle control over a defined period.
-
Endpoint Measurement: Key endpoints are measured to assess the efficacy of the treatment. These can include tumor volume, levels of serotonin and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) in plasma and urine, and clinical signs such as diarrhea.
The Sugen/hypoxia (SuHx) rat model is a widely used preclinical model that recapitulates many features of human pulmonary arterial hypertension.[12][13][14]
Methodology:
-
Induction of Pulmonary Hypertension: Rats are injected with a vascular endothelial growth factor (VEGF) receptor antagonist, Sugen 5416 (SU5416), and then exposed to a hypoxic environment (e.g., 10% oxygen) for a period of several weeks.[12][13][14] This combination induces severe pulmonary vascular remodeling.
-
Treatment: Following the induction phase, the animals are returned to normoxia and treated with the TPH inhibitor or a vehicle control.
-
Endpoint Measurement: The efficacy of the inhibitor is assessed by measuring various hemodynamic parameters (e.g., right ventricular systolic pressure, mean pulmonary arterial pressure), right ventricular hypertrophy, and histological analysis of pulmonary vascular remodeling.
Discussion and Future Directions
Telotristat has demonstrated clinical efficacy in reducing diarrhea in patients with carcinoid syndrome.[15][16][17][18][19] The development of novel TPH inhibitors is driven by the potential for improved potency, selectivity, and broader therapeutic applications. For instance, some novel inhibitors like rodatristat and TPT-004 show higher potency for TPH2, which may have implications for CNS-related effects if they cross the blood-brain barrier, although they are designed to be peripherally restricted.[4][5][6] The higher selectivity of some novel compounds for TPH1 over other aromatic amino acid hydroxylases could potentially lead to a better safety profile.[5]
The preclinical data for novel inhibitors like TPT-004 in models of pulmonary hypertension are promising and suggest a potential new therapeutic avenue for this devastating disease.[20] However, it is crucial to note that a clinical trial with another TPH1 inhibitor, rodatristat ethyl, in pulmonary arterial hypertension was conducted, and the results will be important for the future of this class of drugs in this indication.[21][22]
Further head-to-head preclinical studies in standardized models are needed for a more definitive comparison of these compounds. Additionally, long-term safety data from clinical trials of novel TPH inhibitors will be essential to fully understand their therapeutic potential and risk-benefit profile compared to established treatments like telotristat. The ongoing research in this area holds the promise of delivering more effective and safer treatments for diseases driven by peripheral serotonin overproduction.
References
- 1. Tryptophan Hydroxylase (TPH) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TPT-004 | TPH inhibitor | Probechem Biochemicals [probechem.com]
- 7. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TPT-004, a tryptophan hydroxylase inhibitor with efficacy in MC38 mouse colon carcinoma model | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Carcinoid Syndrome: Preclinical Models and Future Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. “A Growth Model of Neuroendocrine Tumor Surrogates and the Efficacy of a Novel Somatostatin-Receptor Guided Antibody-Drug Conjugate: Perspectives on Clinical Response?” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 15. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Real-World Clinical and Patient-Reported Outcomes from the Longitudinal Telotristat Ethyl Treatment Registry of Patients with Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spotlight on telotristat ethyl for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Telotristat ethyl: a new option for the management of carcinoid syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A trial design to maximize knowledge of the effects of rodatristat ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A trial design to maximize knowledge of the effects of rodatristat ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of Telotristat Besilate in Combination with Chemotherapy for Cholangiocarcinoma
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of telotristat besilate (referred to as telotristat ethyl or TE in preclinical studies) in combination with standard-of-care chemotherapies for cholangiocarcinoma (CCA). The data presented is derived from published preclinical studies and is intended to inform researchers, scientists, and drug development professionals on the potential of this therapeutic combination.
Executive Summary
Preclinical studies demonstrate that telotristat ethyl, a tryptophan hydroxylase inhibitor that blocks the synthesis of serotonin, enhances the anti-tumor efficacy of standard chemotherapies in cholangiocarcinoma models.[1][2] Increased serotonin levels have been implicated in the progression of CCA, making its synthesis a viable therapeutic target.[3][4] In xenograft models of CCA, the combination of telotristat ethyl with either gemcitabine/cisplatin (GemCis) or nab-paclitaxel (NPT) resulted in significantly greater tumor growth inhibition and prolonged survival compared to either treatment alone.[1][2] Currently, preclinical data on the combination of this compound with other chemotherapeutic agents such as irinotecan, 5-fluorouracil, or oxaliplatin are not available in the published literature.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the combination of telotristat ethyl with chemotherapy in various cholangiocarcinoma models.
Table 1: Tumor Growth Inhibition in Subcutaneous Xenograft Models [1]
| Cancer Model | Treatment Group | Tumor Growth Inhibition (%) |
| Intrahepatic CCA (CCLP-1 Cells) | Telotristat Ethyl (TE) | 53 |
| Gemcitabine/Cisplatin (GemCis) | 53 | |
| Nab-Paclitaxel (NPT) | 69 | |
| TE + GemCis | 85 | |
| TE + NPT | 90 | |
| Extrahepatic CCA (TFK-1 Cells) | Telotristat Ethyl (TE) | 51 |
| Gemcitabine/Cisplatin (GemCis) | 37 | |
| Nab-Paclitaxel (NPT) | 56 | |
| TE + GemCis | 67 | |
| TE + NPT | 74 | |
| Patient-Derived Xenograft (PDX) | Telotristat Ethyl (TE) | 40 |
| Gemcitabine/Cisplatin (GemCis) | 80 | |
| Nab-Paclitaxel (NPT) | 57 | |
| TE + GemCis | 95 | |
| TE + NPT | 91 |
Table 2: Animal Survival in Peritoneal Dissemination Xenograft Model (CCLP-1 Cells) [1]
| Treatment Group | Increase in Animal Survival (%) |
| Telotristat Ethyl (TE) | 11 |
| Gemcitabine/Cisplatin (GemCis) | 9 |
| Nab-Paclitaxel (NPT) | 60 |
| TE + GemCis | 26 |
| TE + NPT | 68 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Cell Lines and Culture
-
Human Cholangiocarcinoma Cell Lines:
-
CCLP-1 (Intrahepatic): Maintained in DMEM supplemented with 10% Fetal Bovine Serum (FBS).
-
TFK-1 (Extrahepatic): Maintained in RPMI-1640 medium supplemented with 10% FBS.
-
-
Culture Conditions: All cell lines were cultured at 37°C in a humidified atmosphere of 5% CO2.
Animal Models
-
Animals: Male NOD/SCID mice (6-8 weeks old) were used for all in vivo experiments.
-
Housing: Animals were housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Subcutaneous Xenograft Model
-
Cell Implantation: 1 x 10^6 CCLP-1 or TFK-1 cells were suspended in 100 µL of PBS and subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reached a palpable size (approximately 100-150 mm³), mice were randomized into treatment groups.
-
Drug Administration:
-
Telotristat Ethyl (TE): Administered orally (p.o.) at a dose of 40 mg/kg, once daily.
-
Gemcitabine/Cisplatin (GemCis): Gemcitabine (25 mg/kg) and Cisplatin (2.5 mg/kg) were administered intraperitoneally (i.p.) once weekly.
-
Nab-Paclitaxel (NPT): Administered intravenously (i.v.) at a dose of 10 mg/kg, once weekly.
-
-
Endpoint: The study was terminated when tumors in the control group reached the maximum permitted size or after a predetermined duration. Tumor growth inhibition was calculated at the end of the study.
Peritoneal Dissemination Xenograft Model
-
Cell Implantation: 2 x 10^6 CCLP-1 cells were suspended in 200 µL of PBS and injected intraperitoneally into each mouse.
-
Treatment Initiation: Treatment was initiated 3 days after cell implantation.
-
Drug Administration: Dosing and schedule were the same as in the subcutaneous xenograft model.
-
Endpoint: Animal survival was monitored daily, and the study was terminated when mice showed signs of morbidity (e.g., significant weight loss, abdominal distension). The percentage increase in survival was calculated relative to the control group.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway
Experimental Workflows
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of serotonin receptor signaling in cancer cells and anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin metabolism is dysregulated in cholangiocarcinoma, which has implications for tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Telotristat's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of telotristat ethyl's performance with other alternatives for the management of carcinoid syndrome, supported by experimental data. We delve into the independent verification of its mechanism of action, present quantitative data from pivotal clinical trials, and detail the methodologies of key experiments.
Introduction: The Role of Serotonin in Carcinoid Syndrome and the Emergence of Telotristat Ethyl
Carcinoid syndrome is a debilitating condition characterized by symptoms such as severe diarrhea, flushing, and abdominal pain, driven by the overproduction of serotonin from neuroendocrine tumors (NETs). The primary treatment approach has traditionally focused on somatostatin analogs (SSAs), which inhibit the release of serotonin. However, a significant number of patients experience refractory symptoms despite SSA therapy.
Telotristat ethyl (Xermelo®) represents a novel therapeutic strategy by directly targeting the synthesis of serotonin. Its mechanism of action is the inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the serotonin biosynthesis pathway. This guide examines the independent verification of this mechanism and compares its efficacy and safety with alternative treatments.
Mechanism of Action: Inhibition of Tryptophan Hydroxylase
Telotristat ethyl is a prodrug that is converted to its active metabolite, telotristat, which is a potent inhibitor of TPH. There are two isoforms of TPH: TPH1, found in the periphery (primarily in enterochromaffin cells of the gastrointestinal tract), and TPH2, located in the central nervous system. Telotristat ethyl is designed to have minimal penetration of the blood-brain barrier, thereby selectively inhibiting peripheral serotonin production without significantly affecting central serotonin levels.
dot
Caption: Serotonin synthesis pathway and the inhibitory action of telotristat.
Independent Verification: Pivotal Clinical Trials
The efficacy and mechanism of action of telotristat ethyl have been independently verified in two pivotal phase III, randomized, double-blind, placebo-controlled clinical trials: TELESTAR and TELECAST .
TELESTAR Trial
The TELESTAR trial enrolled patients with carcinoid syndrome and an average of four or more bowel movements per day who were inadequately controlled on SSA therapy.
TELECAST Trial
The TELECAST trial was a companion study that enrolled patients with carcinoid syndrome who had fewer than four bowel movements per day but still experienced other symptoms.
Comparative Performance Data
The following tables summarize the key efficacy and safety data from the TELESTAR and TELECAST trials, comparing telotristat ethyl with placebo in patients receiving stable-dose SSA therapy.
Efficacy Data: Reduction in Bowel Movement Frequency
| Trial | Treatment Group | Baseline Mean Bowel Movements/Day | Mean Change from Baseline at Week 12 | p-value vs. Placebo |
| TELESTAR | Placebo (n=45) | 5.3 | -0.9 | - |
| Telotristat Ethyl 250 mg TID (n=45) | 6.1 | -1.7 | <0.001 | |
| Telotristat Ethyl 500 mg TID (n=45) | 5.8 | -2.1 | <0.001 | |
| TELECAST | Placebo (n=26) | 2.6 | -0.2 | - |
| Telotristat Ethyl 250 mg TID (n=25) | 2.5 | -0.6 | 0.07 | |
| Telotristat Ethyl 500 mg TID (n=25) | 2.5 | -0.9 | 0.008 |
Biomarker Data: Reduction in Urinary 5-HIAA
| Trial | Treatment Group | Baseline Median u5-HIAA (mg/24h) | Median Percent Change from Baseline at Week 12 | p-value vs. Placebo |
| TELESTAR | Placebo (n=45) | 76.5 | +11.5 | - |
| Telotristat Ethyl 250 mg TID (n=45) | 93.3 | -40.1 | <0.001 | |
| Telotristat Ethyl 500 mg TID (n=45) | 107.5 | -57.7 | <0.001 | |
| TELECAST | Placebo (n=26) | 49.3 | +16.8% | - |
| Telotristat Ethyl 250 mg TID (n=25) | 44.5 | -37.2% | <0.001 | |
| Telotristat Ethyl 500 mg TID (n=25) | 58.7 | -72.9% | <0.001 |
Safety Data: Treatment-Emergent Adverse Events (TEAEs)
| Trial | Adverse Event | Placebo | Telotristat Ethyl 250 mg TID | Telotristat Ethyl 500 mg TID |
| TELESTAR | Any TEAE | 87% | 82% | 93% |
| Nausea | 11% | 13% | 31% | |
| Abdominal Pain | 20% | 22% | 18% | |
| Gamma-Glutamyltransferase Increased | 2% | 9% | 9% | |
| TELECAST | Any TEAE | 81% | 76% | 84% |
| Nausea | 8% | 12% | 20% | |
| Abdominal Pain | 12% | 16% | 12% | |
| Gamma-Glutamyltransferase Increased | 0% | 4% | 8% |
Comparison with Alternative Treatments
| Treatment | Mechanism of Action | Primary Efficacy | Key Limitations |
| Telotristat Ethyl | Tryptophan hydroxylase inhibitor (reduces serotonin synthesis) | Significant reduction in bowel movement frequency and urinary 5-HIAA in patients inadequately controlled by SSAs. | Primarily effective for diarrhea; potential for gastrointestinal side effects like nausea and constipation. |
| Somatostatin Analogs (e.g., Octreotide, Lanreotide) | Inhibit the release of serotonin and other hormones from neuroendocrine tumors. | Symptomatic control of diarrhea and flushing in a majority of patients. | Many patients develop resistance or have an incomplete response over time. |
| Interferon Alfa | Multiple effects including anti-proliferative and immunomodulatory actions. | Can provide symptomatic relief in some patients refractory to SSAs. | Significant side effect profile including fatigue, flu-like symptoms, and depression. |
| Peptide Receptor Radionuclide Therapy (PRRT) | Delivers targeted radiation to tumor cells expressing somatostatin receptors. | Can lead to tumor shrinkage and symptomatic improvement. | Potential for hematologic and renal toxicity. |
| Everolimus | mTOR inhibitor that targets a key pathway in cell growth and proliferation. | Has shown some efficacy in controlling symptoms and tumor growth. | Side effects can include stomatitis, rash, and fatigue. |
Experimental Protocols
TELESTAR and TELECAST Clinical Trial Design
dot
Caption: Workflow of the TELESTAR and TELECAST clinical trials.
-
Study Design: Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.
-
Patient Population: Adults with a diagnosis of well-differentiated metastatic neuroendocrine tumors and carcinoid syndrome. The TELESTAR trial specifically enrolled patients with ≥4 bowel movements per day, while the TELECAST trial included patients with <4 bowel movements per day.
-
Treatment: Patients were randomized in a 1:1:1 ratio to receive telotristat ethyl 250 mg, telotristat ethyl 500 mg, or placebo three times daily for a 12-week double-blind treatment period, in addition to their stable-dose somatostatin analog therapy.
-
Primary Efficacy Endpoint: The primary endpoint for the TELESTAR trial was the change from baseline in the average daily frequency of bowel movements over the 12-week treatment period. For the TELECAST trial, the co-primary endpoints were the percent change from baseline in 24-hour urinary 5-HIAA at week 12 and the incidence of treatment-emergent adverse events.
-
Biomarker Assessment: 24-hour urine collections were performed at baseline and at specified intervals throughout the study to measure urinary 5-HIAA levels.
In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay
While specific protocols from the manufacturer are proprietary, a general methodology for assessing TPH inhibition in vitro would involve the following steps:
-
Enzyme Source: Recombinant human TPH1 is expressed and purified.
-
Substrate and Cofactors: The assay mixture contains L-tryptophan (the substrate) and tetrahydrobiopterin (a cofactor).
-
Incubation: The enzyme is incubated with the substrate, cofactors, and varying concentrations of the inhibitor (telotristat).
-
Detection of Product: The product of the reaction, 5-hydroxytryptophan (5-HTP), is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated to determine its potency.
Conclusion
Independent verification through robust, placebo-controlled clinical trials has confirmed that telotristat ethyl's mechanism of action, the inhibition of tryptophan hydroxylase, translates into clinically meaningful benefits for patients with carcinoid syndrome. The significant reduction in both bowel movement frequency and the serotonin metabolite 5-HIAA provides strong evidence for its targeted effect on peripheral serotonin synthesis.
For researchers and drug development professionals, telotristat ethyl serves as a successful example of a targeted therapy developed based on a clear understanding of the pathophysiology of a disease. Its performance in clinical trials demonstrates a favorable risk-benefit profile for patients with carcinoid syndrome diarrhea inadequately controlled by somatostatin analogs. Future research may explore its potential in other conditions characterized by peripheral serotonin overproduction.
Safety Operating Guide
Personal protective equipment for handling Telotristat besilate
This guide provides crucial safety and logistical information for laboratory professionals handling Telotristat besilate. It offers procedural, step-by-step guidance to ensure safe operational use and disposal, reinforcing best practices in laboratory safety and chemical management.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, adherence to stringent safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.
Summary of Personal Protective Equipment (PPE) Recommendations
| Protection Type | Recommended Equipment | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Skin Protection | Gloves | Appropriate chemical-resistant gloves (e.g., standard BS EN 374:2003). Inspect before use.[3] |
| Protective Clothing | Fire/flame resistant and impervious clothing.[2] A lab coat or gown designed to resist chemical permeation is necessary. | |
| Respiratory Protection | Respirator | A fit-tested NIOSH-certified N95 or N100 respirator is strongly recommended when there is a risk of generating airborne powder or aerosols.[4] |
Occupational Exposure Limits (OELs) for this compound have not been established and are listed as "no data available" in safety data sheets.
Operational Plan for Safe Handling
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[3]
-
Designate a specific area for handling this compound to minimize the risk of contamination.
2. Donning Personal Protective Equipment (PPE):
-
Before handling the compound, put on all required PPE as detailed in the table above.
-
Gloves should be donned last and removed first.
3. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke in the designated handling area.
-
Use dedicated equipment (spatulas, weighing paper, etc.) and clean it thoroughly after use.
4. After Handling:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Remove and properly dispose of single-use PPE. Reusable PPE must be decontaminated according to institutional protocols.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Segregate this compound waste from other laboratory waste streams.
-
Use clearly labeled, sealed containers for solid and liquid waste.
2. Solid Waste Disposal:
-
This includes contaminated gloves, weighing paper, pipette tips, and empty containers.
-
Place all solid waste in a designated, leak-proof hazardous waste container.
3. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.
-
Do not pour this compound waste down the drain.[3]
4. Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Protocol: Weighing and Preparing a Solution
This protocol outlines the steps for safely weighing this compound powder and preparing a stock solution.
1. Materials:
-
This compound powder
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate solvent
-
Volumetric flask
-
Personal Protective Equipment (as specified above)
2. Procedure:
-
Ensure the analytical balance is clean and located inside a chemical fume hood or a ventilated balance enclosure.
-
Don all required PPE.
-
Carefully transfer the desired amount of this compound powder from the storage container to the weighing paper using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
Carefully transfer the weighed powder into a volumetric flask.
-
Rinse the weighing paper with a small amount of the chosen solvent and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add the solvent to the volumetric flask, filling it to approximately half the final volume.
-
Cap and gently swirl the flask to dissolve the powder. Sonication may be used if necessary.
-
Once dissolved, add more solvent to reach the final volume mark.
-
Cap and invert the flask several times to ensure the solution is homogeneous.
-
Label the solution clearly with the compound name, concentration, solvent, and date of preparation.
Workflow for Handling a this compound Spill
Caption: Workflow for a safe and effective response to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
